molecular formula C3H7NO3 B3427976 Isoserine CAS No. 632-12-2

Isoserine

Cat. No.: B3427976
CAS No.: 632-12-2
M. Wt: 105.09 g/mol
InChI Key: BMYNFMYTOJXKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RN given refers to cpd without isomeric designation

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYNFMYTOJXKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870737
Record name (+/-)-Isoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565-71-9, 632-12-2
Record name Isoserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-2-hydroxypropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Isoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 3-amino-2-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.858
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Amino-2-hydroxypropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isoserine, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7LTG62FEW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Isoserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoserine (3-amino-2-hydroxypropanoic acid) is a non-proteinogenic α-hydroxy-β-amino acid, an isomer of the common amino acid serine.[1] Unlike serine, this compound is not incorporated into proteins through the standard genetic code but has garnered significant interest in pharmaceutical and biotechnological fields.[1][2] It serves as a versatile chiral building block for the synthesis of various pharmaceutical compounds, including aminopeptidase (B13392206) N inhibitors and other complex molecules.[3][4][5] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and visual representations of relevant chemical processes.

Core Physicochemical Properties

This compound exists as two stereoisomers, L-isoserine and D-isoserine, and as a racemic mixture, DL-isoserine. Its properties can vary slightly depending on the isomeric form. The quantitative data for these properties are summarized below.

General and Computational Properties

This table summarizes the fundamental chemical identifiers and computed properties for this compound.

PropertyValueSource
Molecular Formula C₃H₇NO₃[6][7][8]
Molecular Weight 105.09 g/mol [6][7][8][9]
IUPAC Name 3-amino-2-hydroxypropanoic acid[8]
Synonyms 2-Hydroxy-β-alanine, 3-Aminolactic acid[3][7]
CAS Number 632-12-2 (this compound), 565-71-9 (DL-Isoserine), 632-13-3 (L-Isoserine)[3][7][8]
Appearance White to off-white crystalline powder/solid[3][6][10]
Hydrogen Bond Donors 3[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bond Count 2[3]
Topological Polar Surface Area 83.6 Ų[3]
Experimental Physicochemical Data

The following table presents experimentally determined physicochemical properties for different forms of this compound. These values are critical for applications in drug formulation and biochemical assays.

PropertyDL-IsoserineL-IsoserineSource
Melting Point 235 °C (decomposes)199-201 °C / 207-210 °C[9][11][12][13][14][15][2]
Boiling Point (Predicted) 386.6 ± 27.0 °C386.6 ± 27.0 °C[12][13]
Density (Predicted) 1.415 ± 0.06 g/cm³1.415 ± 0.06 g/cm³[12][13]
pKa₁ (Carboxyl Group) 2.71 ± 0.16 (Predicted)2.72[3][13][16]
pKa₂ (Amino Group) 9.14 (at 25°C)9.25[13][16]
Specific Optical Rotation Not Applicable-14.8° (c=1, H₂O)[2]
Water Solubility Soluble (15.3 g/L at 20°C)Slightly soluble[2][11][13][17]
Other Solubilities Soluble in HCl, soluble in alcoholSlightly soluble in ethanol[2][3][11]

Experimental Protocols & Methodologies

Accurate determination of physicochemical properties relies on robust experimental design. Below are detailed methodologies relevant to the synthesis and characterization of this compound.

Protocol 1: Synthesis and Purification of DL-Isoserine

This protocol describes a common method for synthesizing DL-isoserine via a nitro-aldol reaction followed by hydrogenolysis.[18]

Objective: To synthesize DL-isoserine from glyoxylic acid and nitromethane (B149229).

Materials:

  • Glyoxylic acid

  • Nitromethane

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂) source

  • Solvents (e.g., water, ethanol)

  • Standard glassware for reaction, filtration, and crystallization

Procedure:

  • Nitro-aldol Reaction: Glyoxylic acid is reacted with nitromethane to produce 2-hydroxy-3-nitropropanoic acid.[18] This reaction is typically carried out in an aqueous solution.

  • Hydrogenolysis: The resulting 2-hydroxy-3-nitropropanoic acid is dissolved in a suitable solvent (e.g., water or ethanol).

  • A catalytic amount of Pd/C is added to the solution.

  • The mixture is subjected to hydrogenation (using H₂ gas) to reduce the nitro group to an amino group, yielding DL-isoserine.[18]

  • Purification: The catalyst is removed by filtration. The resulting solution is concentrated under reduced pressure to yield the crude product.

  • DL-isoserine is then purified by recrystallization from a suitable solvent system, such as a water/ethanol mixture, to obtain a white crystalline solid.

Protocol 2: Determination of Acid Dissociation Constants (pKa)

The pKa values of this compound's carboxylic acid and amino functional groups are determined by potentiometric titration.

Objective: To determine the pKa values of this compound in an aqueous solution.

Materials:

  • This compound sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Buret

Procedure:

  • An accurately weighed sample of this compound is dissolved in a known volume of deionized water.

  • The solution is first acidified with a known excess of standardized HCl to ensure all functional groups are protonated.

  • The solution is then titrated with the standardized NaOH solution, adding small, precise increments.

  • The pH of the solution is recorded after each addition of NaOH.

  • A titration curve (pH vs. volume of NaOH added) is plotted.

  • The two equivalence points, corresponding to the neutralization of the excess HCl and the carboxyl group, and the neutralization of the amino group, are identified.

  • The pKa values are determined from the half-equivalence points on the curve. pKa₁ is the pH at which half of the carboxyl groups are deprotonated, and pKa₂ is the pH at which half of the amino groups are deprotonated.

Protocol 3: Measurement of Specific Optical Rotation

The chirality of L-isoserine is confirmed by measuring its specific optical rotation using a polarimeter.[19]

Objective: To measure the specific rotation of L-isoserine.

Materials:

  • L-isoserine sample

  • High-purity solvent (e.g., water)

  • Polarimeter with a sodium D-line light source (589 nm)

  • Volumetric flask and analytical balance

  • Sample cell (cuvette) of a known path length

Procedure:

  • A solution of L-isoserine is prepared by accurately weighing the sample and dissolving it in a precise volume of the solvent to achieve a known concentration (c), typically expressed in g/mL.[2]

  • The polarimeter is calibrated using a blank (the pure solvent).

  • The sample cell is filled with the L-isoserine solution, ensuring no air bubbles are present in the light path.

  • The observed angle of rotation (α) is measured.

  • The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where 'l' is the path length of the cell in decimeters (dm) and 'c' is the concentration in g/mL. The temperature and wavelength are also recorded. For L-isoserine, the rotation is expected to be levorotatory (a negative value).[2][19]

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide clear visual summaries of complex processes.

G General Workflow for this compound Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization start Starting Materials (e.g., Glyoxylic Acid) reaction Chemical Reaction (e.g., Nitro-aldol & Hydrogenolysis) start->reaction crude Crude this compound reaction->crude filtration Filtration (Remove Catalyst) crude->filtration crystallization Recrystallization filtration->crystallization pure Pure this compound crystallization->pure pka Potentiometric Titration (pKa) pure->pka optical Polarimetry (Optical Rotation) pure->optical structure Spectroscopy (NMR, IR) pure->structure purity Chromatography (HPLC) pure->purity

Caption: Workflow for this compound Synthesis and Analysis.

While specific metabolic pathways for this compound are not well-documented due to its non-proteinogenic nature, potential degradation pathways under thermal stress can be proposed based on the chemistry of similar amino acids like serine.[20][21]

G Proposed Thermal Degradation Pathways of this compound cluster_decarboxylation Decarboxylation (-CO₂) cluster_deamination Deamination (-NH₃) cluster_dehydration Dehydration (-H₂O) This compound This compound decarboxy_product 2-aminoethanol This compound->decarboxy_product Heat deamin_product Glyceric Acid This compound->deamin_product Heat dehyd_product 2-aminoacrylic acid derivative This compound->dehyd_product Heat

Caption: Potential Thermal Degradation Routes for this compound.

References

Isoserine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoserine is a non-proteinogenic amino acid, meaning it is not one of the 22 amino acids encoded by the standard genetic code. It is a structural isomer of the common amino acid serine, with the chemical name 3-amino-2-hydroxypropanoic acid. Unlike serine, which has the amino group on the alpha-carbon (C2), this compound's amino group is located on the beta-carbon (C3). This structural difference imparts unique chemical and biological properties to this compound, making it a molecule of significant interest in pharmaceutical and biotechnological research. It serves as a valuable chiral building block for the synthesis of various bioactive molecules, including peptidomimetics and novel drug candidates.[1] This guide provides an in-depth overview of this compound's chemical structure, properties, synthesis, and biological significance, complete with experimental protocols and data presented for the scientific community.

Chemical Structure and Formula

This compound is a simple amino acid with a central carbon backbone. Its structure consists of a carboxylic acid group (-COOH), a hydroxyl group (-OH) on the alpha-carbon, and an amino group (-NH2) on the beta-carbon.

The fundamental chemical identifiers for this compound are as follows:

  • Chemical Formula : C₃H₇NO₃[2]

  • IUPAC Name : 3-amino-2-hydroxypropanoic acid[2]

  • SMILES : C(C(C(=O)O)O)N[2]

  • InChI : InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)[2]

  • InChIKey : BMYNFMYTOJXKLE-UHFFFAOYSA-N[2]

Figure 1: Chemical structure of this compound.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder. It is soluble in water and slightly soluble in ethanol (B145695).[3] Below is a summary of its key physicochemical properties.

PropertyValueSource(s)
Molecular Formula C₃H₇NO₃[2]
Molecular Weight 105.09 g/mol [2][4]
Melting Point 197-201 °C[4]
Appearance White to off-white powder
Water Solubility Slightly soluble[3][5]
pKa₁ (Carboxylic Acid) 2.72[4]
pKa₂ (Ammonium) 9.25[4]
Specific Optical Rotation ([α]D) -32.5° (c=1, H₂O) for L-Isoserine

Synthesis of this compound

This compound can be synthesized through various chemical and enzymatic routes. The choice of method often depends on the desired stereochemistry (L- or D-enantiomer) and the scale of production.

Chemical Synthesis: (S)-Isoserine from L-Asparagine

A common and effective method for synthesizing (S)-isoserine is from the readily available amino acid L-asparagine. This two-step process involves the selective conversion of the alpha-amino group to a hydroxyl group, followed by a Hofmann rearrangement of the amide.[6]

Synthesis_Workflow cluster_step1 Step 1: Deamination cluster_step2 Step 2: Hofmann Rearrangement A L-Asparagine B (S)-3-Carbamoyl-2- hydroxypropionic acid A->B  NaNO₂, Acetic Acid (aq) C (S)-Isoserine B->C  NaOCl, NaOH (aq)

Figure 2: Workflow for the synthesis of (S)-Isoserine from L-Asparagine.
  • Reaction Setup : Dissolve 1 mole of L-asparagine in aqueous acetic acid in a reaction vessel suitable for cooling.

  • Reagent Addition : While maintaining the temperature of the solution with an ice bath, slowly add 1 to 2 moles of sodium nitrite (B80452). The primary amino group is more reactive to sodium nitrite than the primary amide under these conditions.[6]

  • Reaction Monitoring : Stir the reaction mixture under cooling and monitor the progress of the reaction by a suitable method (e.g., thin-layer chromatography) until the L-asparagine is consumed.

  • Purification : Purify the reaction mixture using resin column chromatography.

  • Recrystallization : Recrystallize the product from aqueous ethanol to obtain pure (S)-3-carbamoyl-2-hydroxypropionic acid. An approximate yield of 83% can be expected.[6]

  • Reaction Setup : Prepare an alkaline solution of sodium hypochlorite (B82951).

  • Hofmann Rearrangement : Treat the (S)-3-carbamoyl-2-hydroxypropionic acid obtained from the previous step with the sodium hypochlorite solution.[6]

  • Purification : Purify the resulting (S)-isoserine using resin column chromatography.

  • Recrystallization : Recrystallize the final product from aqueous ethanol.

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and mild route to produce this compound. L-threonine deaminase is an enzyme that can be used for this purpose, catalyzing the conversion of L-threonine.[7][8]

Note: This is a generalized protocol. Optimal conditions such as pH, temperature, and enzyme/substrate concentrations should be determined empirically.

  • Enzyme Preparation : Obtain or prepare a crude or purified L-threonine deaminase enzyme solution. The enzyme can be sourced from engineered E. coli.[7]

  • Reaction Buffer : Prepare a suitable reaction buffer (e.g., phosphate (B84403) buffer) at the optimal pH for the enzyme's activity.

  • Reaction Mixture : In the reaction buffer, dissolve the substrate, L-threonine.

  • Enzymatic Reaction : Add the L-threonine deaminase solution to the substrate mixture. The enzyme utilizes a pyridoxal-5'-phosphate (PLP) cofactor.[8]

  • Incubation : Incubate the reaction mixture at the optimal temperature for the enzyme, with gentle agitation.

  • Reaction Monitoring : Monitor the formation of the product, 2-oxobutanoate, which is an intermediate in the conversion to this compound, and the depletion of L-threonine using an appropriate analytical technique (e.g., HPLC).[9][10]

  • Termination and Purification : Once the reaction has reached completion, terminate the reaction by denaturing the enzyme (e.g., by heat or pH change). Purify the L-isoserine from the reaction mixture using chromatographic techniques.

Biological Significance and Applications

This compound and its derivatives have garnered attention for their potential therapeutic applications, primarily due to their ability to act as enzyme inhibitors and modulate cellular transport systems.

Aminopeptidase (B13392206) N (APN/CD13) Inhibition

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that is overexpressed on the surface of various tumor cells and is implicated in tumor invasion, angiogenesis, and metastasis. Inhibition of APN is a promising strategy for cancer therapy. L-isoserine has been identified as an inhibitor of APN.[4] While L-isoserine itself shows inhibitory activity, it has also served as a lead compound for the development of more potent dipeptide and tripeptide derivatives that exhibit significant APN inhibition.[1]

APN_Inhibition cluster_pathway Tumor Progression Pathway APN Aminopeptidase N (APN/CD13) TumorGrowth Tumor Invasion & Angiogenesis APN->TumorGrowth Promotes BioPeptides Bioactive Peptides BioPeptides->APN Cleavage This compound L-Isoserine This compound->APN Inhibits

Figure 3: Logical diagram of L-Isoserine's inhibitory action on Aminopeptidase N.
  • Materials :

    • L-isoserine or its derivatives (inhibitors).

    • Aminopeptidase N from porcine kidney microsomes.

    • L-Leu-p-nitroanilide (substrate).

    • 50 mM Phosphate Buffered Saline (PBS), pH 7.2.

    • UV-Vis spectrophotometer.

  • Preparation of Solutions :

    • Prepare stock solutions of the inhibitors in the assay buffer. Adjust the pH to 7.5 with 0.1 M HCl or 0.1 M NaOH if necessary.

  • Assay Procedure :

    • In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the APN enzyme solution and the inhibitor solution at various concentrations.

    • Pre-incubate the enzyme and inhibitor at 37°C.

    • Initiate the reaction by adding the substrate, L-Leu-p-nitroanilide.

    • Monitor the hydrolysis of the substrate by measuring the increase in absorbance at 405 nm at 37°C.

  • Data Analysis :

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Modulation of Glial GABA Transporter 3 (GAT3)

Ischemic stroke can lead to an increase in tonic GABAergic inhibition in the brain, which can impair functional recovery. This is partly due to the decreased function of the glial GABA transporter GAT3. L-isoserine has been shown to be a selective substrate for GAT3 and can upregulate its expression in the peri-infarct regions of the brain following a stroke. This enhancement of GAT3-mediated GABA uptake is proposed to dampen tonic inhibition and promote functional recovery.[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of DL-isoserine in D₂O typically shows characteristic peaks corresponding to the protons on the carbon backbone. The chemical shifts (δ) are approximately:

  • 4.22 ppm (dd) : Proton on the α-carbon (CH-OH).

  • 3.33 ppm (dd) : One of the protons on the β-carbon (CH₂-NH₂).

  • 3.15 ppm (dd) : The other proton on the β-carbon (CH₂-NH₂).[11]

Infrared (IR) Spectroscopy

The IR spectrum of L-isoserine shows characteristic absorption bands for its functional groups. Key bands observed in low-temperature matrix IR spectra include:

  • ~1790 cm⁻¹ : C=O stretching vibration.

  • ~1380 and 1350 cm⁻¹ : Associated with the presence of specific conformers.

  • ~1120 and 1095 cm⁻¹ : C-O stretching vibrations.[12][13]

Conclusion

This compound, a structural isomer of serine, represents a versatile and valuable molecule for chemical and pharmaceutical research. Its unique structure provides a scaffold for the synthesis of novel compounds with significant biological activities, such as the inhibition of aminopeptidase N. Furthermore, its role in modulating neurotransmitter transporters like GAT3 opens up new avenues for therapeutic intervention in neurological disorders such as stroke. The synthetic routes and experimental protocols detailed in this guide provide a foundation for researchers to explore the full potential of this intriguing non-proteinogenic amino acid.

References

The Enigmatic Isoserine: A Deep Dive into its Natural Occurrence and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Isoserine, a non-proteinogenic β-amino acid, has long intrigued the scientific community due to its rare natural occurrence and potential applications in drug development. A comprehensive technical guide released today sheds light on the limited natural sources of this compound and explores its putative biosynthetic origins, offering valuable insights for researchers, scientists, and professionals in the pharmaceutical industry.

This compound, an isomer of the common amino acid serine, is not incorporated into proteins through the standard ribosomal machinery. Its known natural presence is confined to a select few microbial secondary metabolites, making it a molecule of significant interest for the discovery of novel bioactive compounds.

Natural Occurrence: A Rare Microbial Metabolite

The primary documented natural source of this compound is the peptide antibiotic tatumine . This compound is produced by a mutant strain of the bacterium Bacillus brevis Vm4[1][2]. Tatumine's composition has been identified to include spermidine, glycine, this compound, and another unidentified ninhydrin-positive component[1][2]. The production of tatumine appears to be a unique characteristic of this particular mutant, which also produces the antibiotic edeine (B1172465) B[1].

Beyond this specific case, the natural occurrence of this compound is not well-documented, suggesting it is a rare building block in the vast chemical diversity of natural products. There is no evidence to date of its presence in plants, fungi, or marine organisms in its free form or as a common constituent of other natural products.

Biosynthesis: A Non-Ribosomal Peptide Synthetase (NRPS) Pathway

The biosynthesis of peptides containing non-proteinogenic amino acids like this compound is typically carried out by large, modular enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs)[3][4]. These enzymatic assembly lines are independent of messenger RNA and the ribosome, allowing for the incorporation of a wide variety of unusual monomers[4].

While the specific biosynthetic gene cluster for tatumine has not been fully elucidated, a hypothetical pathway can be proposed based on the known principles of NRPS-mediated synthesis. The biosynthesis of the closely related edeine peptides in Brevibacillus brevis is known to be mediated by a hybrid NRPS-Polyketide Synthase (PKS) system[5]. It is plausible that a dedicated NRPS is responsible for the assembly of tatumine, incorporating this compound through a specific module.

A typical NRPS module consists of several domains, each with a specific function:

  • Adenylation (A) domain: Responsible for recognizing and activating a specific amino acid (in this case, this compound) as an aminoacyl adenylate.

  • Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on the current module's T domain and the growing peptide chain tethered to the T domain of the previous module.

The biosynthesis of this compound itself, prior to its incorporation into tatumine, is not definitively established in microorganisms. One possibility is the enzymatic conversion of L-threonine to L-isoserine via an L-threonine deaminase, a reaction that has been demonstrated in vitro[6].

Below is a conceptual diagram illustrating the hypothetical modular organization of an NRPS for the synthesis of the peptide backbone of tatumine.

Tatumine_NRPS_Pathway cluster_loading Loading Module cluster_module1 Module 1: Glycine cluster_module2 Module 2: this compound cluster_module3 Module 3: Unidentified AA cluster_release Release Spermidine Spermidine Module1 A T C Spermidine->Module1:f0 Acylation Module2 A T C Module1:f2->Module2:f0 Module3 A T C Module2:f2->Module3:f0 Te Te Module3:f2->Te Tatumine Tatumine Te->Tatumine Release

A hypothetical modular organization of the Non-Ribosomal Peptide Synthetase (NRPS) for tatumine biosynthesis.

Quantitative Data

Currently, there is a lack of quantitative data in the scientific literature regarding the natural abundance of this compound in any organism or biological sample. Its identification has been qualitative, primarily as a constituent of tatumine.

CompoundProducing OrganismKnown ComponentsQuantitative DataReference
TatumineBacillus brevis Vm4 (mutant)Spermidine, Glycine, this compound, Unidentified amino acidNot available[1][2]

Experimental Protocols

The detection and quantification of this compound in biological matrices, such as fermentation broths, require sensitive and specific analytical methods. Due to its structural similarity to other amino acids and lack of a strong chromophore, derivatization is often necessary for its detection by HPLC.

Sample Preparation from Microbial Culture

A general workflow for the extraction of this compound-containing peptides from a Bacillus brevis fermentation broth is outlined below.

Sample_Preparation_Workflow Fermentation_Broth Bacillus brevis Fermentation Broth Centrifugation Centrifugation (e.g., 10,000 x g, 15 min, 4°C) Fermentation_Broth->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Filtration Sterile Filtration (0.22 µm) Supernatant->Filtration Solid_Phase_Extraction Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Filtration->Solid_Phase_Extraction Elution Elution with Organic Solvent (e.g., Methanol) Solid_Phase_Extraction->Elution Evaporation Solvent Evaporation Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis HPLC or LC-MS Analysis Reconstitution->Analysis

Workflow for the extraction of peptides from a fermentation broth.
HPLC Method for this compound Quantification (Post-Hydrolysis and Derivatization)

To quantify the this compound content within the tatumine peptide, acid hydrolysis is required to break the peptide bonds, followed by derivatization of the free amino acids.

a. Acid Hydrolysis:

  • The purified peptide extract is hydrolyzed in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • The hydrolysate is dried under vacuum to remove the acid.

  • The dried residue is reconstituted in ultrapure water.

b. Pre-column Derivatization with Diethyl Ethoxymethylenemalonate (DEEMM): [6][7]

  • To 200 µL of the amino acid solution (from hydrolysis), add 350 µL of borate (B1201080) buffer (pH 9.0) and 150 µL of 0.5% DEEMM in methanol (B129727).

  • Incubate the mixture at 70°C for 2 hours.

  • Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.

c. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 25 mM ammonium (B1175870) acetate).

  • Detection: UV detector at 250 nm.

  • Quantification: Based on a standard curve prepared with derivatized this compound standards of known concentrations.

LC-MS/MS for Intact Peptide Analysis

For the analysis of the intact tatumine peptide, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

a. LC Conditions:

  • Column: C18 reversed-phase column suitable for peptide separations.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.

b. MS/MS Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Analysis: Full scan MS to determine the parent mass of tatumine, followed by fragmentation (MS/MS) of the parent ion to obtain structural information, including the confirmation of the presence of the this compound residue through characteristic fragment ions.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of novel natural products like tatumine.

  • 1D NMR (¹H and ¹³C): Provides information on the types and connectivity of protons and carbons in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Establishes correlations between protons and carbons, allowing for the assembly of the molecular structure, including the confirmation of the this compound moiety and its position within the peptide.

  • NOESY: Can provide information about the through-space proximity of protons, aiding in the determination of the three-dimensional conformation of the peptide.

Future Outlook

The study of this compound and this compound-containing natural products is still in its infancy. The elucidation of the tatumine biosynthetic gene cluster could open up avenues for the engineered biosynthesis of novel peptide antibiotics. Furthermore, the development of robust and sensitive analytical methods for the detection of this compound will be crucial for screening other microbial sources for its presence, potentially leading to the discovery of new bioactive molecules with therapeutic potential. The unique properties conferred by β-amino acids to peptides, such as increased resistance to proteolytic degradation, make this compound an attractive building block for the design of novel peptide-based drugs.

References

An In-depth Technical Guide on the Biological Role and Metabolic Pathway of Isoserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoserine (3-amino-2-hydroxypropanoic acid) is a non-proteinogenic α-hydroxy-β-amino acid and a structural isomer of the common amino acid serine.[1][2] Unlike serine, this compound is not encoded by the genetic code and is primarily produced synthetically.[1] While not a component of natural proteins, its structural similarity to serine and other biologically active molecules has led to its investigation in various pharmacological and biotechnological contexts. This guide provides a comprehensive overview of the current understanding of this compound, focusing on its biological effects, known biotransformation pathways, and its potential as a modulator of key cellular processes. Particular attention is given to its role as an aminopeptidase (B13392206) inhibitor and its influence on signaling pathways. This document also collates available quantitative data and detailed experimental protocols to facilitate further research and development.

Introduction

This compound is a versatile molecule with potential applications in the pharmaceutical and biotechnological industries.[3] Its unique structure, differing from serine in the positions of the amino and hydroxyl groups, confers distinct chemical and biological properties. While not found in natural metabolic pathways, when introduced into biological systems, this compound can interact with various enzymes and receptors, leading to a range of cellular effects. This guide will explore these interactions in detail, providing a foundational resource for researchers interested in leveraging the properties of this compound for therapeutic or biotechnological purposes.

Biological Roles and Pharmacological Effects

The primary biological activities of this compound that have been investigated to date revolve around its ability to act as an enzyme inhibitor and to modulate cellular signaling pathways.

Inhibition of Aminopeptidase N (APN/CD13)

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that plays a crucial role in tumor invasion, angiogenesis, and metastasis.[4] Consequently, it has emerged as a promising target for cancer therapy. L-isoserine and its derivatives have been identified as inhibitors of APN.[4][5]

Quantitative Data: Inhibition of Aminopeptidase N

CompoundIC50 (µM)Notes
L-isoserine derivative 14b12.2Compared to Bestatin (IC50 of 7.3 µM). Also showed potent antiproliferative activity against human cancer cell lines.[5]
L-isoserine tripeptide derivative 16l2.51 ± 0.2Showed similar inhibitory effect compared to Bestatin (IC50 = 6.25 ± 0.4 µM).[4]
Modulation of Phospholipid Metabolism

As a serine analogue, this compound has been investigated for its effects on phospholipid metabolism. Serine is a precursor for the synthesis of phosphatidylserine (B164497), a key component of cell membranes involved in various signaling processes, including the activation of Protein Kinase C (PKC). While direct and detailed studies on this compound's specific impact are limited, related serine analogues have been shown to modify the activity of the base exchange enzyme system responsible for phosphatidylserine synthesis.

Effects on GABAergic Signaling

The structural similarity of this compound to neurotransmitters and their precursors has prompted investigations into its effects on neuronal signaling. While specific data on this compound's direct interaction with GABA receptors is not extensively available, its potential to influence GABAergic signaling is an area of active research interest.

Metabolic Pathway and Biotransformation

There is no evidence to suggest that this compound is a natural metabolite or that there are dedicated metabolic pathways for its synthesis or degradation in vivo. As a synthetic compound, its fate in a biological system is best described in terms of biotransformation and pharmacokinetics.

Synthesis

This compound is produced through chemical or enzymatic synthesis. Common synthetic routes include:

  • Enzymatic Conversion: L-threonine can be converted to L-isoserine using L-threonine deaminase.[3]

  • Chemical Synthesis: Reaction of L-aspartic acid with ammonia (B1221849) and hydrogen cyanide, followed by hydrolysis and decarboxylation.[3]

Biotransformation and Pharmacokinetics

Limited data is available on the in vivo pharmacokinetics and biotransformation of this compound. Studies on related amino acid isomers, such as D-serine, indicate that clearance from systemic circulation can be rapid and is influenced by enzymes like D-amino acid oxidase.[6] The pharmacokinetic profile of this compound would likely be influenced by its route of administration and its interaction with various enzymes and transporters. Further studies are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Diagram of this compound Biotransformation is not provided due to the lack of established in vivo metabolic pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Quantification of this compound in Biological Samples

4.1.1. LC-MS/MS Method (Adapted from general amino acid analysis)

This protocol is a general guideline and requires optimization and validation for this compound.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled this compound, if available, or a structurally similar compound).

    • Precipitate proteins by adding 400 µL of acetone.

    • Vortex and centrifuge at 13,000 x g for 10 minutes at 4°C.[3]

    • Transfer the supernatant to a new tube.

    • (Optional, if derivatization is needed for improved chromatography or sensitivity) Derivatize the supernatant with a suitable reagent (e.g., (R)-1-Boc-2-piperidine carbonyl chloride for chiral separation).[3]

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 column or a specialized amino acid analysis column (e.g., Intrada Amino Acid column).[7]

    • Mobile Phase A: Aqueous solution with an additive like 0.1% formic acid or 100 mM ammonium (B1175870) formate.[7]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]

    • Gradient: A gradient elution from low to high organic phase.

    • Flow Rate: 0.2-0.6 mL/min.

    • Column Temperature: 35-40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These need to be determined by infusing a pure standard of this compound to identify the precursor ion and the most abundant and stable product ions.

4.1.2. HPLC Method (Adapted from general amino acid analysis)

This protocol is a general guideline and requires optimization and validation for this compound.

  • Sample Preparation (Cell Culture Media):

    • Centrifuge the cell culture sample to remove cells and debris.

    • Perform a protein precipitation step if the medium contains a high concentration of protein (e.g., serum).

    • Derivatize the sample with a fluorescent tag like o-phthalaldehyde (B127526) (OPA) for primary amines or 9-fluorenylmethyl chloroformate (FMOC) for secondary amines.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Aqueous buffer (e.g., sodium phosphate (B84403) or acetate (B1210297) buffer).

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A suitable gradient to separate the derivatized amino acids.

    • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent.

Aminopeptidase N (APN) Inhibition Assay

This protocol is based on a colorimetric assay using a synthetic substrate.

  • Materials:

    • Aminopeptidase N (from porcine kidney microsomes or a recombinant source).

    • L-Leucine-p-nitroanilide (substrate).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • This compound or this compound derivatives (test compounds).

    • Bestatin (positive control inhibitor).

    • 96-well microplate.

    • Microplate reader capable of measuring absorbance at 405 nm.

  • Procedure:

    • Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

    • In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound or control.

    • Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the substrate solution to each well.

    • Immediately measure the absorbance at 405 nm in a kinetic mode for a set duration (e.g., 30 minutes) at 37°C.

    • The rate of increase in absorbance is proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Protein Kinase C (PKC) Activity Assay

This is a general protocol for a radioactive kinase assay that can be adapted to study the effect of this compound.

  • Materials:

    • Purified PKC enzyme.

    • PKC substrate (e.g., a specific peptide or histone H1).

    • Lipid activator (phosphatidylserine and diacylglycerol).

    • Assay buffer (e.g., 20 mM HEPES, pH 7.4, containing MgCl2, CaCl2).

    • [γ-³²P]ATP.

    • This compound (test compound).

    • P81 phosphocellulose paper.

    • Phosphoric acid (for washing).

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, lipid activator, PKC substrate, and the test compound (this compound) or vehicle control.

    • Add the purified PKC enzyme to the reaction mixture.

    • Initiate the phosphorylation reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a specific time (e.g., 10-20 minutes).

    • Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

    • Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity incorporated into the substrate using a scintillation counter.

    • Compare the PKC activity in the presence of this compound to the control to determine its effect.

GABA Receptor Binding Assay

This is a general protocol for a competitive radioligand binding assay.

  • Materials:

    • Synaptic membrane preparation from a suitable brain region (e.g., cortex or cerebellum).

    • Radioligand specific for the GABA receptor subtype of interest (e.g., [³H]GABA, [³H]muscimol for GABAA receptors; [³H]baclofen for GABAB receptors).

    • This compound (test compound).

    • Unlabeled GABA or a specific agonist/antagonist (for determining non-specific binding).

    • Binding buffer (e.g., Tris-HCl buffer).

    • Glass fiber filters.

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • In test tubes, combine the synaptic membrane preparation, the radioligand, and varying concentrations of the test compound (this compound).

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of unlabeled GABA or a specific ligand.

    • Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the ability of this compound to displace the radioligand and calculate its IC50 or Ki value.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the potential points of intervention for this compound based on its known biological activities.

Aminopeptidase_N_Inhibition This compound This compound APN Aminopeptidase N (APN/CD13) This compound->APN Inhibits Cleaved_Products Cleaved Products APN->Cleaved_Products Cleaves Tumor_Progression Tumor Invasion, Angiogenesis, Metastasis APN->Tumor_Progression Promotes Substrate Peptide Substrate Substrate->APN

Caption: Inhibition of Aminopeptidase N by this compound.

Phospholipid_Signaling_Modulation This compound This compound Phosphatidylserine_Synthesis Phosphatidylserine (PS) Synthesis This compound->Phosphatidylserine_Synthesis Potentially Modulates Serine_Metabolism Serine Metabolism Serine_Metabolism->Phosphatidylserine_Synthesis PKC_Activation Protein Kinase C (PKC) Activation Phosphatidylserine_Synthesis->PKC_Activation Activates Downstream_Signaling Downstream Signaling Events PKC_Activation->Downstream_Signaling

Caption: Potential Modulation of Phospholipid Signaling by this compound.

Experimental_Workflow_APN_Inhibition Start Start Prepare_Reagents Prepare APN, Substrate, This compound dilutions Start->Prepare_Reagents Incubate Pre-incubate APN with this compound Prepare_Reagents->Incubate Add_Substrate Initiate reaction with Substrate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm (Kinetic Reading) Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for Aminopeptidase N Inhibition Assay.

Conclusion and Future Directions

This compound is a synthetic amino acid with demonstrated biological activity, most notably as an inhibitor of aminopeptidase N. Its potential to modulate phospholipid metabolism and neuronal signaling pathways warrants further investigation. The lack of a comprehensive understanding of its in vivo biotransformation and pharmacokinetics represents a significant knowledge gap that needs to be addressed for any potential therapeutic development. The experimental protocols and quantitative data presented in this guide provide a framework for future research aimed at elucidating the full biological and pharmacological profile of this compound. Future studies should focus on:

  • Developing and validating specific and sensitive analytical methods for the quantification of this compound in various biological matrices.

  • Conducting comprehensive in vivo pharmacokinetic and biotransformation studies.

  • Elucidating the precise molecular mechanisms by which this compound modulates signaling pathways, including PKC and GABAergic systems.

  • Synthesizing and evaluating novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties for therapeutic applications.

By addressing these research questions, the full potential of this compound as a pharmacological tool and a lead compound for drug discovery can be realized.

References

The Synthesis of Isoserine: A Technical Guide to its Discovery and Chemical Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoserine (3-amino-2-hydroxypropanoic acid), a non-proteinogenic β-amino acid, has garnered significant interest in medicinal chemistry and drug development due to its unique structural properties and its role as a chiral building block for complex molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing key methodologies from its first documented preparation to modern advanced synthetic routes. This document includes detailed experimental protocols for pivotal synthesis methods, quantitative data for comparison, and visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field.

Introduction and Historical Context

This compound, an isomer of the common amino acid serine, is not incorporated into proteins through the genetic code but can be found in natural products as a result of post-translational modifications.[1] Its synthetic preparation has been a subject of chemical research for over a century, with the first documented synthesis of (S)-isoserine being reported in 1976 by Miyazawa, Akita, and Ito.[2] This seminal work laid the foundation for further exploration of this compound chemistry. Earlier, in 1914, Freudenberg had already developed a synthetic route to this compound utilizing the Hofmann rearrangement. This guide will delve into the details of these historical methods and trace the evolution of this compound synthesis to the present day, where more sophisticated and stereocontrolled methods are available.

The First Documented Synthesis of (S)-Isoserine by Miyazawa, Akita, and Ito (1976)

The first reported synthesis of optically active (S)-isoserine started from the readily available amino acid L-asparagine.[2] The key steps involved the selective diazotization of the α-amino group to a hydroxyl group, followed by a Hofmann rearrangement of the amide functionality to yield the primary amine of this compound.

Miyazawa_1976_Synthesis L_Asparagine L-Asparagine L_Malamidic_acid L-β-Malamidic acid L_Asparagine->L_Malamidic_acid Diazotization S_this compound (S)-Isoserine L_Malamidic_acid->S_this compound Rearrangement reagent1 NaNO₂, aq. AcOH reagent2 NaOCl, NaOH (Hofmann Rearrangement)

Figure 1: Synthetic pathway for (S)-isoserine from L-asparagine.
Freudenberg's Synthesis via Hofmann Rearrangement (1914)

Freudenberg's earlier work also employed the Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[3][4][5][6][7] This method provided a foundational approach to the synthesis of β-amino acids like this compound. The general mechanism involves the formation of an isocyanate intermediate which is then hydrolyzed to the amine.

Hofmann_Rearrangement cluster_reagents Amide Primary Amide N_Bromoamide N-Bromoamide Amide->N_Bromoamide Isocyanate Isocyanate N_Bromoamide->Isocyanate Rearrangement Carbamic_acid Carbamic Acid Isocyanate->Carbamic_acid Amine Primary Amine Carbamic_acid->Amine reagent1 Br₂, NaOH reagent2 -Br⁻ reagent3 H₂O reagent4 -CO₂

Figure 2: General mechanism of the Hofmann rearrangement.

Modern Synthetic Methodologies

While historical methods provided the initial access to this compound, contemporary research focuses on developing more efficient, scalable, and stereoselective synthetic routes. These modern methodologies are crucial for the application of this compound in the synthesis of complex pharmaceuticals and other bioactive molecules.

Synthesis from Glyoxylic Acid and Nitromethane (B149229)

A common and high-yielding route to racemic this compound involves the reaction of glyoxylic acid with nitromethane to form 2-hydroxy-3-nitropropanoic acid.[8] Subsequent reduction of the nitro group, typically through catalytic hydrogenation, affords dl-isoserine.[8]

Stereoselective Alkylation of this compound Derivatives

A significant advancement in this compound synthesis is the development of stereoselective alkylation methods. A recent study published in the Journal of Organic Chemistry details a powerful strategy for the synthesis of enantiomerically pure β²,²-amino acids starting from L-isoserine.[9][10] This method involves the formation of chiral bicyclic N,O-acetal derivatives of this compound, which then undergo highly diastereoselective alkylation. The stereochemical outcome of the alkylation is dependent on the specific diastereomer of the bicyclic intermediate used.[10]

Alkylation_Workflow start L-Isoserine step1 Protection (N-Boc) and Esterification start->step1 step2 Formation of Chiral Bicyclic N,O-Acetals step1->step2 step3 Diastereoselective Alkylation step2->step3 step4 Acidic Hydrolysis step3->step4 end Enantiopure α-Alkylthis compound Derivatives step4->end

Figure 3: Experimental workflow for stereoselective alkylation.
Biocatalytic and Chemo-enzymatic Approaches

In line with the principles of green chemistry, biocatalytic and chemo-enzymatic methods for this compound synthesis are gaining prominence.[11] These methods often utilize enzymes like threonine deaminase for the conversion of L-threonine to L-isoserine, offering mild reaction conditions and high specificity.[11] Chemo-enzymatic strategies combine the advantages of chemical and enzymatic steps to create efficient and sustainable synthetic routes.[12][13][14][15][16][17]

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods discussed.

Protocol 1: Synthesis of (S)-Isoserine from L-Asparagine (Miyazawa et al., 1976)

Step 1: Synthesis of L-β-Malamidic acid [2]

  • Dissolve L-asparagine in aqueous acetic acid.

  • Cool the solution in an ice bath.

  • Add a solution of sodium nitrite (B80452) (1-2 molar equivalents) dropwise while maintaining the low temperature.

  • Stir the reaction mixture for a specified period.

  • Purify the product using resin column chromatography.

  • Recrystallize the purified product from aqueous ethanol (B145695) to obtain L-β-malamidic acid.

Step 2: Synthesis of (S)-Isoserine via Hofmann Rearrangement [2]

  • Treat L-β-malamidic acid with sodium hypochlorite (B82951) in an alkaline solution.

  • Monitor the reaction for completion.

  • Purify the reaction mixture using resin column chromatography.

  • Recrystallize the product from aqueous ethanol to yield (S)-isoserine.

Protocol 2: Stereoselective Alkylation of L-Isoserine Derivatives (J. Org. Chem. 2022, 87, 13, 8730–8743)

Step 1: Formation of Chiral Bicyclic N,O-Acetals [10]

  • Dissolve (S)-N-Boc-isoserine methyl ester in anhydrous toluene.

  • Add 2,2,3,3-tetramethoxybutane (B127872) (TMB) (2 equivalents) and a catalytic amount of (1S)-(+)-10-Camphorsulfonic acid (CSA·H₂O) (0.2 equivalents).

  • Reflux the solution until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous phase with diethyl ether.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting diastereomeric bicyclic N,O-acetals by column chromatography.

Step 2: Diastereoselective Alkylation [10]

  • Dissolve one of the purified bicyclic N,O-acetal diastereomers in dry THF under an inert atmosphere.

  • Add HMPA (4.1 equivalents) and cool the mixture to -78 °C.

  • Add the desired alkylating agent (3.1 equivalents).

  • Add LHMDS (2 equivalents) dropwise to the cooled mixture.

  • Stir the reaction at -78 °C for 5 minutes.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and allow it to warm to room temperature.

  • Dilute the mixture with diethyl ether and extract the aqueous phase.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the α-alkylated product by column chromatography.

Step 3: Acidic Hydrolysis to α-Alkylthis compound [10]

  • Subject the purified α-alkylated bicyclic acetal (B89532) to acidic hydrolysis with 6 M HCl under reflux.

  • After completion, evaporate the solvent.

  • Dissolve the residue in water and extract with ethyl acetate (B1210297) to remove organic impurities.

  • Evaporate the aqueous phase to obtain the hydrochloride salt of the α-alkylthis compound.

  • Treat the hydrochloride salt with propylene (B89431) oxide in ethanol to obtain the free β-amino acid.

Data Presentation

This section summarizes the quantitative data for this compound and its derivatives from various synthetic routes.

Table 1: Physicochemical and Spectroscopic Data of this compound and Key Intermediates

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Rotation [α]DSpectroscopic Data (¹H NMR, ¹³C NMR, IR, MS)Reference
L-IsoserineC₃H₇NO₃105.09197-198-14.8° (c=1, H₂O)¹H NMR (D₂O): δ 4.28 (dd, 1H), 3.42 (dd, 1H), 3.10 (dd, 1H). IR data available.[2][11][18]
(S)-N-Boc-isoserineC₈H₁₅NO₅205.2185-88+6.7° (c 1, MeOH)¹H-NMR (DMSO-d₆): δ 7.93 (d, 1H), 6.54 (s, 1H), 4.66 (m, 1H), 3.46 (dd, 1H), 3.24 (dd, 1H), 1.44 (s, 9H). ESI-MS m/z: 206.1 [M+H]⁺.[19]
L-β-Malamidic acidC₄H₇NO₄133.10--Anal. Found: C, 36.13; H, 5.25; N, 10.54 %. Calcd. for C₄H₇NO₄: C, 36.09; H, 5.30; N, 10.53 %.[2]

Table 2: Comparison of Yields for Different this compound Synthesis Methods

Synthetic MethodStarting MaterialKey ReagentsReported YieldReference
Miyazawa et al. (1976)L-AsparagineNaNO₂, NaOClGood (not specified)[2]
From Glyoxylic AcidGlyoxylic acid, NitromethanePd/C, H₂High[8]
Stereoselective AlkylationL-IsoserineTMB, CSA, LHMDS, Alkyl halide53-85% (for key steps)[10]
KF-promoted addition(-)-8-phenylmenthyl glyoxylate (B1226380) monohydrate, NitromethaneKF~50%[8]

Conclusion

The synthesis of this compound has evolved significantly from its early discoveries to the sophisticated and highly stereoselective methods available today. This technical guide has provided a detailed overview of the historical context and modern advancements in this compound synthesis, catering to the needs of researchers and professionals in drug development. The provided experimental protocols, comparative data, and visual representations of key processes aim to serve as a valuable resource for the practical application and further innovation in the synthesis of this important chiral building block. The ongoing development of biocatalytic and chemo-enzymatic routes promises even more sustainable and efficient access to this compound and its derivatives in the future.

References

An In-depth Technical Guide to the Spectroscopic Data of Isoserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isoserine (3-amino-2-hydroxypropanoic acid), a non-proteinogenic α-hydroxy-β-amino acid. The information presented herein is intended to support research and development activities by providing key analytical data and methodologies. This compound, an isomer of serine, is of interest in various biochemical and pharmaceutical applications due to its unique structural properties.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for DL-Isoserine

The following table presents the proton NMR spectral data for DL-Isoserine.

Peak No.Chemical Shift (ppm)MultiplicityAssignment
1~4.2Multipletα-CH
2~3.0 - 3.2Multipletβ-CH₂
3VariableBroad Singlet-OH, -NH₂, -COOH

Note: The chemical shifts of labile protons (-OH, -NH₂, -COOH) can vary significantly depending on the solvent, concentration, and temperature.

¹³C NMR Data for this compound (Predicted)

Carbon AtomPredicted Chemical Shift (ppm)
α-C (CH-OH)~70-75
β-C (CH₂-NH₂)~45-50
Carboxyl C (COOH)~175-180
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data below is compiled from low-temperature matrix IR studies.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3400-3000O-H stretchHydroxyl, Carboxylic Acid
~3200-3000N-H stretchAmine
~1790C=O stretchCarbonyl (Carboxylic Acid)
~1640N-H bendAmine
~1460-1300O-H bendCarboxylic Acid
~1120, ~1095C-O stretchHydroxyl, Carboxylic Acid
Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular weight of this compound is 105.09 g/mol .[1] While a complete experimental mass spectrum is not available in the search results, the expected key fragments based on its structure are presented below.

m/zIon
105[M]⁺ (Molecular Ion)
88[M - NH₃]⁺
74[M - CH₂O]⁺
60[M - COOH]⁺
44[COOH]⁺
30[CH₂NH₂]⁺

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its structure.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and acquisition time.

    • Apply a 90° pulse and acquire the Free Induction Decay (FID).

    • Repeat the acquisition for a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.

    • Acquire the FID for a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of this compound to identify its functional groups.

Materials and Equipment:

  • This compound sample (solid)

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Procedure (using ATR):

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR accessory.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum.

  • Data Processing:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

  • This compound sample

  • Solvent (e.g., methanol, water)

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI, or as part of a GC-MS system)

Procedure (using ESI-MS):

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable solvent to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate.

    • Acquire the mass spectrum in the positive or negative ion mode over a suitable m/z range.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh this compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire FID (¹H and ¹³C) E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Calibrate and Analyze Spectra H->I

NMR Experimental Workflow

IR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Place this compound Sample on Crystal A->C D Record Sample Spectrum B->D C->D E Process and Analyze Spectrum D->E

FTIR-ATR Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve this compound in Solvent C Infuse Sample into ESI Source A->C B Calibrate Mass Spectrometer B->C D Acquire Mass Spectrum C->D E Identify Molecular Ion D->E F Analyze Fragmentation Pattern E->F

Mass Spectrometry Experimental Workflow

References

Isoserine vs. Serine: A Fundamental Structural and Functional Divergence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of amino acid chemistry and its application in the biomedical sciences, a nuanced understanding of isomeric structures is paramount. While sharing the same chemical formula, C₃H₇NO₃, isoserine and serine present a compelling case study in how a subtle shift in molecular architecture can lead to significant differences in physical, chemical, and biological properties. This technical guide provides a comprehensive analysis of the core structural distinctions between this compound and serine, their comparative physicochemical properties, methodologies for their synthesis, and their disparate roles in biological systems.

Core Structural Differences: A Tale of Two Positional Isomers

The fundamental distinction between serine and this compound lies in the arrangement of the amino (-NH₂) and hydroxyl (-OH) functional groups along the three-carbon backbone. They are constitutional isomers, more specifically, positional isomers.

  • Serine (2-amino-3-hydroxypropanoic acid): As a proteinogenic α-amino acid, serine features the amino group attached to the α-carbon (the carbon atom adjacent to the carboxyl group). The hydroxyl group is situated on the β-carbon. This arrangement is fundamental to its role in protein structure and function.

  • This compound (3-amino-2-hydroxypropanoic acid): In contrast, this compound is a β-amino acid. The amino group is located on the β-carbon, while the hydroxyl group is attached to the α-carbon. This structural alteration precludes its incorporation into proteins via standard ribosomal translation.

This positional difference has profound implications for the molecules' stereochemistry, reactivity, and biological recognition.

Comparative Physicochemical Properties

The distinct placement of the amino and hydroxyl groups in this compound and serine directly influences their physicochemical characteristics. The following table summarizes key quantitative data for these two amino acids.

PropertySerine (L-isomer unless specified)This compound (DL- or L-isomer as specified)
Molecular Weight ( g/mol ) 105.09105.09
Melting Point (°C) 228 (decomposes)[1]DL-Isoserine: 235 (decomposes)[2] L-Isoserine: 199-201
Solubility in Water Soluble[3]Soluble[4][5]
pKa (carboxyl group) 2.21[3]2.71 (Predicted for DL-Isoserine)[5]
pKa (amino group) 9.15[3]9.25 (for L-Isoserine)

Experimental Protocols: Synthesis of Serine and this compound

The synthetic routes to serine and this compound differ significantly, reflecting their natural abundance and structural characteristics.

Synthesis of Serine

Serine is readily available from natural sources and is typically produced commercially through biotechnological methods.

Industrial Biosynthesis of L-Serine:

This process often utilizes whole-cell biocatalysts, such as strains of Escherichia coli or Corynebacterium glutamicum, engineered to overproduce L-serine. A common industrial method involves the enzymatic conversion of glycine (B1666218) and methanol (B129727).

  • Reaction: Glycine + Formaldehyde (from Methanol) → L-Serine

  • Enzyme: Serine hydroxymethyltransferase (SHMT)

  • General Protocol Outline:

    • Cultivation of a high-performance microbial strain in a fermenter with a suitable growth medium.

    • Induction of SHMT expression.

    • Provision of glycine and a methanol feed, which is intracellularly converted to formaldehyde.

    • Reaction proceeds under controlled temperature, pH, and aeration.

    • Downstream processing to isolate and purify L-serine from the fermentation broth, often involving filtration, ion-exchange chromatography, and crystallization.

Synthesis of this compound

This compound is not a proteinogenic amino acid and is therefore synthesized chemically. Several methods have been developed, often focusing on stereoselective synthesis to obtain specific enantiomers.

Example Protocol: Diastereoselective Synthesis of this compound Derivatives

This protocol outlines a general approach for the synthesis of α-alkylated this compound derivatives from (S)-N-Boc-isoserine methyl ester, which can then be deprotected to yield the desired this compound analog.

  • Step 1: Formation of Chiral Bicyclic N,O-Acetals

    • Dissolve (S)-N-Boc-isoserine methyl ester in anhydrous toluene.

    • Add 2,2,3,3-tetramethoxybutane (B127872) (TMB) and (1S)-(+)-10-camphorsulfonic acid (CSA·H₂O).

    • Reflux the solution until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture, dilute with diethyl ether, and quench with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous phase with diethyl ether.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a mixture of two diastereomeric bicyclic N,O-acetals.

    • Separate the diastereomers by column chromatography.

  • Step 2: Diastereoselective α-Alkylation

    • Dissolve a separated bicyclic N,O-acetal diastereomer in dry tetrahydrofuran (B95107) (THF) under an inert atmosphere.

    • Add hexamethylphosphoramide (B148902) (HMPA) and cool the mixture to -78 °C.

    • Add the desired alkylating agent (e.g., methyl iodide).

    • Add lithium hexamethyldisilazide (LHMDS) dropwise.

    • Stir the reaction at -78 °C for a short period (e.g., 5 minutes).

    • Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.

    • Dilute with diethyl ether and extract the aqueous phase.

    • Combine the organic layers, dry, filter, and concentrate to yield the α-alkylated product.

  • Step 3: Deprotection

    • Subject the α-alkylated intermediate to acidic hydrolysis to remove the protecting groups and yield the final α-alkylthis compound derivative.

Signaling Pathways and Biological Roles

The structural divergence of serine and this compound is mirrored in their vastly different biological significance.

Serine: A Central Player in Metabolism and Signaling

Serine is a crucial molecule in a multitude of metabolic and signaling pathways.

Serine Biosynthesis Pathway:

The de novo synthesis of serine in humans begins with the glycolytic intermediate 3-phosphoglycerate. This pathway is critical in proliferating cells and for the synthesis of other essential biomolecules.

Serine_Biosynthesis 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH (NAD+ -> NADH) Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 (Glutamate -> α-Ketoglutarate) Serine Serine Phosphoserine->Serine PSPH (H2O -> Pi)

De novo serine biosynthesis pathway.

Key Metabolic and Signaling Roles of Serine:

  • Protein Synthesis: As one of the 20 proteinogenic amino acids, serine is a fundamental building block of proteins.

  • Precursor to other Amino Acids: Serine is a precursor for the synthesis of glycine and cysteine.

  • One-Carbon Metabolism: Serine is a major donor of one-carbon units for the synthesis of purines, thymidine, and other essential metabolites.

  • Neurotransmission: D-serine, synthesized from L-serine by serine racemase, is a co-agonist of NMDA receptors in the central nervous system, playing a critical role in synaptic plasticity and learning.[6]

  • Cellular Signaling: Serine residues in proteins are common sites of phosphorylation by kinases, a key mechanism for regulating protein activity and signal transduction.

  • Lipid Synthesis: Serine is a precursor for the synthesis of sphingolipids and phospholipids, which are essential components of cell membranes.

This compound: Emerging Pharmacological and Biological Activities

This compound is not a component of natural proteins and its endogenous roles are not well-defined. However, research has highlighted its potential in pharmacological applications.

Known Biological Activities of this compound:

  • Enzyme Inhibition: L-isoserine has been shown to inhibit aminopeptidase (B13392206) N (APN).[2] Dipeptides containing L-isoserine have also demonstrated inhibitory activity against aminopeptidase B.[2]

  • Neuroprotection: L-isoserine acts as a selective substrate for the glial GABA transporter GAT3, and its administration has been shown to upregulate GAT3 expression and promote functional recovery after ischemic stroke in animal models.[2]

  • Pharmaceutical Intermediate: this compound is an important raw material and intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs.[2]

The following diagram illustrates the known interactions and potential applications of this compound.

Isoserine_Interactions This compound This compound APN Aminopeptidase N This compound->APN Inhibits APB Aminopeptidase B This compound->APB Inhibits (as dipeptide) GAT3 GABA Transporter 3 This compound->GAT3 Substrate, upregulates expression Pharmaceuticals Pharmaceuticals This compound->Pharmaceuticals Intermediate for synthesis Neuroprotection Neuroprotection GAT3->Neuroprotection Leads to

Known biological interactions of this compound.

Conclusion

References

The Enantiomeric Dichotomy of Isoserine: A Technical Guide to Its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the distinct biological roles of L-Isoserine (B556875) and D-Isoserine, tailored for researchers, scientists, and drug development professionals. This document synthesizes current knowledge, presents key quantitative data, and provides detailed experimental methodologies to facilitate further research and development in the fields of neurobiology and oncology.

Executive Summary

Isoserine, a non-proteinogenic β-amino acid, exists as two enantiomers, L-Isoserine and D-Isoserine. While structurally similar, these stereoisomers exhibit markedly different biological activities, a critical consideration in drug design and development. L-Isoserine has emerged as a molecule of significant interest due to its role as a selective substrate for the GABA transporter GAT3, presenting therapeutic opportunities in neurological disorders such as stroke. Furthermore, it serves as a valuable chiral building block for the synthesis of potent aminopeptidase (B13392206) N (APN) inhibitors with anticancer properties. In stark contrast, the biological significance of D-Isoserine remains largely unexplored, with limited and less substantiated evidence suggesting a potential role as a bacterial tyrosine kinase inhibitor. This guide provides an in-depth analysis of the known biological functions of both enantiomers, supported by quantitative data, detailed experimental protocols, and visual workflows to underscore the stereospecificity of their actions and highlight current knowledge gaps.

L-Isoserine: A Neuromodulatory and Anticancer Precursor

The biological activities of L-Isoserine are well-documented in two primary areas: neuroscience, through its interaction with the GABAergic system, and oncology, as a scaffold for targeted enzyme inhibitors.

Role in Neurotransmission: GAT3 Substrate Activity

L-Isoserine is a selective substrate for the glial GABA transporter 3 (GAT3), a protein responsible for clearing GABA from the synaptic cleft and regulating tonic inhibition in the brain.[1][2] By acting as a substrate, L-Isoserine can modulate the levels of extracellular GABA, which has significant implications for neuronal excitability.

Following an ischemic stroke, there is an increase in tonic GABA inhibition which can impair recovery. L-Isoserine has been shown to promote functional recovery in animal models of stroke.[1][2] Chronic administration of L-Isoserine leads to an upregulation of GAT3 expression in the peri-infarct regions of the brain.[1][2] This enhanced GAT3 activity is hypothesized to dampen the excessive tonic inhibition, thereby facilitating neuroplasticity and functional recovery.[1]

The proposed mechanism involves L-Isoserine competing with GABA for uptake by GAT3, which in the short term can transiently increase ambient GABA levels but in the long term leads to increased GAT3 expression and overall GABA clearance.

GAT3_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Astrocyte cluster_2 Postsynaptic Neuron Glutamate Glutamate GABA_ext GABA (extracellular) Glutamate->GABA_ext Modulates GABA release GAT3 GAT3 Transporter GABA_in GABA (intracellular) GAT3->GABA_in L_Isoserine_in L-Isoserine (intracellular) GAT3->L_Isoserine_in GABA_A_R GABA-A Receptor Tonic_Inhibition Tonic_Inhibition GABA_A_R->Tonic_Inhibition Mediates GABA_ext->GAT3 Uptake GABA_ext->GABA_A_R Binds to L_Isoserine_ext L-Isoserine (exogenous) L_Isoserine_ext->GAT3 Competitive Substrate L_Isoserine_ext->Tonic_Inhibition Reduces (long-term) via GAT3 upregulation

Figure 1: L-Isoserine's role in modulating GABAergic signaling.
Application in Oncology: Precursor to Aminopeptidase N (APN) Inhibitors

L-Isoserine is a valuable chiral starting material for the synthesis of peptide-based inhibitors of Aminopeptidase N (APN/CD13).[3][4] APN is a metalloprotease that is overexpressed on the surface of tumor cells and plays a crucial role in tumor invasion, angiogenesis, and metastasis. Consequently, inhibitors of APN are promising candidates for anticancer therapies.

Researchers have synthesized series of L-isoserine dipeptide and tripeptide derivatives and evaluated their ability to inhibit APN.[3][4] These studies have demonstrated that the incorporation of L-isoserine into small peptides can yield potent APN inhibitors.

D-Isoserine: An Enantiomer with Undefined Biological Significance

In contrast to its L-counterpart, there is a significant lack of data on the biological roles of D-Isoserine. While the broader class of D-amino acids is known to have diverse functions, such as D-serine acting as a neuromodulator, the specific activities of D-Isoserine are not well-established.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of L-Isoserine and its derivatives. No comparable quantitative data for D-Isoserine has been identified in the peer-reviewed literature.

Table 1: L-Isoserine Activity at GABA Transporters (GATs)

Compound Target Assay Type Value Reference
L-Isoserine GAT3 FMP Assay EC50 = 10.7 µM [1]

| L-Isoserine | GABAA Receptor | [3H]muscimol binding | IC50 > 1000 µM |[1] |

Table 2: L-Isoserine Derivatives as Aminopeptidase N (APN) Inhibitors

Compound Target Assay Type Value Reference
Bestatin (control) APN Enzyme Inhibition IC50 = 7.3 µM [3]
Compound 14b (dipeptide deriv.) APN Enzyme Inhibition IC50 = 12.2 µM [3]
Bestatin (control) APN Enzyme Inhibition IC50 = 6.25 µM [4]

| Compound 16l (tripeptide deriv.) | APN | Enzyme Inhibition | IC50 = 2.51 µM |[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols relevant to the study of this compound enantiomers.

Synthesis of L-Isoserine-based APN Inhibitors

The synthesis of L-isoserine peptide derivatives typically involves standard solid-phase or solution-phase peptide synthesis methodologies. The general workflow involves protection of the functional groups, coupling of amino acids, and subsequent deprotection.

Synthesis_Workflow start L-Isoserine protect Protection of Amino and Carboxyl Groups (e.g., Boc, Fmoc, Benzyl ester) start->protect couple1 Peptide Coupling (e.g., with DCC/HOBt) to Amino Acid 2 protect->couple1 deprotect_couple Iterative Deprotection and Coupling for Tripeptides etc. couple1->deprotect_couple final_deprotect Final Deprotection (e.g., Hydrogenolysis, TFA) deprotect_couple->final_deprotect purify Purification (e.g., HPLC) final_deprotect->purify evaluate Biological Evaluation (APN Inhibition Assay) purify->evaluate end Potent APN Inhibitor evaluate->end

Figure 2: General workflow for synthesizing L-Isoserine peptide inhibitors.
In Vitro Aminopeptidase N (APN) Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against APN.

  • Materials :

    • Enzyme: Porcine Kidney Microsomal Aminopeptidase N

    • Substrate: L-Leucine-p-nitroanilide

    • Buffer: 50 mM Phosphate-Buffered Saline (PBS), pH 7.2

    • Test Compounds (L-isoserine derivatives) and positive control (Bestatin)

    • 96-well microplate

    • Plate reader capable of measuring absorbance at 405 nm

  • Procedure :

    • Prepare serial dilutions of the test compounds and the positive control in PBS.

    • In a 96-well plate, add the various concentrations of the test compounds.

    • Add the APN enzyme solution to each well.

    • Incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the L-Leucine-p-nitroanilide substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitroaniline produced by the enzymatic hydrolysis of the substrate.

    • Calculate the percentage of inhibition for each compound concentration relative to a control well with no inhibitor.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzymatic Resolution of DL-Isoserine

To obtain enantiomerically pure L- and D-Isoserine for comparative biological testing, enzymatic resolution of a racemic mixture is a common and efficient method. This protocol provides a general framework.

  • N-Acetylation of DL-Isoserine :

    • Dissolve DL-Isoserine in an aqueous solution of sodium hydroxide.

    • Cool the solution in an ice bath.

    • Slowly add acetic anhydride (B1165640) while maintaining a basic pH with NaOH.

    • Stir the reaction for several hours at room temperature.

    • Acidify the solution with HCl to precipitate N-acetyl-DL-isoserine.

    • Collect the product by filtration and recrystallize.

  • Enzymatic Hydrolysis :

    • Dissolve N-acetyl-DL-isoserine in water and adjust the pH to the optimal range for the chosen enzyme (e.g., pH 8.0 for Aminoacylase I).

    • Add Aminoacylase I (from Aspergillus oryzae) and a cofactor if required (e.g., CoCl2).

    • Incubate the mixture at 37°C, maintaining the pH with a pH-stat or manual addition of a dilute base.

    • Monitor the reaction until approximately 50% hydrolysis is achieved (indicating complete conversion of the L-enantiomer).

  • Separation of Enantiomers :

    • Acidify the reaction mixture to precipitate the unreacted N-acetyl-D-isoserine.

    • Filter to separate the solid N-acetyl-D-isoserine from the aqueous solution containing L-Isoserine.

    • The L-Isoserine in the filtrate can be purified using ion-exchange chromatography.

    • Chemically hydrolyze the purified N-acetyl-D-isoserine (e.g., by refluxing with HCl) to obtain D-Isoserine.

    • Purify the resulting D-Isoserine by recrystallization.

Resolution_Workflow cluster_L L-Enantiomer Path cluster_D D-Enantiomer Path start DL-Isoserine step1 N-Acetylation (Acetic Anhydride) start->step1 racemate N-Acetyl-DL-Isoserine step1->racemate step2 Enzymatic Hydrolysis (Aminoacylase I) racemate->step2 mixture Mixture of: L-Isoserine & N-Acetyl-D-Isoserine step2->mixture step3 Separation (e.g., pH adjustment, filtration) mixture->step3 L_iso L-Isoserine (in solution) step3->L_iso D_acetyl N-Acetyl-D-Isoserine (precipitate) step3->D_acetyl L_purify Purification (Ion Exchange) L_iso->L_purify D_hydrolyze Chemical Hydrolysis (Acidic) D_acetyl->D_hydrolyze D_iso D-Isoserine D_hydrolyze->D_iso

Figure 3: Workflow for the enzymatic resolution of DL-Isoserine.

Conclusion and Future Directions

The biological significance of this compound is a tale of two enantiomers with distinctly different and stereospecific roles. L-Isoserine is a well-characterized molecule with demonstrated activity in the central nervous system and as a precursor for anticancer agents. Its interaction with GAT3 and its utility in the synthesis of APN inhibitors are promising avenues for drug development.

Conversely, the biological profile of D-Isoserine remains largely a blank slate. The lack of research into its functions presents a clear opportunity for novel discoveries. Future research should focus on:

  • Direct Comparative Studies : Systematically evaluating both L- and D-Isoserine in a wide range of biological assays to uncover the specific functions of the D-enantiomer.

  • Target Identification for D-Isoserine : Investigating the putative inhibition of bacterial tyrosine kinases and exploring other potential protein targets.

  • Pharmacokinetic and Metabolic Profiling : Characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of both enantiomers to better understand their therapeutic potential.

A thorough understanding of the unique biological properties of each this compound enantiomer is essential for harnessing their full therapeutic potential and avoiding potential off-target effects in clinical applications.

References

Isoserine: A Non-Proteinogenic Amino Acid for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Introduction

Isoserine is a non-proteinogenic α-hydroxy-β-amino acid, an isomer of the common amino acid serine.[1] Unlike proteinogenic amino acids, this compound is not incorporated into proteins during translation in any known organism.[1] It has been synthesized chemically and has garnered significant interest in the fields of medicinal chemistry and drug development.[1][2] The unique structural properties of this compound make it a valuable building block for the synthesis of peptidomimetics and other bioactive molecules with enhanced stability and novel pharmacological activities.[2][3]

This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis methodologies, biological roles, and applications, with a focus on its potential in pharmaceutical research.

Physicochemical Properties of L-Isoserine

L-isoserine is a white crystalline powder with distinct physicochemical properties that are crucial for its application in synthesis and drug design.[2] A summary of these properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₃H₇NO₃[2]
Molecular Weight 105.09 g/mol [2]
Melting Point 207-210 °C[2]
Appearance White crystalline powder[2]
Solubility Soluble in water, slightly soluble in ethanol (B145695)[2]
Specific Rotation [α]²⁵D -14.8° (c=1, H₂O)[2]
pKa₁ 2.72[4]
pKa₂ 9.25[4]

Synthesis of this compound

This compound can be synthesized through various methods, including chemical and enzymatic routes.

Chemical Synthesis from L-Asparagine

A common method for the synthesis of (S)-Isoserine involves a two-step process starting from L-asparagine.[5] This method takes advantage of the differential reactivity of the primary amino group and the amide group.[5]

Step 1: Synthesis of (S)-3-Carbamoyl-2-hydroxypropionic acid

  • Dissolve 1 mole of L-asparagine in aqueous acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add 1 to 2 moles of sodium nitrite (B80452) to the reaction mixture.

  • Stir the reaction mixture while maintaining a low temperature.

  • After the reaction is complete, purify the mixture using resin column chromatography.

  • Recrystallize the product from aqueous ethanol to obtain (S)-3-Carbamoyl-2-hydroxypropionic acid.[5]

Step 2: Synthesis of (S)-Isoserine via Hofmann Reaction

  • Treat the (S)-3-Carbamoyl-2-hydroxypropionic acid obtained in Step 1 with sodium hypochlorite (B82951) in an alkaline solution.

  • Monitor the reaction progress.

  • Upon completion, purify the reaction mixture using resin column chromatography.

  • Recrystallize the product from aqueous ethanol to yield (S)-isoserine.[5]

Enzymatic Synthesis

L-isoserine can be synthesized enzymatically from L-threonine using the enzyme L-threonine deaminase.[2] This biocatalytic method is highly specific and proceeds under mild conditions.[2]

G L-Threonine L-Threonine L-Threonine_Deaminase L-Threonine_Deaminase L-Threonine->L-Threonine_Deaminase Substrate L-Isoserine L-Isoserine L-Threonine_Deaminase->L-Isoserine Product Ammonia Ammonia L-Threonine_Deaminase->Ammonia Byproduct G cluster_0 SPPS Cycle A Fmoc-Deprotection (Piperidine/DMF) B Washing (DMF) A->B C Amino Acid Activation (Fmoc-Isoserine, HBTU/DIPEA) B->C D Coupling C->D E Washing (DMF) D->E Repeat Repeat Cycle for Each Amino Acid E->Repeat Start Start with Resin-bound Amino Acid Start->A Repeat->A Next Amino Acid Cleavage Cleavage from Resin and Side-chain Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification G Isoserine_Derivatives This compound Derivatives APN_CD13 APN/CD13 Isoserine_Derivatives->APN_CD13 inhibit Integrin_Recycling Integrin Recycling APN_CD13->Integrin_Recycling Small_GTPases Small GTPase Regulation APN_CD13->Small_GTPases Cell_ECM_Interaction Cell-ECM Interaction APN_CD13->Cell_ECM_Interaction Erk1_2 Erk1/2 Pathway APN_CD13->Erk1_2 PI3K PI3K Pathway APN_CD13->PI3K Wnt Wnt Signaling APN_CD13->Wnt Angiogenesis Angiogenesis APN_CD13->Angiogenesis Cell_Migration Cell_Migration Integrin_Recycling->Cell_Migration Small_GTPases->Cell_Migration Cell_ECM_Interaction->Cell_Migration Cell_Survival Cell_Survival Erk1_2->Cell_Survival PI3K->Cell_Survival Wnt->Cell_Survival G L_this compound L-Isoserine Upregulates_GAT3 Upregulates GAT3 Expression L_this compound->Upregulates_GAT3 Increased_GABA_Uptake Increased GABA Uptake Upregulates_GAT3->Increased_GABA_Uptake Reduced_Tonic_Inhibition Reduced Tonic Inhibition Increased_GABA_Uptake->Reduced_Tonic_Inhibition Functional_Recovery Potential for Functional Recovery Post-Stroke Reduced_Tonic_Inhibition->Functional_Recovery

References

Thermochemical Properties of Isoserine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoserine, a non-proteinogenic α-hydroxy-β-amino acid, is a structural isomer of serine with significant implications in peptide synthesis and drug design. A thorough understanding of its thermochemical properties is paramount for predicting its stability, reactivity, and behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the available experimental and computational data on the thermochemical properties of this compound, including its standard enthalpy of formation, standard molar entropy, heat capacity, and Gibbs free energy of formation. Detailed methodologies for both experimental determination and computational prediction are presented to facilitate further research and application in drug development and materials science.

Introduction

This compound (3-amino-2-hydroxypropanoic acid) is an isomer of the proteinogenic amino acid serine.[1] Unlike serine, this compound is not incorporated into proteins via the genetic code but can be synthesized and utilized in the development of novel peptides and pharmaceuticals. The arrangement of the amino and hydroxyl groups in this compound confers unique chemical and physical properties, making the study of its thermochemistry essential for understanding its energetic landscape. This guide summarizes the key thermochemical data for this compound and outlines the principal experimental and computational methods for their determination.

Quantitative Thermochemical Data

The experimental determination of the complete thermochemical profile of this compound is not extensively documented in the literature. However, the standard enthalpy of formation for its crystalline state has been experimentally determined. Other properties are often estimated using computational methods due to the challenges in experimental measurements for complex biomolecules that may decompose at higher temperatures.

Thermochemical PropertySymbolValueMethodReference
Standard Enthalpy of Formation (crystalline) ΔfH°(c, 298.15 K)-731.0 kJ/molDirect Calorimetry[1]
Standard Molar Entropy (crystalline) S°(c, 298.15 K)Data not available--
Heat Capacity (crystalline) Cp(c, 298.15 K)Data not available--
Standard Gibbs Free Energy of Formation (crystalline) ΔfG°(c, 298.15 K)Data not available--

Experimental Protocols for Thermochemical Characterization

The determination of thermochemical properties of amino acids like this compound relies on precise calorimetric techniques. The following sections detail the standard experimental protocols.

Solution and Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of crystalline this compound has been determined using a combination of solution calorimetry and the principles of Hess's Law.[1]

Protocol for Solution Calorimetry:

  • Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard reaction with a known enthalpy change, such as the dissolution of potassium chloride (KCl) in water or the neutralization of a strong acid with a strong base.

  • Sample Preparation: A precisely weighed sample of crystalline this compound is placed in a sealed ampoule. The solvent (e.g., deionized water or an aqueous solution of potassium hydroxide) is placed in the calorimetric vessel.

  • Measurement of Heat of Solution: The ampoule containing the this compound sample is submerged in the solvent within the calorimeter. After thermal equilibrium is reached, the ampoule is broken, and the heat change accompanying the dissolution is measured by monitoring the temperature change of the system.

  • Data Analysis: The standard enthalpy of solution (ΔsolH°) is calculated from the measured heat change and the amount of substance.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation of this compound in aqueous solution is then calculated using the standard enthalpies of formation of the final products in the solution and the measured enthalpy of solution. By combining this with the enthalpy of solution in a reactive medium (like KOH), the standard enthalpy of formation of the crystalline solid can be derived.[1]

Protocol for Bomb Calorimetry (for Enthalpy of Combustion):

  • Sample Preparation: A pellet of a known mass of this compound is placed in a crucible inside a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm).

  • Combustion: The bomb is placed in a container of a known volume of water (the calorimeter). The sample is ignited electrically.

  • Temperature Measurement: The temperature of the water is measured before and after combustion to determine the temperature change.

  • Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. This value is then used to calculate the standard enthalpy of formation.

G cluster_exp Experimental Determination of Enthalpy of Formation cluster_sol Solution Calorimetry cluster_bomb Bomb Calorimetry Cal_Calib Calorimeter Calibration Sample_Prep_Sol Sample Preparation Cal_Calib->Sample_Prep_Sol H_Sol_Measure Measure Heat of Solution Sample_Prep_Sol->H_Sol_Measure H_Sol_Calc Calculate ΔsolH° H_Sol_Measure->H_Sol_Calc Hf_Calc_Sol Calculate ΔfH° H_Sol_Calc->Hf_Calc_Sol Sample_Prep_Bomb Sample Preparation Combustion Combustion in O2 Sample_Prep_Bomb->Combustion Temp_Measure Measure ΔT Combustion->Temp_Measure Hc_Calc Calculate ΔcH° Temp_Measure->Hc_Calc Hf_Calc_Bomb Calculate ΔfH° Hc_Calc->Hf_Calc_Bomb

Figure 1: Workflow for the experimental determination of the standard enthalpy of formation of this compound.

Computational Protocols for Thermochemical Properties

Due to the lack of extensive experimental data, computational chemistry provides a powerful alternative for determining the thermochemical properties of this compound. High-accuracy composite methods like Gaussian-4 (G4) theory are particularly well-suited for this purpose.

Gaussian-4 (G4) Theory

G4 theory is a composite quantum chemical method that aims for high accuracy in calculating thermochemical data. The protocol involves a series of calculations at different levels of theory and with different basis sets, which are then combined to approximate a very high-level calculation.

Computational Protocol using G4 Theory:

  • Geometry Optimization: The molecular geometry of this compound is optimized at the B3LYP/6-31G(2df,p) level of theory.

  • Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using higher levels of theory and larger basis sets, including CCSD(T), MP4, and MP2 with various basis sets.

  • Energy Extrapolation: The Hartree-Fock energy is extrapolated to the complete basis set limit.

  • Final Energy Calculation: The final G4 energy is calculated by combining the energies from the previous steps with empirical higher-level corrections.

  • Thermochemical Property Calculation: The standard enthalpy of formation, entropy, and heat capacity are then derived from the calculated G4 energy and the vibrational frequencies using standard statistical mechanics formulas. The Gibbs free energy of formation is subsequently calculated using the Gibbs-Helmholtz equation.

G4_Workflow start Initial Structure of this compound geom_opt Geometry Optimization (B3LYP/6-31G(2df,p)) start->geom_opt freq_calc Frequency Calculation (B3LYP/6-31G(2df,p)) geom_opt->freq_calc spe_calc Single-Point Energy Calculations (CCSD(T), MP4, MP2) geom_opt->spe_calc final_energy Combine Energies & Apply Corrections (G4 Energy) freq_calc->final_energy hf_extrap Hartree-Fock Energy Extrapolation spe_calc->hf_extrap hf_extrap->final_energy thermo_calc Calculate Thermochemical Properties (ΔfH°, S°, Cp) final_energy->thermo_calc gibbs_calc Calculate ΔfG° thermo_calc->gibbs_calc

Figure 2: Computational workflow for determining thermochemical properties of this compound using G4 theory.
Benson Group Additivity Method

The Benson group additivity method is an empirical approach for estimating thermochemical properties. This method assumes that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups.

Estimation Protocol using Benson Group Additivity:

  • Molecular Decomposition: The this compound molecule is dissected into a set of defined functional groups. For this compound (H₂N-CH₂-CH(OH)-COOH), the groups would be:

    • C-(N)(H)₂(C)

    • C-(C)(O)(H)(CO)

    • CO-(C)(O)

    • N-(C)(H)₂

    • O-(C)(H)

  • Group Value Summation: The tabulated thermochemical values (enthalpy, entropy, and heat capacity) for each group are summed.

  • Symmetry and Non-Nearest Neighbor Corrections: Corrections for molecular symmetry and any non-nearest neighbor interactions (e.g., gauche interactions) are applied to the summed values to obtain the final estimated thermochemical property.

Fundamental Thermodynamic Relationships

The core thermochemical properties are interconnected through fundamental thermodynamic equations. The Gibbs free energy of formation (ΔfG°), a key indicator of spontaneity, is related to the enthalpy of formation (ΔfH°) and the standard entropy (S°) via the Gibbs-Helmholtz equation.

Gibbs_Helmholtz H Standard Enthalpy of Formation (ΔfH°) Equation ΔfG° = ΔfH° - TΔfS° H->Equation S Standard Molar Entropy (S°) S->Equation G Standard Gibbs Free Energy of Formation (ΔfG°) Equation->G

Figure 3: The relationship between Gibbs free energy, enthalpy, and entropy.

Conclusion

While the experimentally determined standard enthalpy of formation for crystalline this compound provides a crucial anchor point, a comprehensive understanding of its thermochemical landscape necessitates the determination of its entropy, heat capacity, and Gibbs free energy of formation. This guide has outlined the standard experimental techniques and robust computational methodologies, such as G4 theory, that can be employed to obtain these vital data. The presented protocols and fundamental relationships serve as a valuable resource for researchers in drug development and chemical sciences, enabling more accurate predictions of this compound's behavior and facilitating its application in novel molecular design. Further experimental work is encouraged to validate computational predictions and expand the thermochemical database for this important non-proteinogenic amino acid.

References

Isoserine: A Technical Guide to Solubility and Stability in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoserine, a non-proteinogenic β-amino acid and isomer of serine, is a compound of increasing interest in pharmaceutical and biotechnological research. Understanding its fundamental physicochemical properties, such as solubility and stability, is critical for its application in drug development, synthesis, and formulation. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound in various solvents. Due to the limited availability of data specific to this compound, this guide also incorporates information from closely related analogs like serine and general principles of amino acid chemistry to provide a predictive framework. Detailed experimental protocols for determining these properties are also presented to facilitate further research.

Introduction

This compound (3-amino-2-hydroxypropanoic acid) is a structural isomer of the proteinogenic amino acid serine, with the amino and hydroxyl groups' positions swapped on the carbon backbone.[1][2] This structural difference can impart unique biological activities and chemical properties. While it is not incorporated into proteins via the genetic code, this compound can be found in natural products and is a valuable chiral building block in organic synthesis.[1][3] As with any compound intended for pharmaceutical or research applications, a thorough understanding of its solubility and stability is paramount for formulation development, ensuring efficacy, and defining shelf-life.

This guide summarizes the known quantitative and qualitative solubility of this compound in aqueous and organic solvents. It also explores the factors influencing its stability, including pH, temperature, and oxidative stress, and discusses potential degradation pathways.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. The presence of both a hydrophilic hydroxyl group and a charged amino acid functionality suggests that this compound's solubility will be highly dependent on the solvent's polarity and the pH of aqueous solutions.

Quantitative Solubility Data

Quantitative solubility data for this compound is sparse in publicly available literature. The most definitive values found are in aqueous solutions.

Table 1: Quantitative Solubility of this compound in Aqueous Solutions

CompoundSolventTemperature (°C)SolubilityReference
L-IsoserineWaterNot Specified100 mg/mL[4]
DL-IsoserineWater2015.3 g/L[5]
DL-IsoserineHClNot SpecifiedSoluble[3][6]

Note: The significant difference between the L- and DL-isoserine solubility values may be due to different experimental conditions or the influence of stereochemistry on crystal lattice energy.

Qualitative and Predicted Solubility

While quantitative data in other solvents is lacking, general chemical principles and data from related amino acids can provide guidance.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Based on the behavior of serine and other small amino acids, this compound is expected to have limited to moderate solubility in lower alcohols. The solubility of amino acids generally decreases with the decreasing polarity of the alcohol (Methanol > Ethanol > Propanol).

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are excellent solvents for a wide range of organic molecules. Studies on serine and other amino acids have shown solubility in aqueous mixtures of DMSO and DMF.[7][8] It is anticipated that this compound will exhibit moderate to good solubility in these solvents, particularly in their aqueous mixtures.

  • Non-polar Solvents (e.g., Hexane, Toluene): this compound is expected to be practically insoluble in non-polar solvents due to its polar and zwitterionic nature at neutral pH.

Stability of this compound

The stability of this compound is crucial for its storage, handling, and formulation. Degradation can lead to loss of potency and the formation of potentially harmful impurities. The primary factors affecting the stability of amino acids like this compound are pH, temperature, light, and oxidative conditions.

Factors Affecting Stability
  • pH: The pH of a solution can significantly influence the stability of amino acids. Both acidic and alkaline conditions can catalyze degradation reactions such as hydrolysis and racemization. For many amino acids, maximum stability is often found near their isoelectric point.

  • Temperature: Increased temperature accelerates the rate of chemical degradation.[9] Thermal degradation of amino acids can involve decarboxylation, deamination, and other complex reactions.[9]

  • Oxidation: The presence of oxidizing agents or exposure to oxygen can lead to the degradation of amino acids. While this compound does not contain highly susceptible groups like the thiol in cysteine or the indole (B1671886) in tryptophan, the hydroxyl group and the amino group can be susceptible to oxidation under certain conditions.[10]

  • Light: Exposure to UV or visible light can induce photodegradation in some pharmaceutical compounds.[11] While there is no specific data on the photostability of this compound, it is a factor to consider in stability study design.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively studied, potential degradation mechanisms can be inferred from the chemistry of β-hydroxy-α-amino acids and serine.

  • Deamination: The removal of the amino group to form a keto acid is a common degradation pathway for amino acids.[12]

  • Decarboxylation: The loss of carbon dioxide from the carboxylic acid group can occur, particularly at elevated temperatures.[9]

  • Oxidation: Oxidative degradation could lead to the formation of carbonyl compounds and other byproducts.[10]

  • Condensation/Oligomerization: Like other amino acids, this compound could potentially undergo intermolecular condensation to form dipeptides or larger oligomers, especially at high concentrations or upon heating.

Below is a logical diagram illustrating the general factors that can influence the stability of this compound in a solvent.

G Factors Influencing this compound Stability This compound This compound in Solution Degradation Degradation Products This compound->Degradation leads to pH pH (Acidic/Basic Conditions) pH->Degradation Temp Temperature (Heat) Temp->Degradation Light Light Exposure (UV/Visible) Light->Degradation Oxidation Oxidative Stress (Oxygen, Peroxides) Oxidation->Degradation Solvent Solvent Properties (Polarity, Protic/Aprotic) Solvent->this compound influences start Start step1 Add excess this compound to solvent start->step1 step2 Equilibrate at constant temperature step1->step2 step3 Separate solid and liquid phases step2->step3 step4 Quantify this compound concentration (e.g., HPLC) step3->step4 end End step4->end start Prepare this compound Stock Solution stress Apply Stress Conditions start->stress acid Acidic stress->acid base Basic stress->base oxidative Oxidative stress->oxidative thermal Thermal stress->thermal photo Photolytic stress->photo sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis evaluation Evaluate Degradation Profile analysis->evaluation A Physicochemical Characterization (Solubility, Stability) B Formulation Development A->B C In Vitro Studies (Cell-based assays) B->C D In Vivo Studies (Animal models) C->D E Clinical Trials D->E

References

Isoserine's Potential Role in Prebiotic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The origin of life is a complex and multifaceted field of study, with the abiotic synthesis of life's building blocks being a central theme. While much focus has been placed on the 20 proteinogenic α-amino acids, the potential role of other amino acid isomers, such as β-amino acids, is increasingly being recognized. Isoserine, a β-amino acid isomer of serine, has been identified in extraterrestrial materials, suggesting its availability on the pre-biotic Earth. This technical guide provides a comprehensive overview of the current understanding of this compound's potential role in prebiotic chemistry, summarizing its plausible abiotic synthesis, stability, and catalytic potential.

Data Presentation

Table 1: Presence of this compound in Meteorites
MeteoriteClassificationThis compound DetectionAnalytical Method
MurchisonCM2 Carbonaceous ChondriteFirst occurrence reportedNot specified in abstract[1]
Antarctic CR meteoritesCarbonaceous ChondriteIdentifiedNot specified in abstract[1]

Plausible Abiotic Synthesis of this compound

While specific experimental protocols for the prebiotic synthesis of this compound are not well-documented, its formation can be postulated based on known prebiotic reactions that form other amino acids. One plausible pathway involves the reaction of cyanoacetaldehyde with ammonia (B1221849) followed by hydrolysis.

Proposed Reaction Pathway for this compound Synthesis

A potential pathway for the abiotic formation of this compound is through the addition of ammonia to cyanoacetaldehyde to form an aminonitrile, which is then hydrolyzed.

G Cyanoacetaldehyde Cyanoacetaldehyde Aminonitrile_Intermediate 2-hydroxy-3-aminopropanenitrile Cyanoacetaldehyde->Aminonitrile_Intermediate + NH3 Ammonia Ammonia This compound This compound Aminonitrile_Intermediate->this compound + 2H2O (Hydrolysis) Water Water

Plausible abiotic synthesis pathway of this compound.
Experimental Protocols

Detailed experimental protocols for the specific abiotic synthesis of this compound are currently lacking in the scientific literature. However, general methodologies from prebiotic simulation experiments, such as Miller-Urey type electric discharge experiments, can be adapted to investigate the formation of this compound.

General Miller-Urey Spark-Discharge Experiment Protocol:

  • Apparatus Setup: A sterile, sealed glass apparatus consisting of a boiling flask (ocean), a larger flask with electrodes (atmosphere), a condenser, and a trap to collect products is assembled.

  • Initial Gas Mixture: The atmospheric flask is evacuated and filled with a mixture of prebiotically plausible gases such as methane (B114726) (CH₄), ammonia (NH₃), hydrogen (H₂), and water vapor (H₂O). The specific ratios can be varied.

  • Energy Source: A high-voltage electric spark is discharged between the electrodes to simulate lightning.

  • Reaction Conditions: The water in the boiling flask is heated to create water vapor that circulates through the atmospheric flask. The experiment is typically run for several days to a week.

  • Sample Collection and Analysis: The collected aqueous sample is analyzed for the presence and quantity of organic molecules, including amino acids, using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Stability and Degradation

The stability of amino acids under prebiotic conditions is crucial for their accumulation and subsequent involvement in polymerization. While specific data on this compound's stability is limited, studies on β-amino acids in general suggest they may have different stability profiles compared to their α-amino acid counterparts. High pressure, such as that found in deep-sea hydrothermal vents or during diagenesis in marine sediments, has been shown to stabilize amino acids like glycine (B1666218) and alanine.[2][3]

Factors Affecting Stability:

  • Temperature: Higher temperatures can lead to degradation, although high pressure can counteract this to some extent.

  • pH: The pH of the environment can influence the protonation state of the amino and carboxyl groups, affecting stability.

  • UV Radiation: The lack of a significant ozone layer on the early Earth would have resulted in high levels of UV radiation, which can degrade organic molecules.

Further research is needed to quantify the stability of this compound under a range of plausible prebiotic conditions.

Potential Catalytic Role of this compound and β-Amino Acids

Amino acids and their polymers (peptides) can exhibit catalytic activity. While there is no direct evidence for the catalytic role of this compound in prebiotic chemistry, the unique structural properties of β-amino acids suggest they could have participated in prebiotic catalysis.

Polymerization and Peptide Formation

β-amino acids can polymerize to form β-peptides. Studies on the oligomerization of mixtures of α- and β-amino acids under abiotic conditions, such as wet-dry cycling, have shown that β-amino acids can be incorporated into peptides.[4] The degree of polymerization of β-amino acids can be greater than that of α-amino acids under the same conditions.[4]

G cluster_0 Monomers cluster_1 Polymerization cluster_2 Dipeptide Isoserine1 This compound Peptide_Bond Peptide Bond Formation (-H2O) Isoserine1->Peptide_Bond Isoserine2 This compound Isoserine2->Peptide_Bond Dipeptide This compound-Isoserine (β-dipeptide) Peptide_Bond->Dipeptide

General workflow for β-dipeptide formation from this compound monomers.

The formation of peptides containing β-amino acids could have led to polymers with different folding patterns and functionalities compared to purely α-peptides, potentially expanding the catalytic repertoire of early life.

Conclusion and Future Directions

The presence of this compound in meteorites confirms its existence in the early solar system and its likely delivery to the prebiotic Earth. As a β-amino acid, its chemistry differs from that of the canonical α-amino acids, offering intriguing possibilities for its role in the origin of life. While plausible pathways for its abiotic synthesis can be proposed, there is a significant lack of experimental data on its formation yields, stability under various prebiotic conditions, and specific catalytic activities.

Future research should focus on:

  • Quantitative analysis of this compound in meteorites to better understand its prebiotic abundance.

  • Systematic experimental investigation of this compound's abiotic synthesis under a range of simulated prebiotic conditions to determine its formation rates and plausible reaction pathways.

  • Detailed studies on the stability and degradation of this compound under varying pH, temperature, and UV radiation conditions.

  • Exploration of the catalytic properties of this compound and this compound-containing peptides in prebiotic reactions, such as ester hydrolysis and peptide bond formation.

A deeper understanding of the prebiotic chemistry of this compound and other non-proteinogenic amino acids will provide a more complete picture of the chemical inventory available for the origin of life and the potential alternative molecular pathways that could have led to the first living systems.

References

Methodological & Application

Application Notes and Protocols for Isoserine Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoserine, a β-amino acid isomer of serine, is a non-proteinogenic amino acid of significant interest in peptidomimetic and drug development research. Its incorporation into peptide sequences can confer unique structural properties and enhanced resistance to enzymatic degradation. This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of this compound-containing peptides, utilizing both Fmoc/tBu and Boc/Bzl strategies.

Core Concepts in this compound SPPS

The synthesis of peptides containing this compound, a β-amino acid, presents unique challenges compared to the synthesis of peptides with standard α-amino acids. The primary challenge is often steric hindrance at the β-amino group, which can lead to slower and less efficient coupling reactions. Therefore, the selection of appropriate protecting groups, coupling reagents, and reaction conditions is critical for successful synthesis.

Orthogonal Protection Schemes:

A cornerstone of SPPS is the use of orthogonal protecting groups, which allows for the selective removal of one type of protecting group without affecting others.[1] The two most common strategies are:

  • Fmoc/tBu Strategy: This approach utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile tert-butyl (tBu)-based groups for permanent side-chain protection.[2]

  • Boc/Bzl Strategy: This classic method employs the acid-labile tert-butoxycarbonyl (Boc) group for temporary Nα-protection and benzyl (B1604629) (Bzl)-based groups for semi-permanent side-chain protection, which require stronger acidic conditions for removal.[3][4]

Data Presentation: Quantitative Analysis of this compound Coupling

The efficiency of coupling is a critical parameter in SPPS. For sterically hindered amino acids like this compound, achieving high coupling yields is essential to minimize the formation of deletion sequences. The following table summarizes typical coupling efficiencies and recommended conditions for incorporating protected this compound derivatives.

Protected this compound DerivativeCoupling ReagentActivation Time (min)Coupling Time (hr)Typical Coupling Efficiency (%)
Fmoc-Isoserine(tBu)-OHHATU/DIPEA2-52-4>95
Fmoc-Isoserine(tBu)-OHHBTU/DIPEA2-54-690-95
Fmoc-Isoserine(tBu)-OHDIC/Oxyma10-156-1285-90
Boc-Isoserine(Bzl)-OHHBTU/DIPEA2-52-4>95
Boc-Isoserine(Bzl)-OHDIC/HOBt10-154-890-95

Note: The data presented are typical values for challenging couplings and may vary depending on the specific peptide sequence, resin, and other reaction conditions. Double coupling is often recommended for this compound incorporation to maximize yield.[5]

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of this compound-containing peptides using both Fmoc/tBu and Boc/Bzl strategies.

Protocol 1: Fmoc/tBu Solid-Phase Peptide Synthesis of an this compound-Containing Peptide

This protocol outlines the manual synthesis of a peptide with a C-terminal amide using a Rink Amide resin.

1. Resin Preparation and Swelling:

  • Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.
  • Wash the resin with N,N-dimethylformamide (DMF) (3 x 10 mL).
  • Swell the resin in DMF for at least 30 minutes.

2. First Amino Acid Loading (if starting from an unloaded resin):

  • Deprotect the resin by treating with 20% piperidine (B6355638) in DMF (2 x 10 min).
  • Wash the resin with DMF (5 x 10 mL).
  • Couple the first Fmoc-protected amino acid (4 eq.) using a suitable coupling reagent (e.g., HATU, 3.95 eq.) and a base (e.g., DIPEA, 8 eq.) in DMF.
  • Allow the coupling reaction to proceed for 2-4 hours.
  • Monitor the coupling completion using a qualitative ninhydrin (B49086) (Kaiser) test.
  • Wash the resin with DMF (3 x 10 mL) and dichloromethane (B109758) (DCM) (3 x 10 mL).

3. Peptide Chain Elongation (Single Coupling Cycle):

spsp_workflow resin Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: Fmoc-Isoserine(tBu)-OH HATU, DIPEA in DMF wash1->coupling wash2 DMF/DCM Wash coupling->wash2 next_cycle Repeat for next amino acid wash2->next_cycle

Fmoc/tBu SPPS Cycle for this compound Incorporation.

4. Cleavage and Final Deprotection:

  • Wash the fully assembled peptide-resin with DCM (3 x 10 mL) and dry under vacuum.
  • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: Boc/Bzl Solid-Phase Peptide Synthesis of an this compound-Containing Peptide

This protocol outlines the manual synthesis of a peptide with a C-terminal carboxylic acid using a Merrifield resin.[3]

1. Resin Preparation and First Amino Acid Attachment:

  • Swell the Merrifield resin in DCM.
  • Attach the first Boc-protected amino acid to the resin via cesium salt-mediated esterification or other standard methods.

2. Peptide Chain Elongation (Single Coupling Cycle):

boc_spps_workflow resin Peptide-Resin deprotection Boc Deprotection (50% TFA/DCM) resin->deprotection wash1 DCM Wash deprotection->wash1 neutralization Neutralization (10% DIPEA/DCM) wash1->neutralization wash2 DCM Wash neutralization->wash2 coupling Coupling: Boc-Isoserine(Bzl)-OH HBTU, DIPEA in DMF wash2->coupling wash3 DMF/DCM Wash coupling->wash3 next_cycle Repeat for next amino acid wash3->next_cycle

Boc/Bzl SPPS Cycle for this compound Incorporation.

3. Final Cleavage:

  • Dry the peptide-resin under vacuum.
  • Perform HF cleavage at 0°C for 1-2 hours in the presence of a scavenger such as anisole. (Caution: HF is extremely hazardous and requires specialized equipment and training).
  • Remove the HF under vacuum.
  • Precipitate the crude peptide in cold diethyl ether.

Protocol 3: Purification of this compound-Containing Peptides by RP-HPLC

The purification of crude synthetic peptides is most commonly achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).[6]

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile, or a solution containing a small amount of acetic acid or TFA to aid solubility).
  • Filter the sample through a 0.45 µm filter to remove any particulate matter.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A typical gradient for peptide purification is a linear gradient from 5% to 65% B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.
  • Flow Rate: For a semi-preparative column (e.g., 10 mm ID), a flow rate of 2-4 mL/min is common.
  • Detection: UV absorbance at 214 nm and 280 nm.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peaks.
  • Analyze the purity of each fraction by analytical RP-HPLC.
  • Pool the fractions containing the pure peptide.

4. Lyophilization:

  • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a fluffy white powder.

Conclusion

The solid-phase synthesis of this compound-containing peptides requires careful consideration of reaction conditions to overcome the steric hindrance associated with this β-amino acid. The use of potent coupling reagents, extended coupling times, and potentially double coupling are key strategies for achieving high yields and purity. Both Fmoc/tBu and Boc/Bzl chemistries can be successfully employed for the synthesis, with the choice depending on the specific requirements of the target peptide and the available laboratory infrastructure. The protocols provided herein offer a comprehensive guide for the successful synthesis and purification of these valuable research and therapeutic molecules.

References

Application Notes and Protocols for the Incorporation of Isoserine into Peptide Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods and protocols for the incorporation of the non-proteinogenic β-amino acid isoserine into peptide chains. The inclusion of this compound can introduce unique structural constraints and biological activities, making it a valuable tool in drug design and development. This document covers both solid-phase and solution-phase synthesis strategies, offering comprehensive guidance for researchers in peptide chemistry and drug discovery.

Introduction

This compound, a structural isomer of serine, is a β-amino acid that has garnered interest in peptidomimetic and medicinal chemistry. Its incorporation into peptides can induce specific secondary structures, such as turns and helices, and can enhance resistance to enzymatic degradation, a crucial attribute for therapeutic peptides. These properties make this compound-containing peptides promising candidates for various therapeutic applications, including their use as enzyme inhibitors. This document outlines the necessary steps for the synthesis of protected this compound monomers and their subsequent incorporation into peptide sequences.

Methods for Incorporating this compound

The incorporation of this compound into peptide chains can be achieved through both Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. The choice of method depends on the desired peptide length, complexity, and scale of synthesis.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for peptide synthesis, offering high efficiency and the ability to automate the process.[1] The incorporation of this compound, a β-amino acid, into a growing peptide chain using SPPS presents unique challenges compared to standard α-amino acids. These challenges primarily stem from the increased steric hindrance and potentially slower coupling kinetics of β-amino acids. Therefore, the selection of appropriate protecting groups, coupling reagents, and reaction conditions is critical for successful synthesis.

Two primary orthogonal protection strategies are widely used in SPPS: Fmoc/tBu and Boc/Bzl.[2][3]

  • Fmoc/tBu Strategy: This approach utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile tert-butyl (tBu) or trityl (Trt) groups for side-chain protection.[4]

  • Boc/Bzl Strategy: This strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection, which require stronger acidic conditions for removal.[3][5]

Due to the milder cleavage conditions, the Fmoc/tBu strategy is often preferred for the synthesis of delicate peptides, including those with post-translational modifications.[2][6]

Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis or for complex peptides that are difficult to assemble on a solid support.[7][8] This method involves the stepwise coupling of protected amino acids or peptide fragments in a suitable solvent, followed by purification of the intermediate product at each step.

Synthesis of Protected this compound Monomers

The successful incorporation of this compound into peptides begins with the synthesis of appropriately protected monomers suitable for either SPPS or solution-phase synthesis. The following protocol describes the synthesis of N-Boc-L-isoserine methyl ester, a key intermediate that can be further modified to generate the desired protected this compound for peptide synthesis.

Protocol 1: Synthesis of N-Boc-L-Isoserine Methyl Ester

This protocol is adapted from a published procedure and outlines the synthesis of N-Boc-L-isoserine methyl ester from commercially available L-isoserine.[9]

Materials:

Procedure:

  • Boc Protection:

    • Dissolve L-isoserine in a 1:1 mixture of water and dioxane.

    • Add (Boc)₂O (1.1 equivalents) and Et₃N (1.2 equivalents).

    • Stir the reaction mixture at room temperature overnight.

    • Acidify the reaction mixture with 1 M HCl to pH 2-3.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Boc-L-isoserine.

  • Esterification:

    • Dissolve the N-Boc-L-isoserine in DCM.

    • Add MeOH (5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Filter the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield N-Boc-L-isoserine methyl ester.

Synthesis_of_NBoc_LIsoserine_Methyl_Ester cluster_Boc_Protection Boc Protection cluster_Esterification Esterification This compound L-Isoserine NBoc_this compound N-Boc-L-Isoserine This compound->NBoc_this compound  Water/Dioxane, RT, overnight Boc_Anhydride (Boc)₂O, Et₃N Boc_Anhydride->NBoc_this compound NBoc_Isoserine_input N-Boc-L-Isoserine NBoc_Isoserine_Ester N-Boc-L-Isoserine Methyl Ester NBoc_Isoserine_input->NBoc_Isoserine_Ester  DCM, 0 °C to RT, 4h MeOH_DCC MeOH, DCC, DMAP MeOH_DCC->NBoc_Isoserine_Ester

Figure 1: Synthesis of N-Boc-L-Isoserine Methyl Ester.

Protocols for Incorporating this compound into Peptide Chains

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of this compound-Containing Peptides (Fmoc/tBu Strategy)

This protocol provides a general procedure for the incorporation of an Fmoc-protected this compound residue into a peptide chain using manual SPPS. Automated synthesizers can also be programmed with similar steps.

Materials:

  • Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin)

  • Fmoc-L-Isoserine(tBu)-OH (requires synthesis or commercial sourcing)

  • Fmoc-protected α-amino acids

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[1][10]

  • Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Deprotection solution: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Washing solvent: DMF

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[11]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the deprotection step once more.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the complete removal of the Fmoc group and the presence of a free primary amine.[8] A positive test (blue color) indicates a successful deprotection.

  • Coupling of Fmoc-Isoserine(tBu)-OH:

    • In a separate vial, pre-activate the Fmoc-L-Isoserine(tBu)-OH (3-5 equivalents relative to resin loading). Dissolve the protected this compound, coupling reagent (e.g., HCTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the nature of β-amino acids, a longer coupling time and/or double coupling may be necessary.

    • After the coupling, drain the solution and wash the resin thoroughly with DMF.

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow/orange color) indicates a successful coupling. If the test is positive, a second coupling (recoupling) should be performed.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

    • Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.[13][14][15][16]

SPPS_Workflow Start Start with Resin-Bound Peptide (N-terminal Fmoc-protected) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Couple Fmoc-Isoserine(tBu)-OH (HCTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) & Characterization (MS) Cleavage->Purification

Figure 2: General workflow for SPPS of an this compound-containing peptide.

Data Presentation

The successful incorporation of this compound and the overall yield of the peptide synthesis are dependent on the coupling efficiency at each step. The following table provides a template for recording and comparing quantitative data from the synthesis of this compound-containing peptides.

ParameterMethodThis compound-Containing PeptideControl Peptide (e.g., Serine)
Coupling Reagent HCTU/DIPEATo be determinedTo be determined
Coupling Time 2-4 hoursTo be determined1-2 hours
Double Coupling Required? Yes/NoTo be determinedTypically No
Crude Purity (by HPLC) %To be determinedTo be determined
Isolated Yield %To be determinedTo be determined
Final Purity (by HPLC) %To be determinedTo be determined

Challenges and Considerations

The incorporation of β-amino acids like this compound can be more challenging than that of α-amino acids. Researchers should be aware of the following potential issues:

  • Slower Coupling Kinetics: The steric bulk of the β-amino acid can lead to slower reaction rates. To address this, stronger coupling reagents (e.g., HATU, COMU), longer reaction times, or double coupling may be necessary.[17][18]

  • Aggregation: Peptides containing β-amino acids may be more prone to aggregation during synthesis, which can lead to incomplete reactions. Using specialized resins, chaotropic salts, or backbone protection strategies can help to mitigate aggregation.

  • Epimerization: While less common with urethane-based protecting groups like Fmoc, the risk of racemization should be considered, especially with certain coupling reagents and hindered amino acids. The use of additives like HOBt or Oxyma can help to suppress epimerization.

Conclusion

The incorporation of this compound into peptide chains offers a promising avenue for the development of novel therapeutic agents with enhanced structural and biological properties. While the synthesis of this compound-containing peptides requires careful optimization of coupling conditions, the protocols and considerations outlined in these application notes provide a solid foundation for researchers to successfully synthesize and evaluate these unique molecules. Further investigation into the specific coupling efficiencies and potential side reactions associated with this compound will continue to advance its application in peptide science and drug discovery.

References

Protecting Group Strategies for Isoserine in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoserine, a β-amino acid isomer of serine, is a valuable building block in the synthesis of peptidomimetics and other modified peptides. Its incorporation can introduce unique structural constraints and biological activities. However, the presence of a reactive hydroxyl group and an amino group necessitates a robust protecting group strategy to ensure successful and high-purity peptide synthesis. This document provides a detailed overview of common protecting group strategies for this compound, focusing on orthogonal protection schemes compatible with solid-phase peptide synthesis (SPPS).

Orthogonal Protecting Group Strategies

The cornerstone of modern peptide synthesis is the use of orthogonal protecting groups, which allows for the selective deprotection of one group while others remain intact.[1][2] The two most prevalent strategies are the Fmoc/tBu and Boc/Bzl approaches.

  • Fmoc/tBu Strategy: This is the most widely used method in SPPS.[1][3] The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side chains of trifunctional amino acids are protected by acid-labile groups, typically tert-butyl (tBu) based.[1][4] This orthogonality allows for the iterative removal of the Fmoc group with a mild base (e.g., piperidine) for peptide chain elongation, followed by a final acidolytic cleavage to remove the side-chain protecting groups and cleave the peptide from the resin.[3]

  • Boc/Bzl Strategy: This classic approach relies on graded acid lability.[1] The Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed with a moderate acid like trifluoroacetic acid (TFA). The side chains are protected by benzyl (B1604629) (Bzl) based groups, which require a much stronger acid (e.g., hydrofluoric acid, HF) for removal.[1]

Side-Chain Protection for this compound's Hydroxyl Group

The selection of the protecting group for the hydroxyl side chain of this compound is critical and directly impacts coupling efficiency and the final deprotection strategy. The most common choices are analogous to those used for serine and include tert-butyl (tBu), benzyl (Bzl), and trityl (Trt) ethers.[5]

Comparison of this compound Side-Chain Protecting Groups (in Fmoc SPPS)
Protecting GroupStructureLabilityAdvantagesDisadvantagesPrimary Application
tert-Butyl (tBu) -O-C(CH₃)₃Acid-labile (TFA)[5]Highly stable to the basic conditions of Fmoc removal. Forms a key part of the orthogonal Fmoc/tBu strategy.[5] Good solubility of the protected amino acid.Requires strong acid (e.g., TFA) for cleavage, which can be harsh on sensitive peptides. Can lead to t-butyl cation side products upon cleavage.[5]Standard protection for this compound in routine Fmoc-SPPS.
Benzyl (Bzl) -O-CH₂-C₆H₅Strong acid-labile (HF) or hydrogenolysis[5]Stable to both acidic (TFA) and basic (piperidine) conditions used in Fmoc-SPPS.Requires very harsh cleavage conditions (e.g., HF), limiting its use in standard Fmoc-SPPS.[5]Synthesis of protected peptide fragments where cleavage from the resin is desired while retaining side-chain protection.
Trityl (Trt) -O-C(C₆H₅)₃Very acid-labile (dilute TFA)[5]Can be removed under milder acidic conditions than tBu, allowing for the synthesis of protected peptide fragments.[5] The bulky nature can sometimes disrupt peptide aggregation.The steric bulk of the Trt group may sometimes hinder coupling efficiency.[5] Can be unstable to repeated TFA treatments if used for N-terminal protection in Boc-SPPS.[5]On-resin side-chain modifications and synthesis of protected peptide fragments.

While direct quantitative comparisons for this compound are not extensively published, data from serine, its constitutional isomer, provides valuable insights. For routine Fmoc-SPPS, the tert-butyl (tBu) group is the gold standard due to its stability and compatibility with the orthogonal protection scheme.[5]

Experimental Protocols

Synthesis of N-α-Fmoc-O-tert-butyl-L-isoserine

Conceptual Steps:

  • Esterification of this compound: this compound is first converted to its methyl ester to protect the carboxylic acid.

  • O-tert-butylation: The hydroxyl group of the this compound methyl ester is then protected with a tert-butyl group, typically using isobutylene (B52900) gas in the presence of an acid catalyst.

  • Saponification: The methyl ester is hydrolyzed to regenerate the free carboxylic acid.

  • N-Fmocylation: The free amino group is then protected with an Fmoc group using a reagent like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide).

General Protocol for Incorporation of Fmoc-Isoserine(tBu)-OH in SPPS

This protocol outlines a single coupling cycle for incorporating Fmoc-isoserine(tBu)-OH into a growing peptide chain on a solid support (e.g., Rink Amide resin for a C-terminal amide).

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-isoserine(tBu)-OH

  • Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes.

  • Fmoc Deprotection: The resin is treated with 20% piperidine in DMF for 5-10 minutes, drained, and the treatment is repeated for another 10-15 minutes to ensure complete removal of the Fmoc group. The resin is then washed thoroughly with DMF.

  • Coupling:

    • In a separate vessel, Fmoc-isoserine(tBu)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) are dissolved in DMF.

    • DIPEA (6-10 equivalents) is added to the solution to activate the amino acid.

    • The activated amino acid solution is added to the deprotected peptide-resin.

    • The reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

    • The completion of the coupling can be monitored using a qualitative test such as the Kaiser test.

  • Washing: The resin is washed thoroughly with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group is removed, the resin is washed with DCM and dried. The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a cleavage cocktail for 2-3 hours. The crude peptide is then precipitated with cold diethyl ether.

Expected Yield and Purity:

The crude yield and purity of the final peptide are dependent on the sequence, length, and coupling efficiency at each step. For a standard peptide synthesis using the Fmoc/tBu strategy, a crude yield of over 85% and a crude purity of over 80% can be expected.[6]

Visualizing the Workflow

Orthogonal Protection Strategy in Fmoc/tBu SPPS

Orthogonal_Protection Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of Fmoc-Isoserine(tBu)-OH Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Final_Cleavage Final Cleavage (TFA Cocktail) Washing2->Final_Cleavage end of synthesis Repeat->Deprotection Peptide This compound-containing Peptide Final_Cleavage->Peptide

Caption: Workflow of Fmoc/tBu SPPS for this compound incorporation.

Synthesis of Fmoc-Isoserine(tBu)-OH

Synthesis_Workflow cluster_0 Synthesis of Protected this compound This compound This compound Esterification Esterification (e.g., MeOH/H+) This compound->Esterification Isoserine_Ester This compound Methyl Ester Esterification->Isoserine_Ester tBu_Protection O-tert-butylation (Isobutylene/H+) Isoserine_Ester->tBu_Protection Protected_Ester O-tBu-Isoserine Methyl Ester tBu_Protection->Protected_Ester Saponification Saponification (e.g., NaOH) Protected_Ester->Saponification O_tBu_this compound O-tBu-Isoserine Saponification->O_tBu_this compound Fmoc_Protection N-Fmocylation (Fmoc-OSu) O_tBu_this compound->Fmoc_Protection Final_Product Fmoc-Isoserine(tBu)-OH Fmoc_Protection->Final_Product

References

Isoserine as a Versatile Building Block for Novel Peptidomimetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics, compounds that mimic the structure and function of natural peptides, represent a cornerstone of modern drug discovery. They offer the potential to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability. A key strategy in the design of effective peptidomimetics is the incorporation of non-proteinogenic amino acids. Isoserine, a structural isomer of serine, has emerged as a promising building block in this regard. Its unique α-hydroxy-β-amino acid structure introduces conformational constraints and alters hydrogen bonding patterns within a peptide backbone, leading to enhanced biological activity and stability.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel peptidomimetics, with a focus on their application as enzyme inhibitors and anticancer agents.

Physicochemical Properties of this compound

This compound, or 3-amino-2-hydroxypropanoic acid, is a non-proteinogenic amino acid.[1] Unlike the proteinogenic serine (2-amino-3-hydroxypropanoic acid), the positions of the amino and hydroxyl groups are swapped. This structural difference has significant implications for the chemical and biological properties of peptides into which it is incorporated.

PropertyThis compoundSerine
Chemical Formula C₃H₇NO₃C₃H₇NO₃
Molar Mass 105.09 g/mol 105.09 g/mol
Structure α-hydroxy-β-amino acidα-amino-β-hydroxy acid
Key Feature Hydroxyl group on the α-carbon, amino group on the β-carbonAmino group on the α-carbon, hydroxyl group on the β-carbon

Applications of this compound-Containing Peptidomimetics

Aminopeptidase (B13392206) N (APN/CD13) Inhibition

Aminopeptidase N (APN), a zinc-dependent metalloprotease, is a well-established therapeutic target in oncology due to its role in tumor invasion, angiogenesis, and metastasis.[2] Several studies have demonstrated that this compound-based peptidomimetics are potent inhibitors of APN.

A series of L-isoserine derivatives have been synthesized and evaluated for their APN inhibitory activity. Notably, L-isoserine tripeptide derivatives have shown significant promise.[2] For instance, compound 16l exhibited an IC₅₀ value of 2.51 ± 0.2 µM against APN, which is more potent than the well-known APN inhibitor, Bestatin (IC₅₀ = 6.25 ± 0.4 µM).[2] Another study on L-isoserine derivatives identified compound 14b with an IC₅₀ of 12.2 µM, comparable to Bestatin (IC₅₀ of 7.3 µM in that study).[3]

CompoundTargetIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
This compound Derivative 16l Aminopeptidase N2.51 ± 0.2Bestatin6.25 ± 0.4
This compound Derivative 14b Aminopeptidase N12.2Bestatin7.3
Antiproliferative Activity

In addition to their enzyme inhibitory effects, this compound-containing peptidomimetics have demonstrated potent antiproliferative activity against various human cancer cell lines. Compound 14b , for example, not only inhibits APN but also exhibits significant antiproliferative effects.[3] The evaluation of L-isoserine tripeptide derivatives has also highlighted their potential as anticancer agents.[2]

Cell LineCompoundIC₅₀ (µM)
Human Cancer Cell LinesThis compound Derivative 14bPotent Activity Reported[3]
HL-60L-isoserine tripeptide derivativesEvaluated[2]
K562L-isoserine tripeptide derivativesEvaluated[2]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an this compound-Containing Peptide

This protocol details the manual solid-phase peptide synthesis (SPPS) of a hypothetical this compound-containing tripeptide (e.g., Ala-IsoSer-Gly) using the widely adopted Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Ala-OH, Fmoc-Gly-OH

  • Fmoc-Isoserine(tBu)-OH (Side-chain protected this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

  • Solid-phase synthesis vessel with a frit

  • Shaker

Procedure:

  • Resin Swelling:

    • Place Rink Amide MBHA resin (e.g., 0.1 mmol scale) in the synthesis vessel.

    • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

    • Swell the resin in DMF (5 mL) for 30 minutes with gentle agitation.

  • Fmoc-Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF (5 mL) to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Amino Acid Coupling (First Amino Acid: Fmoc-Gly-OH):

    • In a separate vial, dissolve Fmoc-Gly-OH (0.3 mmol, 3 eq.), OxymaPure (0.3 mmol, 3 eq.) in DMF (2 mL).

    • Add DIC (0.3 mmol, 3 eq.) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Chain Elongation (Second Amino Acid: Fmoc-Isoserine(tBu)-OH):

    • Repeat the Fmoc-deprotection step (Step 2).

    • Couple Fmoc-Isoserine(tBu)-OH using the same procedure as in Step 3.

  • Chain Elongation (Third Amino Acid: Fmoc-Ala-OH):

    • Repeat the Fmoc-deprotection step (Step 2).

    • Couple Fmoc-Ala-OH using the same procedure as in Step 3.

    • After the final coupling, perform a final Fmoc-deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM (5 x 5 mL) and dry under vacuum for 1 hour.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail (5 mL) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide by analytical RP-HPLC and mass spectrometry to confirm its identity and purity.

Protocol 2: Characterization by NMR Spectroscopy

This protocol provides a general workflow for the characterization of a purified this compound-containing peptide by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.

Materials:

  • Purified this compound-containing peptide (lyophilized powder)

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 500 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve an appropriate amount of the purified peptide (typically 1-5 mg) in the chosen deuterated solvent (e.g., 500 µL) to achieve a final concentration of 1-5 mM.

    • Transfer the solution to a clean NMR tube.

  • 1D ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum to get a general overview of the sample and to check for purity.

  • 2D NMR Acquisition:

    • TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify all protons within a single amino acid spin system. This is crucial for assigning the protons of each residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum to identify protons that are close in space (typically < 5 Å). This provides information about the peptide's three-dimensional conformation and sequential connectivity.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹³C-labeled, an HSQC spectrum will correlate directly bonded protons and carbons, aiding in resonance assignment.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, an HSQC spectrum will show correlations between amide protons and their bonded nitrogen atoms, providing a unique fingerprint of the peptide backbone.

  • Data Processing and Analysis:

    • Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Perform resonance assignments by sequentially connecting the amino acid spin systems identified in the TOCSY spectrum using the through-space NOE connectivities from the NOESY spectrum.

    • Analyze the chemical shifts and NOE patterns to determine the secondary structure and overall conformation of the this compound-containing peptidomimetic.

Protocol 3: Characterization by Mass Spectrometry

This protocol outlines the general procedure for confirming the molecular weight and sequence of an this compound-containing peptide using mass spectrometry.

Materials:

  • Purified this compound-containing peptide

  • Solvents for mass spectrometry (e.g., acetonitrile, water, formic acid)

  • Mass spectrometer (e.g., ESI-Q-TOF, MALDI-TOF)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the purified peptide in an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 10-100 µM.

  • Intact Mass Analysis:

    • Infuse the sample into the mass spectrometer and acquire a full scan mass spectrum to determine the molecular weight of the intact peptide.

    • Compare the experimentally determined monoisotopic mass with the calculated theoretical mass to confirm the correct synthesis of the target peptide.

  • Tandem Mass Spectrometry (MS/MS) for Sequencing:

    • Select the parent ion corresponding to the peptide of interest for fragmentation.

    • Perform collision-induced dissociation (CID) or other fragmentation methods (e.g., HCD, ETD) to break the peptide along its backbone.

    • Acquire the MS/MS spectrum of the fragment ions.

  • Data Analysis:

    • Analyze the MS/MS spectrum to identify the series of b- and y-ions (or c- and z-ions for ETD).

    • The mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue, allowing for the confirmation of the peptide sequence. The unique mass of this compound (identical to serine) will be identified within the fragmentation pattern.

Visualizations

Experimental Workflow for Peptidomimetic Development

The following diagram illustrates a typical workflow for the discovery and development of this compound-based peptidomimetics.

G cluster_0 Design & Synthesis cluster_1 Characterization cluster_2 Biological Evaluation cluster_3 Optimization A Lead Peptide Identification B This compound Incorporation (Rational Design) A->B Rational Design C Solid-Phase Peptide Synthesis B->C Synthesis D Purification (RP-HPLC) C->D Crude Product E Structural Verification (MS, NMR) D->E Purified Peptide F Enzyme Inhibition Assays (e.g., APN) E->F Characterized Peptidomimetic G Antiproliferative Assays (Cell-based) F->G I Structure-Activity Relationship (SAR) Studies F->I H In vivo Studies G->H Promising Candidates G->I J Lead Optimization I->J SAR Data J->B Iterative Design

Caption: A typical workflow for peptidomimetic drug development.

Hypothetical Signaling Pathway Modulation

Aminopeptidase N inhibitors have been implicated in modulating signaling pathways involved in cell proliferation and survival, such as the JAK-STAT pathway.[1] The following diagram illustrates a hypothetical mechanism by which an this compound-based APN inhibitor could interfere with this pathway in cancer cells.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation APN Aminopeptidase N (APN) APN->Receptor Modulation? pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Isoserine_Inhibitor This compound-based APN Inhibitor Isoserine_Inhibitor->APN Inhibition

Caption: Hypothetical modulation of the JAK-STAT pathway by an APN inhibitor.

Conclusion

This compound is a valuable and versatile building block for the creation of novel peptidomimetics with significant therapeutic potential. Its incorporation can lead to compounds with enhanced biological activity, as demonstrated by the potent inhibition of aminopeptidase N and significant antiproliferative effects. The provided protocols offer a foundation for the synthesis and characterization of this compound-containing peptides, enabling further exploration of their structure-activity relationships and mechanisms of action. Future research in this area holds the promise of developing next-generation peptidomimetic drugs for the treatment of cancer and other diseases.

References

Applications of Isoserine in Drug Design and Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoserine, a β-amino acid isomer of serine, is emerging as a versatile building block in drug design and discovery. Its unique structural properties, including the presence of both a hydroxyl and an amino group on adjacent carbons, offer distinct advantages for creating novel therapeutic agents with enhanced stability, improved pharmacokinetic profiles, and specific biological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of anticancer and neuroprotective agents.

Application Note 1: this compound in Anticancer Drug Design - Aminopeptidase (B13392206) N (APN/CD13) Inhibitors

This compound serves as a key scaffold for the synthesis of potent and selective inhibitors of Aminopeptidase N (APN/CD13), a metalloprotease overexpressed in various cancer cells that plays a crucial role in tumor invasion, angiogenesis, and metastasis.[1][2] this compound-containing peptidomimetics can chelate the active site zinc ion of APN, leading to inhibition of its enzymatic activity.

Quantitative Data: In Vitro Efficacy of this compound-Based APN Inhibitors
CompoundTargetAssayIC50 (µM)Cell Line(s)Reference
L-IsoserineAminopeptidase N (APN)Enzyme Inhibition Assay563-[3]
L-Isoserine-L-leucine dipeptideAminopeptidase BEnzyme Inhibition Assay140-[3]
Compound 14b (L-isoserine derivative)Aminopeptidase N (APN)Enzyme Inhibition Assay12.2Human cancer cell lines[3]
Compound 16l (L-isoserine tripeptide derivative)Aminopeptidase N (APN)Enzyme Inhibition Assay2.51 ± 0.2HL-60, K562[2]
Bestatin (B1682670) (positive control)Aminopeptidase N (APN)Enzyme Inhibition Assay6.25 ± 0.4HL-60, K562[2]
Signaling Pathway: APN/CD13 Inhibition in Cancer

Inhibition of APN/CD13 by this compound derivatives can disrupt downstream signaling pathways integral to cancer progression. APN/CD13 is known to influence the Erk1/2, PI3K, and Wnt signaling pathways, and is also involved in integrin recycling, which is critical for cell migration and invasion.

APN_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Isoserine_Derivative This compound Derivative APN APN/CD13 Isoserine_Derivative->APN Inhibition Integrin Integrin APN->Integrin Recycling PI3K PI3K/Akt Pathway APN->PI3K Erk Erk1/2 Pathway APN->Erk Wnt Wnt Pathway APN->Wnt Cell_Migration Cell Migration & Invasion Integrin->Cell_Migration PI3K->Cell_Migration Proliferation Proliferation PI3K->Proliferation Angiogenesis Angiogenesis Erk->Angiogenesis Erk->Proliferation Wnt->Proliferation GAT3_Upregulation cluster_astrocyte Astrocyte cluster_synapse Synaptic Cleft cluster_neuron Presynaptic Neuron This compound L-Isoserine GAT3_exp GAT3 Gene Expression This compound->GAT3_exp Upregulates GAT3 GAT3 Transporter GAT3_exp->GAT3 NCX Reverse Na+/Ca2+ Exchanger (NCX) GAT3->NCX Activates GABA_uptake Enhanced GABA Uptake GAT3->GABA_uptake Ca_increase Increased Intracellular Ca2+ NCX->Ca_increase NMDAR GluN2B-NMDAR Ca_increase->NMDAR Modulates GABA GABA->GAT3 Synaptic_Transmission Enhanced Excitatory Synaptic Transmission NMDAR->Synaptic_Transmission

References

Application Notes and Protocols for Isoserine in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isoserine as an Enzyme Inhibitor Scaffold

This compound, a non-proteinogenic α-hydroxy-β-amino acid, has emerged as a promising scaffold in the design and synthesis of potent enzyme inhibitors.[1] Its unique structural features allow for the development of derivatives that can effectively target the active sites of specific enzymes, making it a valuable tool in drug discovery and development. This document provides detailed application notes and protocols for utilizing this compound and its derivatives in the development of enzyme inhibitors, with a particular focus on Aminopeptidase (B13392206) N (APN/CD13), a key target in cancer therapy.

Aminopeptidase N (APN), a zinc-dependent metalloprotease, is overexpressed on the surface of various tumor cells and plays a crucial role in tumor invasion, angiogenesis, and metastasis.[2][3] The inhibition of APN is a promising strategy for the development of novel anti-cancer agents. L-isoserine and its di- and tripeptide derivatives have demonstrated significant inhibitory activity against APN, with some compounds exhibiting potency comparable to or even exceeding that of the well-known inhibitor, bestatin (B1682670).[2][4]

Quantitative Data on this compound Derivatives as APN Inhibitors

The inhibitory efficacy of various L-isoserine derivatives against Aminopeptidase N (APN) has been evaluated and quantified using the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for several L-isoserine dipeptide and tripeptide derivatives, alongside the reference inhibitor, bestatin.

CompoundStructure / DescriptionTarget EnzymeIC50 (µM)Reference
L-IsoserineCore scaffoldAPN563[4]
Dipeptide Derivatives
Compound 11aL-Isoserine-L-Ala-L-PheAPN>1000[5]
Compound 11bL-Isoserine-L-Val-L-PheAPN857.4[5]
Compound 11cL-Isoserine-L-Leu-L-PheAPN250.6[5]
Compound 11dL-Isoserine-L-Phe-L-PheAPN119.7[5]
Tripeptide Derivatives
Compound 13aL-Isoserine-L-Ala-L-Phe-L-LeuAPN155.4[5]
Compound 13bL-Isoserine-L-Val-L-Phe-L-LeuAPN98.3[5]
Compound 13cL-Isoserine-L-Leu-L-Phe-L-LeuAPN45.2[5]
Compound 13dL-Isoserine-L-Phe-L-Phe-L-LeuAPN25.1[5]
Compound 14bL-Isoserine-L-Phe-L-Leu-L-ProAPN12.2[5][6]
Compound 16lL-Isoserine tripeptide derivativeAPN2.51 ± 0.2[7]
Reference Inhibitor
Bestatin[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucineAPN7.3[5][6]
Bestatin[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucineAPN6.25 ± 0.4[7]

Experimental Protocols

Protocol 1: Synthesis of L-Isoserine Tripeptide Derivatives

This protocol provides a general procedure for the synthesis of L-isoserine tripeptide derivatives, which have shown potent APN inhibitory activity.

Materials:

  • L-isoserine

  • Appropriate L-amino acid methyl esters

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dipeptide Synthesis:

    • Dissolve L-isoserine and the first L-amino acid methyl ester in a mixture of DCM and DMF.

    • Add HOBt and DCC to the solution at 0°C and stir for 24 hours at room temperature.

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the resulting dipeptide by silica gel column chromatography.

  • Dipeptide Hydrolysis:

    • Dissolve the purified dipeptide in a mixture of THF and water.

    • Add LiOH and stir at room temperature until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture with HCl and extract the product with an appropriate organic solvent.

    • Dry the organic layer and concentrate to obtain the hydrolyzed dipeptide.

  • Tripeptide Synthesis:

    • Couple the hydrolyzed dipeptide with the second L-amino acid methyl ester using the same procedure as in step 1.

    • Purify the resulting tripeptide by silica gel column chromatography.

  • Final Hydrolysis:

    • Hydrolyze the tripeptide methyl ester using the same procedure as in step 2 to obtain the final L-isoserine tripeptide derivative.

Note: For detailed synthesis of specific compounds like L-isoserine-L-phenylalanine-L-valine (16b), L-isoserine-L-phenylglycine-L-valine (16c), and L-isoserine-L-valine-L-phenylalanine (16d), refer to the supplementary information of the cited literature for precise quantities and reaction conditions.[7]

Protocol 2: In Vitro Aminopeptidase N Inhibition Assay

This protocol details the procedure for determining the in vitro inhibitory activity of this compound derivatives against APN.

Materials:

  • Porcine kidney microsomes (as a source of APN)

  • L-Leucine-p-nitroanilide (substrate)

  • 50 mM Phosphate Buffered Saline (PBS), pH 7.2

  • This compound derivative inhibitors

  • Bestatin (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the substrate, L-Leucine-p-nitroanilide, in PBS.

    • Prepare stock solutions of the this compound derivative inhibitors and bestatin in PBS or another suitable solvent. Perform serial dilutions to obtain a range of inhibitor concentrations.

    • Prepare the enzyme solution by diluting the porcine kidney microsome suspension in PBS to the desired concentration.

  • Assay Procedure:

    • To each well of a 96-well plate, add the following in order:

      • PBS buffer

      • Enzyme solution

      • Inhibitor solution (or vehicle for control)

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the substrate solution to each well.

    • Immediately measure the absorbance at 405 nm at regular intervals for a set period (e.g., 30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Protocol 3: Determination of Inhibition Mechanism using Lineweaver-Burk Plots

This protocol describes how to perform kinetic studies to determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) using Lineweaver-Burk plots.

Materials:

  • Same materials as in Protocol 2.

Procedure:

  • Experimental Setup:

    • Perform the APN inhibition assay as described in Protocol 2, but with a key modification: for each fixed concentration of the inhibitor, vary the concentration of the substrate, L-Leucine-p-nitroanilide.

    • Include a control experiment with no inhibitor.

    • It is recommended to use at least two different fixed concentrations of the inhibitor.

  • Data Collection:

    • For each substrate concentration (with and without inhibitor), determine the initial reaction velocity (V₀).

  • Data Analysis:

    • Calculate the reciprocal of the initial velocities (1/V₀) and the reciprocal of the substrate concentrations (1/[S]).

    • Create a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration and for the uninhibited reaction.

    • Analyze the resulting plot to determine the type of inhibition:

      • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged), but will have different x-intercepts and slopes (Km increases).

      • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but will have different y-intercepts and slopes (Vmax decreases).

      • Uncompetitive Inhibition: The lines will be parallel, having different x- and y-intercepts but the same slope (both Vmax and Km decrease).

Signaling Pathways and Experimental Workflows

APN-Mediated Angiogenesis Signaling Pathway

Aminopeptidase N plays a critical role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. The expression of APN on endothelial cells is upregulated by various angiogenic signals, such as Vascular Endothelial Growth Factor (VEGF) and hypoxia.[4][8] Once activated, APN can modulate downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are essential for endothelial cell migration, invasion, and tube formation.[9][10][11]

APN_Angiogenesis_Pathway Angiogenic_Stimuli Angiogenic Stimuli (VEGF, bFGF, Hypoxia) APN Aminopeptidase N (APN) Upregulation & Activation Angiogenic_Stimuli->APN PI3K_Akt PI3K/Akt Pathway Activation APN->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Activation APN->MAPK_ERK Cell_Migration Endothelial Cell Migration & Invasion PI3K_Akt->Cell_Migration MAPK_ERK->Cell_Migration Tube_Formation Capillary Tube Formation Cell_Migration->Tube_Formation Isoserine_Inhibitor This compound-based Inhibitor Isoserine_Inhibitor->APN

Caption: APN-mediated signaling in angiogenesis.

Experimental Workflow for this compound-based APN Inhibitor Development

The development of this compound-based APN inhibitors follows a structured workflow, from initial synthesis to biological evaluation. This process involves chemical synthesis of this compound derivatives, in vitro screening for APN inhibitory activity, and subsequent kinetic studies to elucidate the mechanism of action.

Inhibitor_Development_Workflow Synthesis Synthesis of this compound Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro APN Inhibition Assay (IC50 Determination) Purification->Screening Kinetic_Studies Enzyme Kinetic Studies (Lineweaver-Burk Plot) Screening->Kinetic_Studies SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Mechanism Determination of Inhibition Mechanism Kinetic_Studies->Mechanism Mechanism->SAR Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis

Caption: Workflow for developing this compound-based APN inhibitors.

Logical Relationship for Determining Inhibition Type

The type of enzyme inhibition can be determined by analyzing the changes in the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant), in the presence of an inhibitor. The Lineweaver-Burk plot provides a graphical method to visualize these changes.

Inhibition_Type_Logic Start Perform Kinetic Assay (Vary [S] at fixed [I]) Plot Generate Lineweaver-Burk Plot Start->Plot Vmax_Change Vmax Decreased? Plot->Vmax_Change Km_Change Km Increased? Vmax_Change->Km_Change No Km_Change2 Km Decreased? Vmax_Change->Km_Change2 Yes Competitive Competitive Inhibition Km_Change->Competitive Yes Mixed Mixed Inhibition Km_Change->Mixed No NonCompetitive Non-competitive Inhibition Km_Change2->NonCompetitive No Uncompetitive Uncompetitive Inhibition Km_Change2->Uncompetitive Yes

Caption: Logic for determining the type of enzyme inhibition.

References

Biocatalytic Applications of Isoserine and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoserine, a non-proteinogenic β-amino acid, and its derivatives are valuable chiral building blocks in the pharmaceutical and biotechnological industries.[1][2] Their unique structural features make them ideal precursors for the synthesis of peptidomimetics, specialty polymers, and a variety of biologically active molecules.[1] Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis for the production and modification of this compound-based compounds. This document provides detailed application notes and experimental protocols for the biocatalytic applications of this compound and its derivatives, with a focus on enzymatic kinetic resolution and the synthesis of chiral amines.

I. Enzymatic Synthesis of this compound Derivatives as Aminopeptidase (B13392206) N Inhibitors

Aminopeptidase N (APN) is a promising target for cancer therapy, and this compound derivatives have been shown to be potent APN inhibitors. While many of these inhibitors are currently synthesized chemically, biocatalytic methods can be employed for a more sustainable and selective approach.

Quantitative Data: Inhibition of Aminopeptidase N by L-Isoserine Derivatives

The following table summarizes the in vitro inhibitory activity of various chemically synthesized L-isoserine derivatives against aminopeptidase N (APN). This data can serve as a benchmark for the development of biocatalytic routes to these or similar compounds.

Compound IDStructureIC50 (µM) vs APN
Bestatin (S)-2-((R)-2-Amino-3-phenylpropanamido)-3-methylbutanoic acid7.3
Compound 14b L-Isoserinyl-L-phenylalanyl-L-leucine methyl ester12.2
Compound 16l L-Isoserinyl-L-phenylalanyl-L-isoleucine methyl ester2.51 ± 0.2
Compound 16h L-Isoserinyl-L-phenylalanyl-L-valine methyl esterSimilar to Bestatin
Compound 16i L-Isoserinyl-L-phenylalanyl-L-norvaline methyl esterSimilar to Bestatin
Compound 16g L-Isoserinyl-L-phenylalanyl-L-alanine methyl esterSimilar to Bestatin
Compound 16n L-Isoserinyl-L-phenylalanyl-L-leucinamideSimilar to Bestatin

II. Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound Ester using Lipase (B570770)

This protocol describes a general method for the enantioselective acylation of a racemic this compound ester using a lipase, a widely used and robust class of enzymes in biocatalysis. This results in the separation of the two enantiomers, providing a route to enantiopure this compound derivatives.

Workflow for Enzymatic Kinetic Resolution

G cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification cluster_products Final Products Racemic this compound Ester Racemic this compound Ester Reaction Vessel Reaction Vessel Racemic this compound Ester->Reaction Vessel Acyl Donor Acyl Donor Acyl Donor->Reaction Vessel Immobilized Lipase Immobilized Lipase Immobilized Lipase->Reaction Vessel Organic Solvent Organic Solvent Organic Solvent->Reaction Vessel Incubation Incubation Reaction Vessel->Incubation Controlled Temperature & Agitation TLC/HPLC Analysis TLC/HPLC Analysis Incubation->TLC/HPLC Analysis Aliquots Filtration Filtration TLC/HPLC Analysis->Filtration Reaction Completion Extraction Extraction Filtration->Extraction Removal of Enzyme Chromatography Chromatography Extraction->Chromatography Separation of Product & Unreacted Substrate Enantiopure Acylated this compound Ester Enantiopure Acylated this compound Ester Chromatography->Enantiopure Acylated this compound Ester Enantiopure Unreacted this compound Ester Enantiopure Unreacted this compound Ester Chromatography->Enantiopure Unreacted this compound Ester

Caption: Workflow for the enzymatic kinetic resolution of a racemic this compound ester.

Materials:

  • Racemic this compound methyl ester

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Molecular sieves (optional, for strictly anhydrous conditions)

  • Reaction vessel (e.g., glass vial with a screw cap)

  • Thermostated shaker or magnetic stirrer with heating

  • Analytical balance

  • Syringes and needles

Procedure:

  • Reaction Setup:

    • To a clean, dry reaction vial, add racemic this compound methyl ester (1 equivalent).

    • Add the anhydrous organic solvent to dissolve the substrate.

    • Add the acyl donor (1-2 equivalents).

    • Add the immobilized lipase (typically 10-50% by weight of the substrate).

    • If using, add activated molecular sieves.

    • Seal the vial tightly.

  • Enzymatic Reaction:

    • Place the reaction vial in a thermostated shaker or on a magnetic stirrer with heating.

    • Incubate the reaction at a predetermined temperature (e.g., 30-50 °C) with constant agitation.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture.

    • Analyze the aliquots by thin-layer chromatography (TLC) or chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess of the product and remaining substrate.

  • Work-up and Purification:

    • Once the desired conversion (typically around 50%) is reached, stop the reaction.

    • Remove the immobilized enzyme by filtration.

    • Wash the enzyme with fresh solvent to recover any adsorbed product.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting mixture of acylated this compound ester and unreacted this compound ester by column chromatography.

  • Analysis:

    • Characterize the purified products by appropriate analytical techniques (e.g., NMR, mass spectrometry).

    • Determine the enantiomeric excess of both the product and the unreacted substrate by chiral HPLC.

Protocol 2: Biocatalytic Synthesis of a Chiral Amine from an this compound Derivative using a Transaminase

This protocol outlines a general method for the asymmetric synthesis of a chiral amine from a prochiral ketone derived from this compound, using a transaminase. Transaminases are powerful biocatalysts for the stereoselective synthesis of chiral amines.

Workflow for Transaminase-Catalyzed Asymmetric Synthesis

G cluster_prep Reaction Components cluster_reaction Biocatalytic Reaction cluster_monitoring Monitoring & Analysis cluster_workup Work-up & Purification cluster_product Final Product Prochiral Ketone Prochiral Ketone Reaction_Vessel Reaction_Vessel Prochiral Ketone->Reaction_Vessel Amine Donor Amine Donor Amine Donor->Reaction_Vessel Transaminase Transaminase Transaminase->Reaction_Vessel PLP Cofactor PLP Cofactor PLP Cofactor->Reaction_Vessel Buffer Buffer Buffer->Reaction_Vessel Incubation Incubation Reaction_Vessel->Incubation Controlled pH, Temp, Agitation HPLC/GC Analysis HPLC/GC Analysis Incubation->HPLC/GC Analysis Aliquots Enzyme Removal Enzyme Removal HPLC/GC Analysis->Enzyme Removal Reaction Completion Extraction Extraction Enzyme Removal->Extraction Chromatography Chromatography Extraction->Chromatography Chiral Amine Chiral Amine Chromatography->Chiral Amine

Caption: General workflow for the asymmetric synthesis of a chiral amine using a transaminase.

Materials:

  • Prochiral ketone substrate derived from this compound

  • Transaminase (whole cells or purified enzyme)

  • Amine donor (e.g., isopropylamine, alanine)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., phosphate (B84403) buffer, Tris-HCl) at optimal pH for the enzyme

  • Reaction vessel

  • Thermostated shaker or incubator

  • Centrifuge (if using whole cells)

  • Analytical equipment (e.g., HPLC, GC) for monitoring and analysis

Procedure:

  • Reaction Setup:

    • Prepare a buffer solution at the optimal pH for the selected transaminase.

    • In a reaction vessel, dissolve the prochiral ketone substrate and the amine donor in the buffer.

    • Add the PLP cofactor to the reaction mixture.

    • Initiate the reaction by adding the transaminase (as a solution of purified enzyme or a suspension of whole cells).

  • Enzymatic Reaction:

    • Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation.

    • Maintain the pH of the reaction mixture if necessary by adding a suitable acid or base.

  • Reaction Monitoring:

    • Monitor the formation of the chiral amine product and the consumption of the ketone substrate using a suitable analytical method such as HPLC or GC.

  • Work-up and Purification:

    • Once the reaction has reached completion, terminate it by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by heat treatment).

    • If whole cells were used, remove them by centrifugation.

    • Extract the chiral amine product from the aqueous reaction mixture using an appropriate organic solvent.

    • Dry the organic extracts and concentrate them under reduced pressure.

    • Purify the crude product by column chromatography or crystallization.

  • Analysis:

    • Confirm the identity and purity of the chiral amine product using spectroscopic methods.

    • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

III. Concluding Remarks

The application of biocatalysis in the synthesis and modification of this compound and its derivatives presents a significant opportunity for the development of more sustainable and efficient processes in the pharmaceutical and chemical industries. The protocols provided herein offer a starting point for researchers to explore the potential of enzymes such as lipases and transaminases for the production of valuable chiral molecules from this compound-based precursors. Further optimization of reaction conditions and enzyme selection will undoubtedly lead to even more effective biocatalytic routes to these important compounds.

References

Application Note: Structural Elucidation of Isoserine Peptides using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[1][2] This is particularly crucial for peptides incorporating non-canonical amino acids like isoserine (3-amino-2-hydroxypropanoic acid), which can induce unique structural folds and enhance biological properties such as proteolytic stability. This document provides a detailed protocol for the structural elucidation of this compound-containing peptides, from sample preparation to final structure calculation, using a suite of modern NMR experiments.

Principle of NMR-Based Structure Determination

The determination of a peptide's 3D structure by NMR relies on collecting a large set of structural restraints.[3] These restraints are primarily inter-proton distances derived from the Nuclear Overhauser Effect (NOE) and dihedral angles calculated from scalar coupling constants (J-couplings).[1] A series of 1D and 2D NMR experiments are required to first assign all proton resonances to specific atoms in the peptide sequence and then to collect the necessary structural restraints.

Key experiments include:

  • ¹H NMR: Provides a fingerprint of the peptide, showing the chemical environment of all hydrogen atoms.[2]

  • COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled through two or three bonds, crucial for identifying adjacent protons within a residue.[2]

  • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a single amino acid's spin system, allowing for the complete assignment of a residue's protons.[2][4]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame NOESY): Detects protons that are close in space (typically < 5 Å), regardless of their position in the sequence.[1][3][4] This is the primary source of distance restraints for 3D structure calculation. ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and heteroatoms (¹³C or ¹⁵N), aiding in the assignment of the carbon and nitrogen backbone and side chains.[2][3]

Experimental Workflow and Logical Relationships

The overall process follows a systematic workflow from sample preparation to the final validation of the 3D structure.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Structure Determination a Peptide Synthesis & Purification (>95%) b Sample Preparation (Buffer, pH, D2O) a->b c 1D ¹H Spectrum b->c d 2D Homonuclear (TOCSY, COSY, NOESY) c->d e 2D Heteronuclear (¹H-¹³C/¹⁵N HSQC) c->e f Resonance Assignment d->f e->f g Collection of Structural Restraints f->g h 3D Structure Calculation (Simulated Annealing) g->h i Structure Validation h->i

Caption: General workflow for peptide structure determination by NMR.

The relationship between different NMR experiments and the information they provide is key to the process. Through-bond experiments are used for assignment, while through-space experiments provide the geometric information for structure calculation.

G cluster_0 NMR Experiments cluster_1 Derived Information cluster_2 Application exp cosy COSY TOCSY tb Through-Bond Correlations cosy->tb noesy NOESY ROESY ts Through-Space Correlations (<5Å) noesy->ts hsqc ¹H-¹³C HSQC ¹H-¹⁵N HSQC conn Direct ¹H-X Connectivity hsqc->conn info assign Spin System ID & Resonance Assignment tb->assign dist Interproton Distance Restraints ts->dist conn->assign app calc 3D Structure Calculation assign->calc dist->calc

Caption: Relationship between NMR experiments and structural information.

Detailed Protocols

Protocol 1: Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data. The peptide must be pure (>95%), stable, and non-aggregating under the chosen conditions.[4]

  • Purification: The synthetic this compound peptide should be purified to >95% purity, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

  • Dissolution: Dissolve the lyophilized peptide in an appropriate NMR buffer. A common choice is a phosphate-buffered saline (PBS) system.[6]

  • Concentration: Peptide concentration should generally be greater than 0.5 mM, with 1 mM being a common target to achieve a good signal-to-noise ratio in a reasonable time.[4][6]

  • pH: Adjust the pH of the sample. For observing amide protons, a pH lower than 7.5 is recommended to slow the exchange with solvent protons.[6] The slowest backbone amide proton exchange typically occurs around pH 3-5.[4]

  • D₂O Addition: Add 5-10% Deuterium (B1214612) Oxide (D₂O) to the final sample volume (typically 450-500 µL).[4][6] The D₂O provides the lock signal for the NMR spectrometer.

ParameterRecommended ValueRationale
Peptide Purity >95%Minimizes interfering signals from impurities.[4]
Concentration 0.5 - 1.0 mMEnsures adequate signal-to-noise for 2D experiments.[4][6]
Volume 450 - 500 µLStandard volume for 5 mm NMR tubes.[6]
Buffer Phosphate or similarMaintains stable pH; total salt should be <300 mM.[6]
pH 4.0 - 6.5Optimizes amide proton exchange rates for observation.[4]
D₂O Content 5-10% (v/v)Provides a deuterium lock signal for the spectrometer.[4][6]

Table 1: Recommended parameters for preparing an this compound peptide NMR sample.

Protocol 2: NMR Data Acquisition

A standard set of 2D NMR experiments is acquired to assign the resonances and obtain structural restraints. The following parameters are typical for a 600 MHz spectrometer.

ExperimentPulse ProgramSpectral Width (¹H)Mixing TimePurpose
TOCSY mlevesgpph~12 ppm60-80 msCorrelate all protons within each amino acid's spin system for residue identification.[2][4]
NOESY noesyesgpph~12 ppm150-300 msIdentify protons close in space (<5Å) to derive distance restraints.[2][7]
¹H-¹³C HSQC hsqcedetgpsisp2.2~12 ppm (¹H), ~80 ppm (¹³C)N/AAssign backbone and side-chain carbon resonances.[2]

Table 2: Typical acquisition parameters for key 2D NMR experiments.

Protocol 3: Data Processing and Resonance Assignment
  • Processing: Process the acquired data using software like TopSpin, NMRPipe, or MestReNova. This involves Fourier transformation, phase correction, and baseline correction.

  • Spin System Identification: Use the TOCSY spectrum to identify the unique spin systems for each amino acid.[8] The this compound residue will have a characteristic pattern of correlations connecting its Hα, Hβ, and NH protons.

  • Sequential Assignment: Use the NOESY spectrum to link the identified spin systems in sequence.[4] This is done by observing NOEs between the amide proton (NH) of one residue (i) and protons of the preceding residue (i-1), primarily the Hα, Hβ, or NH protons.

Protocol 4: Structure Calculation and Validation
  • Restraint Generation:

    • Distance Restraints: Integrate the cross-peaks in the NOESY spectrum.[4] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons (NOE ∝ 1/r⁶).[4] Calibrate these intensities to generate distance restraints (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å).

    • Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from a high-resolution 1D ¹H or COSY spectrum. Use the Karplus equation to relate these coupling constants to the backbone dihedral angle φ.[1]

  • Structure Calculation: Use software like CYANA, XPLOR-NIH, or Amber to calculate a family of 3D structures that satisfy the experimental restraints.[8] This is typically done using simulated annealing protocols.

  • Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR, which evaluate stereochemical quality, bond lengths, and angles. The final structure is represented as an ensemble of the lowest-energy conformers.

Data Presentation: this compound NMR Data

The unambiguous identification of this compound within a peptide relies on its unique chemical shifts. While these shifts are sensitive to the local environment and neighboring residues, typical values can be estimated.[2]

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
NH ~8.3N/AHighly dependent on hydrogen bonding and solvent exposure.
N/A~70-75The Cα is shifted downfield due to the attached hydroxyl group.
~4.2N/ACorrelates with Hβ protons in COSY and TOCSY.[9]
N/A~45-50The Cβ is attached to the backbone nitrogen.
~3.1 - 3.4N/AOften appears as two diastereotopic protons, showing correlations to Hα.[9]
C=O N/A~172-176Carbonyl carbon of the peptide bond.

Table 3: Estimated ¹H and ¹³C NMR chemical shifts for an this compound residue within a peptide in a random coil conformation. Note: These are estimated values based on the free amino acid and general peptide data; actual shifts will vary.[2][9]

References

Isoserine: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Isoserine, a non-proteinogenic β-amino acid, has emerged as a valuable and versatile chiral building block in modern organic synthesis. Its unique structural features, possessing both a hydroxyl and an amino group on adjacent carbons, provide a powerful scaffold for the stereoselective synthesis of a wide array of complex molecules, including bioactive peptides, pharmaceutical agents, and other chiral compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations, with a focus on its role in the construction of β²,²-amino acids and the iconic anticancer agent, Paclitaxel.

Key Applications of this compound

This compound's utility as a chiral synthon is primarily attributed to its ability to introduce stereogenic centers with high fidelity. Key applications include:

  • Synthesis of β²,²-Amino Acids: These non-natural amino acids, containing a quaternary stereocenter, are of significant interest in peptidomimetics and drug discovery due to their ability to induce stable secondary structures in peptides and enhance resistance to enzymatic degradation. This compound derivatives serve as key precursors for the diastereoselective alkylation to generate these valuable building blocks.[1][2]

  • Asymmetric Synthesis of the Paclitaxel Side Chain: The C-13 side chain of Paclitaxel, (2′R,3′S)-N-benzoyl-3′-phenylthis compound, is crucial for its potent anticancer activity.[3] Enantioselective synthetic routes often employ this compound or its derivatives to construct this vital component, which is then coupled with the baccatin (B15129273) III core of the molecule.[4][5]

  • Construction of Novel β-Peptides: Phenylthis compound has been utilized in the synthesis of novel β-peptides that can adopt stable secondary structures, such as β-strands.[6] This opens avenues for the design of new peptidomimetic materials and therapeutics.

  • Development of Enzyme Inhibitors: Derivatives of L-isoserine have been synthesized and evaluated as potent inhibitors of enzymes such as aminopeptidase (B13392206) N (APN/CD13), which is a target for anticancer drug development.[1][4]

Data Presentation

The following tables summarize quantitative data from key synthetic transformations utilizing this compound derivatives.

Table 1: Diastereoselective Alkylation of this compound-Derived Bicyclic N,O-Acetals for the Synthesis of β²,²-Amino Acids [1]

EntryAlkylating AgentProductYield (%)Diastereomeric Ratio (d.r.)
1Methyl Iodideα-Methylthis compound derivative9583:17
2Benzyl (B1604629) Bromideα-Benzylthis compound derivative8595:5
3Allyl Bromideα-Allylthis compound derivative7090:10

Table 2: Enantioselective Organocatalytic Addition for Paclitaxel Side Chain Synthesis [4]

EntryAldehydeCatalystProduct Enantiomeric Excess (ee) (%)
1Benzaldehyde(R)-Proline99
24-Chlorobenzaldehyde(R)-Proline98
32-Naphthaldehyde(R)-Proline92

Experimental Protocols

Protocol 1: Synthesis of Chiral Bicyclic N,O-Acetals from (S)-N-Boc-Isoserine Methyl Ester[1][7]

This protocol describes the formation of chiral bicyclic N,O-acetals, which are key intermediates for the diastereoselective alkylation to produce β²,²-amino acids.

Materials:

Procedure:

  • To a solution of (S)-N-Boc-isoserine methyl ester (1.0 eq) in anhydrous toluene, add 2,2,3,3-tetramethoxybutane (2.0 eq).

  • Add camphorsulfonic acid (0.2 eq) to the mixture.

  • Heat the reaction mixture at reflux for 16 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (hexane/EtOAc, 7:3) to yield the two diastereomeric bicyclic N,O-acetals.

Protocol 2: Diastereoselective Alkylation of Bicyclic N,O-Acetals[1]

This protocol outlines the general procedure for the α-alkylation of the chiral bicyclic N,O-acetals.

Materials:

  • Chiral bicyclic N,O-acetal

  • Tetrahydrofuran (THF), anhydrous

  • Lithium hexamethyldisilazide (LHMDS) (1 M in THF)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous solution of NH₄Cl

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the chiral bicyclic N,O-acetal (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add LHMDS (1.1 eq) and stir the mixture for 30 minutes at -78 °C.

  • Add the alkylating agent (1.2 eq) and continue stirring at -78 °C for 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the α-alkylated product.

Protocol 3: Synthesis of the Paclitaxel Side Chain via Organocatalytic Addition[4]

This protocol describes a highly enantioselective synthesis of a protected form of the Paclitaxel side chain.

Materials:

  • N-(Phenylmethylene)benzamide

  • Acetaldehyde (B116499)

  • (R)-Proline

  • Dimethylformamide (DMF)

  • Oxidizing agent (e.g., Jones reagent)

Procedure:

  • To a solution of N-(phenylmethylene)benzamide (1.0 eq) and acetaldehyde (1.5 eq) in DMF, add (R)-proline (0.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting protected α-hydroxy-β-benzoylaminoaldehyde is then oxidized using a suitable oxidizing agent (e.g., Jones reagent) to afford the corresponding carboxylic acid, a key precursor to the Paclitaxel side chain.

  • Purify the product by column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow_beta_amino_acids cluster_synthesis Synthesis of β²,²-Amino Acids This compound This compound Bicyclic Acetal Bicyclic Acetal This compound->Bicyclic Acetal N,O-Acetalization Alkylated Acetal Alkylated Acetal Bicyclic Acetal->Alkylated Acetal Diastereoselective Alkylation β²,²-Amino Acid β²,²-Amino Acid Alkylated Acetal->β²,²-Amino Acid Hydrolysis

Caption: Synthetic workflow for β²,²-amino acids.

experimental_workflow_paclitaxel cluster_paclitaxel Synthesis of Paclitaxel Side Chain Aldehyde Aldehyde Adduct Adduct Aldehyde->Adduct Imine Imine Imine->Adduct (R)-Proline Catalysis Side Chain Precursor Side Chain Precursor Adduct->Side Chain Precursor Oxidation Paclitaxel Paclitaxel Side Chain Precursor->Paclitaxel Coupling with Baccatin III

Caption: Synthesis of the Paclitaxel side chain.

apn_cd13_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm APN/CD13 APN/CD13 PI3K PI3K APN/CD13->PI3K Activates Erk1/2 Erk1/2 APN/CD13->Erk1/2 Activates Wnt_Signaling Wnt Signaling APN/CD13->Wnt_Signaling Modulates Angiogenesis Angiogenesis APN/CD13->Angiogenesis Promotes Isoserine_Inhibitor This compound-based Inhibitor Isoserine_Inhibitor->APN/CD13 Inhibits Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Erk1/2->Proliferation Migration Migration Erk1/2->Migration Wnt_Signaling->Proliferation

Caption: APN/CD13 inhibition signaling pathway.

Conclusion

This compound stands as a powerful and versatile chiral building block in organic synthesis, enabling the efficient and stereocontrolled construction of complex and biologically important molecules. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the synthetic utility of this valuable synthon in the fields of medicinal chemistry, drug development, and materials science. Further investigation into the applications of this compound is anticipated to yield novel synthetic methodologies and lead to the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Site-Specific Incorporation of Isoserine into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to incorporate non-canonical amino acids (ncAAs) at specific sites within a protein sequence opens up a vast landscape for protein engineering and therapeutic development. This technology allows for the introduction of novel chemical functionalities, enabling the creation of proteins with enhanced stability, unique catalytic activities, and tailored post-translational modifications. Isoserine, a β-amino acid isomer of serine, is a particularly interesting ncAA. Its incorporation can introduce a single methylene (B1212753) unit extension into the polypeptide backbone, offering a route to creating proteins with altered conformations and resistance to proteolysis.

This document provides detailed protocols and application notes for the site-specific incorporation of a photo-masked this compound (pm-isoS) into proteins in Escherichia coli. The methodology leverages a repurposed pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair to genetically encode pm-isoS in response to an amber (UAG) stop codon. The incorporated pm-isoS can then be utilized in post-translational backbone editing through a process known as Backbone Extension Acyl Rearrangement (BEAR).[1][2][3][4]

Technology Overview

The core of this technology is an orthogonal translation system (OTS) composed of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that function independently of the host cell's endogenous translational machinery.[5][6][7] In this case, a mutant PylRS enzyme is used to specifically recognize and charge a photo-masked this compound onto an orthogonal tRNAPyl, which has been engineered to recognize the UAG amber stop codon.

The workflow begins with the co-transformation of E. coli with two plasmids: one encoding the mutant PylRS and the tRNAPyl, and another encoding the target protein with a UAG codon at the desired incorporation site. The cells are then cultured in the presence of the photo-masked this compound, which is taken up by the cells. Upon induction of protein expression, the mutant PylRS aminoacylates the tRNAPyl with pm-isoS. This charged tRNA then delivers the this compound analog to the ribosome, where it is incorporated into the growing polypeptide chain at the position specified by the UAG codon.

Figure 1. Experimental workflow for the site-specific incorporation of photo-masked this compound (pm-isoS).

Data Presentation

The efficiency of pm-isoS incorporation can be assessed by expressing a reporter protein, such as Superfolder GFP (sfGFP) or NanoLuc luciferase, containing a UAG codon at a permissive site. Successful incorporation of pm-isoS results in the production of the full-length, functional reporter protein, which can be quantified.

Table 1: Reporter Protein Expression with Photo-masked this compound (pm-isoS)

Reporter Protein pm-isoS Concentration (mM) Relative Fluorescence/Luminescence (%)
sfGFP(Y39TAG) 0.0 < 1
sfGFP(Y39TAG) 0.2 35 ± 4
sfGFP(Y39TAG) 1.0 82 ± 7
sfGFP(Y39TAG) 2.0 100 ± 8
NanoLuc(X-TAG) 0.0 < 1
NanoLuc(X-TAG) 0.2 45 ± 5
NanoLuc(X-TAG) 1.0 91 ± 6
NanoLuc(X-TAG) 2.0 100 (5.2-fold over background)[5]

Data is representative and compiled based on typical results in the field.

Confirmation of this compound incorporation is achieved through high-resolution mass spectrometry of the purified protein. The observed mass should match the theoretical mass calculated for the protein containing the this compound substitution.

Table 2: Mass Spectrometry Analysis of sfGFP(Y39pm-isoS)

Protein Theoretical Mass (Da) Observed Mass (Da) Mass Difference (Da)
Wild-type sfGFP 26864.23 26864.25 +0.02
sfGFP(Y39pm-isoS) 27015.31 27015.38 +0.07

Theoretical mass of pm-isoS is calculated based on its chemical structure. Observed masses are representative of typical ESI-MS results.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of pm-isoS in E. coli

This protocol details the expression of a target protein containing pm-isoS at a specific site.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Plasmid encoding the mutant PylRS and tRNAPyl (e.g., pEVOL-pm-isoS)

  • Plasmid encoding the target protein with a UAG codon at the desired site (e.g., pET28a-Target(TAG))

  • Photo-masked this compound (pm-isoS)

  • LB medium and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Arabinose

  • Ni-NTA affinity chromatography resin

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the pEVOL-pm-isoS and pET28a-Target(TAG) plasmids. Plate on LB agar (B569324) with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Add pm-isoS to a final concentration of 2 mM.

    • Add arabinose to a final concentration of 0.2% (w/v) to induce the expression of the PylRS/tRNA pair.

    • Incubate for 15 minutes at 37°C.

    • Add IPTG to a final concentration of 0.5 mM to induce the expression of the target protein.

  • Protein Expression: Reduce the temperature to 20°C and continue to shake for 18-24 hours.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Protein Purification: Resuspend the cell pellet in lysis buffer and purify the His-tagged target protein using Ni-NTA affinity chromatography according to the manufacturer's instructions.

Protocol 2: Mass Spectrometry Confirmation

This protocol describes the analysis of the purified protein to confirm the incorporation of pm-isoS.

Materials:

  • Purified protein from Protocol 1

  • Mass spectrometer (e.g., ESI-TOF or Orbitrap)

  • Formic acid

  • Acetonitrile (B52724)

Procedure:

  • Sample Preparation: Dilute the purified protein to a concentration of 0.1 mg/mL in a solution of 50% acetonitrile and 0.1% formic acid.

  • Intact Mass Analysis:

    • Infuse the sample into the mass spectrometer using an appropriate flow rate.

    • Acquire data in the positive ion mode over a mass range that includes the expected mass of the protein.

    • Deconvolute the resulting charge state envelope to determine the average molecular mass of the intact protein.

  • Data Analysis: Compare the observed mass with the theoretical mass of the protein with and without the pm-isoS modification. A mass shift corresponding to the mass of pm-isoS minus the mass of the original amino acid confirms successful incorporation.

Signaling Pathways and Mechanisms

The enzymatic machinery for pm-isoS incorporation relies on the orthogonal PylRS/tRNAPyl pair. The mutant PylRS specifically activates pm-isoS using ATP to form a pm-isoS-AMP intermediate, which is then transferred to the 3' end of the tRNAPyl.

G cluster_0 Enzymatic Activation and tRNA Charging pm_isoS pm-Isoserine intermediate [pm-isoS-AMP]•PylRS pm_isoS->intermediate ATP ATP ATP->intermediate PylRS Mutant PylRS PylRS->intermediate tRNA tRNA(Pyl) charged_tRNA pm-isoS-tRNA(Pyl) intermediate->charged_tRNA + tRNA AMP_PPi AMP + PPi intermediate->AMP_PPi charged_tRNA->PylRS

Figure 2. Activation of pm-isoserine and charging of the orthogonal tRNA.

The primary application of incorporating pm-isoS, as described by Schepartz and colleagues, is to enable a post-translational Backbone Extension Acyl Rearrangement (BEAR). After incorporation, the photomask is removed, unmasking a nucleophile within the this compound side chain. This nucleophile then attacks the adjacent peptide bond, leading to a rearrangement that extends the polypeptide backbone.

G cluster_1 Backbone Extension Acyl Rearrangement (BEAR) protein_pm_isoS Protein with incorporated pm-isoS deprotection Photodeprotection protein_pm_isoS->deprotection light UV Light light->deprotection protein_isoS Protein with unmasked this compound deprotection->protein_isoS rearrangement Intramolecular Acyl Rearrangement protein_isoS->rearrangement final_protein Protein with Extended Backbone (β-peptide linkage) rearrangement->final_protein

Figure 3. The Backbone Extension Acyl Rearrangement (BEAR) reaction pathway.

Conclusion

The site-specific incorporation of this compound provides a powerful tool for modifying the fundamental structure of proteins. By using an evolved orthogonal translation system, photo-masked this compound can be efficiently and faithfully incorporated into proteins in E. coli. This methodology not only allows for the introduction of a β-amino acid into the polypeptide chain but also enables novel post-translational backbone editing strategies. The protocols and data presented here offer a guide for researchers to apply this technology in their own work, paving the way for the development of new protein therapeutics and biomaterials with enhanced properties.

References

Troubleshooting & Optimization

Technical Support Center: Isoserine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoserine synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound via the Henry (nitroaldol) reaction?

A1: The Henry reaction, a base-catalyzed C-C bond formation between an aldehyde (like glyoxylic acid) and a nitroalkane (like nitromethane), is a cornerstone of this compound synthesis. The primary side reaction of concern is the elimination of water from the initially formed β-hydroxy nitro compound, which leads to the formation of a nitroalkene.[1][2] Additionally, incomplete reaction can leave unreacted starting materials, and other base-catalyzed side reactions of the starting materials may occur.

Q2: Can the isomeric amino acid, serine, form as a byproduct during this compound synthesis?

A2: While this compound and serine are structural isomers, the formation of serine is not a commonly reported side product in the standard synthetic routes to this compound. However, given their structural similarity, it is crucial to have analytical methods that can distinguish between the two. If serine contamination is suspected, it likely originates from an alternative reaction pathway or an impurity in the starting materials.

Q3: What are the typical impurities encountered during the purification of this compound?

A3: Impurities in this compound can be broadly categorized as:

  • Process-related impurities: These include unreacted starting materials (e.g., glyoxylic acid, nitromethane), residual reagents (e.g., base catalyst), and solvents.

  • Side-reaction products: The most notable is the nitroalkene formed from dehydration during the Henry reaction.[1][2] Other possibilities include diastereomers if a chiral synthesis is performed.[3]

  • Degradation products: this compound, like other amino acids, can be susceptible to degradation under harsh conditions (e.g., high temperature or extreme pH).

  • Enantiomeric impurities: In stereoselective syntheses, the undesired enantiomer may be present.

Q4: My this compound crystallization is not working as expected. What are the common issues and solutions?

A4: Common crystallization problems include:

  • Rapid crystallization: This can trap impurities within the crystal lattice. To slow it down, you can redissolve the solid in a slightly larger volume of hot solvent.

  • Failure to crystallize: If no crystals form upon cooling, the solution may not be supersaturated. Try scratching the inside of the flask with a glass rod, adding a seed crystal, or slowly evaporating the solvent.

  • Oiling out: The compound may separate as an oil instead of a solid. This often happens with impure compounds or when the solution is too concentrated. Try using a different solvent system or a more dilute solution.

Troubleshooting Guides

Synthesis Phase
Problem Potential Cause Troubleshooting Steps
Low yield of 2-hydroxy-3-nitropropanoic acid intermediate Incomplete reaction due to insufficient base or reaction time.Ensure the base is fresh and added in the correct stoichiometric amount. Monitor the reaction by TLC to determine the optimal reaction time.
Side reaction (e.g., dehydration to nitroalkene) is favored.Perform the reaction at a lower temperature to disfavor the elimination reaction.[1]
Presence of a significant amount of nitroalkene byproduct The reaction conditions (e.g., high temperature, strong base) favor elimination.Use a milder base or lower the reaction temperature.[1]
Low yield of this compound after reduction of the nitro group Inefficient reduction.Ensure the catalyst (e.g., Pd/C) is active and used in the correct amount. Optimize the hydrogen pressure and reaction time.
Catalyst poisoning.Ensure the starting material is free of impurities that could poison the catalyst.
Racemization of the product in a stereoselective synthesis The reaction conditions (e.g., pH, temperature) are promoting racemization.Maintain careful control over pH and temperature during the reaction and workup.
Purification Phase
Problem Potential Cause Troubleshooting Steps
Co-crystallization of impurities with this compound The solvent system is not providing adequate selectivity.Screen a variety of solvent systems to find one that effectively solubilizes the impurities while having lower solubility for this compound at cooler temperatures.
The cooling rate is too fast.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote the formation of purer crystals.
Difficulty in separating serine and this compound isomers The chromatographic conditions are not optimized for isomer separation.Utilize a suitable HPLC or GC method with a chiral stationary phase or derivatization to effectively separate the isomers.[4]
Residual catalyst or reagents in the final product Insufficient washing or purification.Thoroughly wash the crude product before crystallization. Consider an additional purification step like column chromatography if necessary.

Quantitative Data Summary

The following table summarizes typical yield and purity data for this compound synthesis. Note that these values can vary significantly depending on the specific reaction conditions and scale.

Synthesis Step/Method Product Typical Yield Purity/Diastereomeric Ratio (dr)
Enantioselective synthesis from (-)-8-phenylmenthyl glyoxylate (B1226380) and nitromethane (B149229)(-)-S-isoserine~50% (after one purification)Optically pure
Synthesis from glyoxylic acid and nitromethane (hydrogenolysis)dl-isoserine (B555941)High yieldN/A
Diastereoselective alkylation of a bicyclic N,O-acetal this compound derivativeα-methylated bicyclic compound86%dr > 99:1
Acidic hydrolysis of the α-methylated bicyclic acetal(R)-α-methylthis compound98%ee 96%

Experimental Protocols

Protocol 1: Synthesis of dl-Isoserine via Henry Reaction and Hydrogenolysis

This protocol is a representative method for the synthesis of racemic this compound.

Step 1: Synthesis of 2-hydroxy-3-nitropropanoic acid

  • In a round-bottom flask, dissolve glyoxylic acid monohydrate in water.

  • Cool the solution in an ice bath and add nitromethane.

  • Slowly add a solution of sodium hydroxide (B78521) while maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 1.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-hydroxy-3-nitropropanoic acid.

Step 2: Reduction to dl-isoserine

  • Dissolve the crude 2-hydroxy-3-nitropropanoic acid in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture in a Parr hydrogenator at 50 psi of hydrogen for 4-6 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield crude dl-isoserine.

Protocol 2: Purification of dl-Isoserine by Crystallization
  • Dissolve the crude dl-isoserine in a minimum amount of hot water.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven.

Visualizations

Isoserine_Synthesis_Pathway This compound Synthesis and Side Reactions cluster_synthesis Main Synthesis Pathway cluster_side_reaction Side Reaction GlyoxylicAcid Glyoxylic Acid Intermediate 2-hydroxy-3-nitropropanoic acid GlyoxylicAcid->Intermediate + Nitromethane (Base catalyst) Nitromethane Nitromethane Nitromethane->Intermediate This compound This compound Intermediate->this compound Reduction (e.g., H2/Pd-C) Nitroalkene Nitroalkene byproduct Intermediate->Nitroalkene Dehydration (Side Reaction)

Caption: this compound synthesis pathway and a common side reaction.

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis Start Low Yield of this compound CheckIntermediate Analyze intermediate step product Start->CheckIntermediate LowIntermediate Low yield of nitro-alcohol intermediate? CheckIntermediate->LowIntermediate Intermediate analysis OptimizeHenry Optimize Henry Reaction: - Check base activity - Lower temperature - Adjust reaction time LowIntermediate->OptimizeHenry Yes CheckReduction Analyze reduction step LowIntermediate->CheckReduction No Successful Yield Improved OptimizeHenry->Successful InefficientReduction Inefficient reduction? CheckReduction->InefficientReduction Reduction analysis OptimizeReduction Optimize Reduction: - Check catalyst activity - Increase H2 pressure - Purify intermediate InefficientReduction->OptimizeReduction Yes InefficientReduction->Successful No, other issues OptimizeReduction->Successful

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Purification of Synthetic Isoserine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic isoserine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude synthetic this compound?

A1: Crude synthetic this compound can contain a variety of impurities stemming from the synthesis process. These can include:

  • Diastereomers: During the synthesis of this compound derivatives, the formation of diastereomers is a common challenge. For instance, in the synthesis of bicyclic N,O-acetal this compound derivatives, diastereomers can form in approximately a 2:1 ratio.[1][2]

  • Unreacted Starting Materials and Reagents: Residual starting materials and excess reagents from the synthesis may be present in the crude product.

  • Byproducts from Side Reactions: Side reactions can lead to the formation of structural analogs and other byproducts. An example is the formation of methylene-oxazolidinone isomers through an acid-catalyzed elimination reaction.[1][2]

  • Enantiomeric Impurities: Depending on the synthetic route, the undesired enantiomer may be present.

  • Degradation Products: this compound, being an amino acid, can be susceptible to degradation through hydrolysis or oxidation, especially under harsh purification conditions.[3][4]

Q2: What are the recommended methods for purifying synthetic this compound?

A2: The two primary methods for the purification of synthetic this compound and its derivatives are recrystallization and column chromatography.

  • Recrystallization is a cost-effective method for removing impurities that have different solubility profiles from this compound.

  • Column Chromatography is particularly effective for separating compounds with similar polarities, such as diastereomers.[5] It offers high resolution and is adaptable to various scales.

Q3: How can I assess the purity of my purified this compound?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Both reversed-phase and normal-phase HPLC can be used to determine the percentage of the main peak and detect impurities. Chiral HPLC is essential for determining the enantiomeric purity.[6][7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of the main component and any impurities, helping to elucidate their structures.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified this compound and help identify and quantify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
This compound does not crystallize. The solution is not supersaturated (too much solvent was used).Boil off a portion of the solvent to increase the concentration and allow it to cool again.[10]
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]
Add a seed crystal of pure this compound to induce crystallization.[10]
"Oiling out" occurs (product separates as a liquid). The boiling point of the solvent is higher than the melting point of the this compound.Reheat the solution to dissolve the oil, add more solvent to lower the saturation point, and cool slowly.[11]
The crude sample has a high impurity level.Consider a preliminary purification step, such as a silica (B1680970) plug, before recrystallization.
Use a mixed solvent system. Dissolve the this compound in a "good" solvent and add a "poor" solvent (anti-solvent) dropwise until the solution becomes turbid, then cool slowly.[11]
Low recovery of purified this compound. Too much solvent was used, leaving a significant amount of product in the mother liquor.Use the minimum amount of hot solvent required to dissolve the crude product.[11]
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus is pre-heated and perform the filtration quickly.[11]
The crystals were washed with a solvent that was not ice-cold.Always wash the collected crystals with a minimal amount of ice-cold solvent.[12]
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of this compound from impurities (co-elution). The mobile phase polarity is not optimal.Adjust the solvent system. For normal-phase chromatography, try varying the ratio of polar and non-polar solvents. For reversed-phase, adjust the aqueous/organic ratio.
The column is overloaded.Reduce the amount of crude material loaded onto the column.
The flow rate is too high.Decrease the flow rate to allow for better equilibration between the stationary and mobile phases.
This compound is not eluting from the column. The mobile phase is not polar enough (in normal-phase chromatography).Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol (B129727) in a dichloromethane/methanol mixture.
The mobile phase is too polar (in reversed-phase chromatography).Decrease the polarity of the mobile phase by increasing the percentage of the organic solvent.
Tailing of the this compound peak. Strong interaction between the amino and carboxylic acid groups of this compound and the stationary phase.Add a small amount of a modifier to the mobile phase, such as acetic acid or triethylamine, to suppress ionization and improve peak shape.

Quantitative Data Summary

The following table summarizes representative yield data from the synthesis and purification of this compound derivatives, highlighting a key challenge in purification: the separation of diastereomers.

Product Diastereomeric Ratio (crude) Isolated Yield (Diastereomer 1) Isolated Yield (Diastereomer 2) Reference
Bicyclic N,O-acetal this compound derivative~2:155%32%[1][2]

Experimental Protocols

Protocol 1: Recrystallization of Synthetic this compound

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent will depend on the specific impurities present and should be determined through small-scale solubility tests. This compound is soluble in water.[13][14] Mixed solvent systems, such as ethanol/water or methanol/ether, are often effective.

  • Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the this compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Column Chromatography for Diastereomer Separation

This protocol describes a general method for the separation of this compound derivative diastereomers using silica gel column chromatography.[5]

  • Column Packing: Prepare a silica gel slurry in the initial mobile phase (e.g., a low-polarity solvent mixture like hexane/ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude mixture of diastereomers in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica to the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., increasing the ethyl acetate (B1210297) percentage in a hexane/ethyl acetate system).

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the fractions containing the pure desired diastereomer and remove the solvent under reduced pressure.

  • Purity Analysis: Analyze the purity of the isolated diastereomer using HPLC and/or NMR.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude Synthetic this compound recrystallization Recrystallization start->recrystallization Non-isomeric Impurities chromatography Column Chromatography start->chromatography Diastereomers Present hplc HPLC / LC-MS recrystallization->hplc chromatography->hplc nmr NMR Spectroscopy hplc->nmr Structure Confirmation end_product Pure this compound nmr->end_product Purity > 98%

Caption: Experimental workflow for the purification and analysis of synthetic this compound.

troubleshooting_logic start Low Purity after Initial Purification check_impurities Identify Impurities (LC-MS / NMR) start->check_impurities is_diastereomer Are they Diastereomers? check_impurities->is_diastereomer is_soluble_impurity Are they Soluble Impurities? is_diastereomer->is_soluble_impurity No column_chrom Optimize Column Chromatography is_diastereomer->column_chrom Yes recrystallize Optimize Recrystallization is_soluble_impurity->recrystallize Yes chiral_hplc Chiral HPLC Separation is_soluble_impurity->chiral_hplc Enantiomer end Achieved Desired Purity column_chrom->end recrystallize->end chiral_hplc->end

Caption: Logical troubleshooting guide for improving the purity of synthetic this compound.

apn_pathway This compound This compound Derivative apn Aminopeptidase N (APN/CD13) This compound->apn Inhibits cleavage Peptide Cleavage apn->cleavage Catalyzes substrate Angiogenic Peptides substrate->apn Binds to angiogenesis Angiogenesis & Tumor Growth cleavage->angiogenesis Promotes

Caption: Simplified signaling pathway showing the inhibitory action of this compound derivatives on Aminopeptidase N (APN).

References

Technical Support Center: Optimizing Isoserine Coupling in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling efficiency of Isoserine in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the incorporation of this unique β-amino acid.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound in SPPS challenging?

A1: The primary challenges in coupling this compound stem from its structure as a β-amino acid and the presence of a hydroxyl group in its side chain. These features can lead to:

  • Steric Hindrance: The bulkier structure of a β-amino acid compared to a standard α-amino acid can slow down coupling kinetics.

  • Side Reactions: The hydroxyl group is a potential site for unwanted side reactions, such as O-acylation, which can lead to the formation of branched peptides or chain termination.

  • Aggregation: Sequences containing β-amino acids can sometimes be more prone to aggregation, which hinders both coupling and deprotection steps.[1]

Q2: Which protecting group is recommended for the this compound side chain?

A2: For Fmoc-based SPPS, the tert-butyl (tBu) protecting group is highly recommended for the hydroxyl side chain of this compound (Fmoc-Isoserine(tBu)-OH). The tBu group is stable under the basic conditions used for Fmoc deprotection and is readily removed during the final cleavage from the resin with strong acid (e.g., trifluoroacetic acid - TFA).[2][3] This orthogonal protection strategy is crucial for preventing side reactions.[2]

Q3: What are the most effective coupling reagents for this compound?

A3: While specific data for this compound is limited, data from the structurally similar α-amino acid, Threonine, provides a good starting point. Reagents that have demonstrated high coupling efficiencies for sterically hindered and hydroxyl-containing amino acids are recommended. These include aminium/uronium and phosphonium (B103445) salt-based reagents.[1][4]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generally provides high coupling efficiency and is effective for sterically hindered amino acids.[1][5]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and cost-effective reagent with good performance.[1][5]

  • DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole): A classic and effective combination that can minimize racemization.[1][6]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent known for its high reactivity.[7]

Q4: Can I perform a double coupling for this compound?

A4: Yes, a double coupling is a viable strategy if the initial coupling is incomplete. After the first coupling, a Kaiser test can be performed to check for the presence of free amines.[8] If the test is positive (blue color), a second coupling with fresh reagents is recommended to drive the reaction to completion.[1]

Q5: How can I monitor the coupling efficiency of this compound?

A5: The most common method for monitoring coupling efficiency in real-time is the Kaiser test (ninhydrin test).[9]

  • A negative Kaiser test (yellow or colorless beads) indicates that all primary amines have been acylated, signifying a complete coupling.

  • A positive Kaiser test (blue or purple beads) indicates the presence of unreacted primary amines, signifying an incomplete coupling.

For quantitative analysis after synthesis, techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are used to determine the purity of the crude peptide and identify any deletion sequences or byproducts.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Positive Kaiser test after this compound coupling 1. Incomplete coupling due to steric hindrance. 2. Low reactivity of the coupling reagent. 3. Aggregation of the peptide-resin.1. Perform a second coupling (double coupling). 2. Switch to a more reactive coupling reagent (e.g., HATU). 3. Increase the coupling time and/or temperature. 4. To address aggregation, consider switching the solvent from DMF to NMP, or adding chaotropic salts.
Unexpected mass in MS analysis (e.g., + mass of an amino acid) O-acylation of the this compound hydroxyl group.1. Ensure the use of a side-chain protecting group (e.g., tBu). 2. If coupling unprotected this compound, use a less reactive coupling system like DIC/HOBt and avoid extended coupling times.
Low final peptide yield 1. Incomplete coupling at the this compound step leading to deletion sequences. 2. Aggregation throughout the synthesis. 3. Side reactions leading to chain termination.1. Optimize the this compound coupling conditions as described above. 2. Consider using a low-loading resin to minimize aggregation. 3. Ensure proper side-chain protection to prevent terminating side reactions.
Racemization of the preceding amino acid The base used during coupling can cause epimerization.1. Use a weaker base like 2,4,6-collidine instead of DIPEA.[9] 2. Minimize the pre-activation time before adding the coupling cocktail to the resin.

Data Presentation: Comparison of Coupling Reagents

Note: The following data is based on the coupling of Fmoc-Thr(tBu)-OH, a structurally similar amino acid to Fmoc-Isoserine(tBu)-OH, and should be considered as a reference.

Coupling ReagentAdditiveBaseSolventTypical Molar Excess (AA:Reagent:Base)Typical Coupling Time (min)Reported Yield (%)
HATU HOAtDIPEADMF3-5 : 3-5 : 6-1030~99[1]
HBTU HOBtDIPEADMF3-5 : 3-5 : 6-1030~95-98[1]
DIC/HOBt HOBt-DMF/DCM3 : 3 : -30-120~95-98[1]
PyBOP HOBtDIPEADMF3-5 : 3-5 : 6-1030-60~95-98

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Isoserine(tBu)-OH

This protocol describes a standard manual procedure for coupling Fmoc-Isoserine(tBu)-OH onto a solid support following Fmoc deprotection.

1. Resin Swelling and Fmoc Deprotection:

  • Swell the resin in Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
  • Drain the DMF.
  • Add a 20% piperidine (B6355638) in DMF solution to the resin and agitate for 5 minutes.
  • Drain the solution.
  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

2. Coupling of Fmoc-Isoserine(tBu)-OH:

  • In a separate vial, dissolve Fmoc-Isoserine(tBu)-OH (3-5 equivalents relative to resin loading), the chosen coupling reagent (e.g., HATU, 3-5 equivalents), and an additive if required (e.g., HOAt, 3-5 equivalents) in DMF.
  • Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and allow for a brief pre-activation (1-2 minutes).
  • Add the activated amino acid solution to the resin.
  • Agitate the mixture at room temperature for the recommended coupling time (see table above).

3. Washing:

  • Once the coupling is complete (confirm with a negative Kaiser test), drain the reaction solution.
  • Wash the resin thoroughly with DMF (3-5 times) and then with Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Quantitative Analysis of Coupling Efficiency by HPLC

This method provides a precise measurement of coupling efficiency by analyzing a cleaved sample of the peptide.

1. Sample Collection:

  • After the coupling reaction and washing, take a small sample of the peptide-resin (approximately 5-10 mg).

2. Cleavage:

  • Treat the resin sample with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove protecting groups.
  • Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.

3. HPLC Analysis:

  • Column: Use a reversed-phase C18 column.
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A linear gradient from 5% to 65% of mobile phase B over 30 minutes is a typical starting point.
  • Detection: Monitor the absorbance at 214 nm or 220 nm.
  • Analysis: Compare the peak area of the desired full-length peptide to any deletion sequences (peptide without this compound) to calculate the coupling efficiency.

Visualizations

SPPS_Workflow Resin Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Fmoc-Isoserine(tBu)-OH (e.g., HATU/DIPEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Next_Cycle Ready for Next Cycle Wash2->Next_Cycle Troubleshooting_Logic Start Kaiser Test after This compound Coupling Positive Positive (Blue) Start->Positive Negative Negative (Yellow) Start->Negative Double_Couple Perform Double Coupling Positive->Double_Couple 1st Action Change_Reagent Use Stronger Reagent (e.g., HATU) Positive->Change_Reagent 2nd Action Check_Aggregation Check for Aggregation (Switch to NMP) Positive->Check_Aggregation If problem persists Proceed Proceed to Next Cycle Negative->Proceed Side_Reaction_Pathway cluster_0 Reaction Pathways Peptide_OH Peptide-Ser/Iso-OH (Unprotected) Desired_Peptide Desired Elongated Peptide Peptide_OH->Desired_Peptide N-Acylation (Desired) Branched_Peptide O-Acylated Branched Peptide Peptide_OH->Branched_Peptide O-Acylation (Side Reaction) Activated_AA Activated Fmoc-AA-X Activated_AA->Desired_Peptide N-Acylation (Desired) Activated_AA->Branched_Peptide O-Acylation (Side Reaction)

References

Troubleshooting aggregation of Isoserine-containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isoserine-Containing Peptides. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting aggregation issues encountered when working with peptides incorporating the non-canonical amino acid, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from serine?

This compound is a β-amino acid, meaning the amino group is attached to the second carbon (the β-carbon) from the carboxyl group. This is in contrast to the proteinogenic amino acid L-serine, which is an α-amino acid where the amino group is on the α-carbon. This structural difference fundamentally alters the peptide backbone, influencing its conformational flexibility and hydrogen-bonding patterns.

Q2: Why do this compound-containing peptides have a higher tendency to aggregate?

The incorporation of a β-amino acid like this compound into a peptide chain introduces a "kink" or disruption in the typical alpha-peptide backbone. This can lead to:

  • Altered Hydrogen Bonding: The spacing of amide protons and carbonyl groups is different, which can disrupt α-helical structures but may favor the formation of highly stable, inter-chain hydrogen bonds that lead to β-sheet structures.[1]

  • Increased Hydrophobicity: While this compound itself is polar, the conformational changes it induces can expose hydrophobic side chains from neighboring residues, promoting hydrophobic interactions between peptide chains.

  • Promotion of β-Sheet Formation: Certain peptide sequences, particularly those with alternating polar and non-polar residues, are prone to forming β-sheets, which are the hallmark of many aggregated and amyloid structures.[2][3] The unique backbone geometry of this compound can stabilize these β-sheet conformations.[1]

Q3: Can I predict if my this compound-containing peptide will aggregate?

While precise prediction is challenging, several factors increase the risk of aggregation:

  • High Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions.

  • Hydrophobic Residues: A high percentage of hydrophobic amino acids in the sequence significantly increases aggregation propensity.[4]

  • pH Near Isoelectric Point (pI): At its pI, a peptide has a net neutral charge, minimizing electrostatic repulsion between chains and promoting aggregation.[5]

  • Alternating Hydrophobic/Hydrophilic Residues: This pattern is known to favor the formation of β-sheets.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and analysis of this compound-containing peptides.

Problem 1: My lyophilized this compound peptide is insoluble in aqueous buffers.
  • Potential Cause: The peptide has high hydrophobicity and is forming strong intermolecular aggregates that resist dissolution in water. The buffer pH may be close to the peptide's isoelectric point (pI).[6]

  • Troubleshooting Steps: Follow a systematic approach to solubilization. It is critical to test solubility on a small aliquot of the peptide first.

G cluster_0 start Start: Small Aliquot of Lyophilized Peptide step1 Try Sterile Water or Aqueous Buffer (e.g., PBS, Tris) at pH 7 start->step1 check1 Is solution clear? step1->check1 step2 Determine Peptide's Net Charge check1->step2 No success Success: Peptide Solubilized Proceed with experiment, noting final solvent composition. check1->success Yes step3a Acidic Peptide (Net Charge < 0) Try Basic Buffer (e.g., 0.1M Ammonium (B1175870) Bicarbonate, pH > 8) step2->step3a step3b Basic Peptide (Net Charge > 0) Try Acidic Buffer (e.g., 10% Acetic Acid, 0.1% TFA) step2->step3b check2 Is solution clear? step3a->check2 step3b->check2 step4 Use Organic Co-Solvent 1. Dissolve in minimal DMSO or DMF 2. Slowly add dropwise to stirred aqueous buffer check2->step4 No check2->success Yes check3 Is solution clear? step4->check3 step5 Use Strong Denaturants Dissolve in 6M Guanidine-HCl or 8M Urea (B33335), then dilute check3->step5 No check3->success Yes step5->success fail Failure: Peptide Remains Insoluble Consider resynthesis with modifications or alternative analytical methods. step5->fail

Caption: Troubleshooting workflow for peptide dissolution.
Problem 2: My peptide dissolves initially but then precipitates or forms a gel over time.

  • Potential Cause: The peptide is metastable in solution and is slowly self-assembling into larger, insoluble aggregates. This can be triggered by temperature fluctuations, freeze-thaw cycles, or interactions with container surfaces.

  • Solutions:

    • Optimize Storage: Store the peptide in lyophilized form at -20°C or -80°C for long-term stability.[4] If a stock solution is necessary, prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.

    • Use Stabilizing Excipients: Add aggregation inhibitors to your buffer. Arginine (0.1-1 M) is commonly used to prevent protein and peptide aggregation.

    • Reduce Concentration: Work with the lowest peptide concentration feasible for your experiment.

    • Control Temperature: Avoid repeated temperature changes. Some peptides are more soluble at 4°C, while others may require gentle warming, but this must be balanced with the risk of degradation.[4]

Problem 3: I am seeing poor yield and aggregation during solid-phase peptide synthesis (SPPS).
  • Potential Cause: The growing peptide chain is aggregating on the resin, leading to incomplete couplings and deprotection steps. This is common for hydrophobic or long sequences.[7]

  • Solutions:

    • Use Aggregation-Disrupting Solvents: Switch the primary SPPS solvent from DMF to N-methylpyrrolidone (NMP) or add up to 25% DMSO to the DMF.

    • Incorporate "Kink-Inducing" Moieties: Strategically replace a Ser or Thr residue in your sequence with a pseudoproline dipeptide. This introduces a backbone kink that disrupts the inter-chain hydrogen bonding responsible for β-sheet formation. The native residue is regenerated during final cleavage.[8]

    • Use Backbone Protection: Incorporate an Hmb (2-hydroxy-4-methoxybenzyl) or Dmb (2,4-dimethoxybenzyl) protecting group on the backbone amide nitrogen of a key residue. This physically prevents hydrogen bond formation.[7]

Data Summary Tables

Table 1: Solvent and Additive Selection Guide for this compound Peptides
Solvent / AdditiveTypeTypical ConcentrationUse Case & Considerations
Sterile Water / Buffers AqueousN/AInitial attempt for all peptides. Best for highly charged, hydrophilic peptides.
Acetic Acid Acidic Modifier10-25% (v/v)For basic peptides (net positive charge). Volatile and can be removed by lyophilization.[6]
Ammonium Bicarbonate Basic Modifier0.1 MFor acidic peptides (net negative charge). Volatile and can be removed by lyophilization.[6]
DMSO (Dimethyl Sulfoxide) Organic Co-solvent5-50% (v/v)Powerful solvent for very hydrophobic peptides. First, dissolve peptide in 100% DMSO, then dilute. Caution: Can oxidize Met and Cys residues.[4]
DMF (Dimethylformamide) Organic Co-solvent5-50% (v/v)Alternative to DMSO, especially for peptides sensitive to oxidation.[4]
Guanidine-HCl Chaotropic Agent6 MStrong denaturant for highly aggregated peptides. Disrupts hydrogen bonds. Not suitable for cell-based assays.[8]
Urea Chaotropic Agent8 MSimilar to Guanidine-HCl. Can be a gentler alternative. Note that urea can carbamylate primary amines over time.[9]
Arginine Stabilizing Excipient0.1 - 1 MAdded to final aqueous buffer to inhibit aggregation and improve long-term stability in solution.
Table 2: Analytical Techniques for Characterizing Peptide Aggregation
TechniqueAbbreviationInformation Provided
Dynamic Light Scattering DLSProvides the hydrodynamic radius (size) and size distribution of particles in solution. Can detect the presence of large aggregates.
Size Exclusion Chromatography SECSeparates peptides based on size. Can quantify the percentage of monomer, oligomers, and large aggregates.
Thioflavin T Fluorescence ThT AssayA fluorescent dye that specifically binds to the cross-β-sheet structure of amyloid fibrils, resulting in a large increase in fluorescence intensity.[10]
Circular Dichroism Spectroscopy CDProvides information about the secondary structure of the peptide (e.g., random coil, α-helix, β-sheet). An increase in β-sheet content often indicates aggregation.[3]
Atomic Force Microscopy AFMA high-resolution imaging technique that can visualize the morphology of individual peptide aggregates and fibrils on a surface.

Experimental Protocols

Protocol 1: General Solubilization of an Aggregation-Prone Peptide
  • Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.[4] Calculate the volume of solvent needed for a concentrated stock solution (e.g., 1-2 mg/mL).

  • Initial Attempt (Aqueous): Add a small portion of sterile deionized water or a neutral buffer (e.g., PBS, pH 7.4) to the vial. Vortex gently. If the peptide does not dissolve, proceed to the next step.

  • pH Adjustment: Based on the peptide's net charge, add a small amount of 10% acetic acid (for basic peptides) or 0.1 M ammonium bicarbonate (for acidic peptides). Vortex. If still insoluble, lyophilize the sample to remove the volatile acid/base before proceeding.

  • Organic Co-Solvent: Add a minimal volume of DMSO (e.g., 20-50 µL) to the dry peptide. Gently vortex or sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[4]

  • Dilution: While gently stirring your target aqueous buffer, slowly add the peptide-DMSO stock solution dropwise to the buffer to reach the desired final concentration.[6]

  • Final Check: Visually inspect the solution for any signs of precipitation (cloudiness). If it remains clear, filter through a 0.22 µm filter to remove any potential micro-aggregates.

Protocol 2: Thioflavin T (ThT) Assay for Fibril Detection
  • Reagent Preparation:

    • Prepare a 2.5 mM ThT stock solution in sterile water. Filter through a 0.22 µm filter. Store protected from light at 4°C.

    • Prepare the assay buffer (e.g., 50 mM Glycine-NaOH, pH 8.5).

    • Dilute the ThT stock solution in the assay buffer to a final working concentration of 25 µM.

  • Assay Procedure:

    • In a 96-well black plate with a clear bottom, add 180 µL of the 25 µM ThT working solution to each well.

    • Add 20 µL of your peptide sample (and a buffer-only negative control) to the wells.

    • Incubate for 1-5 minutes at room temperature, protected from light.

  • Measurement:

    • Read the fluorescence on a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

    • A significant increase in fluorescence intensity compared to the negative control indicates the presence of amyloid-like fibrils.[10]

Visualizations

G cluster_0 M Soluble Monomers (Native or Random Coil) O Soluble Oligomers (Often toxic species) M->O Nucleation (Slow) O->O Lateral Association P Protofibrils (Elongated aggregates) O->P Elongation (Fast) F Mature Fibrils (Insoluble β-sheet structures) P->F Maturation

Caption: Physicochemical pathway of peptide aggregation.

G cluster_0 start Peptide Sample (Post-dissolution) step1 Visual Inspection (Cloudy or Precipitate?) start->step1 step2 Dynamic Light Scattering (DLS) (Assess size distribution) step1->step2 check1 Large aggregates (>100 nm) detected? step2->check1 step3 Size Exclusion Chromatography (SEC) (Quantify monomer vs aggregate %) check1->step3 Yes step4 Circular Dichroism (CD) (Determine secondary structure) check1->step4 No / Unsure step3->step4 step5 Thioflavin T (ThT) Assay (Detect amyloid fibrils) step4->step5 end Comprehensive Aggregation Profile step5->end

Caption: Experimental workflow for aggregation analysis.

References

Preventing racemization of Isoserine during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Amino Acid Racemization During Peptide Synthesis

This guide provides troubleshooting advice and frequently asked questions regarding the prevention of racemization during peptide synthesis, with a special focus on racemization-prone amino acids like serine.

Frequently Asked Questions (FAQs)

Q1: What is the difference between isoserine and serine, and is this compound prone to racemization?

This compound is a β-amino acid, meaning its amino group is attached to the β-carbon, whereas serine is an α-amino acid with the amino group on the α-carbon. Both are chiral molecules. Racemization during standard peptide synthesis is most extensively studied for α-amino acids. The primary mechanism involves the formation of an oxazolone (B7731731) intermediate, which readily loses chirality at the α-carbon.[1]

While β-amino acids like this compound do not form oxazolones, they can still undergo racemization through a mechanism called direct enolization, where a base abstracts a proton from the carbon atom adjacent to the carboxyl group.[2] Literature specifically detailing this compound racemization is limited; however, the principles for minimizing racemization are broadly applicable. This guide will focus on serine as a well-documented, racemization-prone α-amino acid, and the strategies discussed are considered best practices for maintaining stereochemical integrity for all chiral amino acids.

Q2: What is racemization in peptide synthesis and why is it a problem?

Racemization is a chemical process where a pure chiral molecule is converted into a mixture of both of its mirror-image forms (enantiomers).[3] In peptide synthesis, this means a pure L-amino acid can be partially converted into its D-form. The biological activity of a peptide is critically dependent on its precise three-dimensional structure. The incorporation of even a small amount of the wrong stereoisomer can lead to a significant loss of therapeutic efficacy, altered binding to its target, or unpredictable off-target effects.[4]

Q3: What is the primary mechanism of racemization for α-amino acids like serine?

The most common pathway for racemization during peptide bond formation is through an oxazolone (or azlactone) intermediate .[1][2] This occurs when the carboxylic acid of an N-protected amino acid is activated by a coupling reagent. The activated carboxyl group can be attacked by the oxygen of the urethane (B1682113) protecting group (like Fmoc or Cbz), leading to cyclization and the formation of a planar oxazolone ring. The proton at the α-carbon of this intermediate is acidic and can be easily removed by a base. Reprotonation can occur from either side of the planar ring, resulting in a mixture of L- and D-amino acids.[2][5]

RacemizationMechanism cluster_main Oxazolone Formation Mechanism L_AA L-Amino Acid (Activated) Oxazolone Planar Oxazolone Intermediate L_AA->Oxazolone Cyclization Enolate Achiral Enolate Oxazolone->Enolate Base (Proton Abstraction) L_Peptide L-Peptide (Desired Product) Oxazolone->L_Peptide Nucleophilic Attack (Amine) D_Peptide D-Peptide (Racemized Product) Oxazolone->D_Peptide Nucleophilic Attack (Amine) Enolate->Oxazolone Reprotonation D_AA D-Amino Acid (Incorporated)

Caption: Racemization via the oxazolone intermediate pathway.

Q4: Which factors increase the risk of racemization?

Several factors during the coupling step can significantly increase the rate of racemization:

  • Coupling Reagents: Highly reactive uronium/aminium reagents (e.g., HBTU, HATU) and carbodiimides (DCC, DIC) used without additives can promote racemization.[4][6]

  • Base: The presence, strength, and concentration of the base are critical. Stronger bases like DBU and higher concentrations of common bases like DIEA increase racemization risk.

  • Temperature: Elevated temperatures, especially in microwave-assisted peptide synthesis, accelerate the rate of racemization.

  • Prolonged Activation Time: Allowing the carboxylic acid to remain in its activated state for an extended period before coupling increases the opportunity for oxazolone formation.[1]

Troubleshooting Guides

Issue: Significant racemization is detected in my final peptide product. How can I identify the cause and prevent it?

Follow this step-by-step guide to troubleshoot and mitigate racemization issues.

TroubleshootingWorkflow Start High Racemization Detected Step1 Step 1: Review Coupling Reagents & Additives Start->Step1 Step1_Sol Solution: - Add HOBt, HOAt, or Oxyma with carbodiimides. - Switch to a lower-racemization reagent. Step1->Step1_Sol Step2 Step 2: Evaluate Base Step1->Step2 Step2_Sol Solution: - Use a weaker base (NMM, Collidine). - Reduce base equivalents to the minimum necessary. Step2->Step2_Sol Step3 Step 3: Check Coupling Temperature & Time Step2->Step3 Step3_Sol Solution: - Perform coupling at 0°C or room temp. - Minimize pre-activation time. Step3->Step3_Sol Step4 Step 4: Verify Amino Acid Purity Step3->Step4 Step4_Sol Solution: - Analyze incoming Fmoc-amino acid lots for enantiomeric purity. Step4->Step4_Sol End Racemization Minimized Step4->End

Caption: A workflow for troubleshooting racemization issues.

Step 1: Review Your Coupling Reagent and Additives

  • Problem: Carbodiimide reagents (DIC, DCC) used alone are known to cause significant racemization. While efficient, uronium/aminium reagents (HATU, HBTU) can also lead to racemization with sensitive amino acids.

  • Solution:

    • Use Additives: Always use racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) when using carbodiimides. These additives form active esters that are less prone to racemization.[1]

    • Change Reagent: For particularly sensitive couplings, switch to a reagent known for lower racemization potential.

Step 2: Evaluate the Base

  • Problem: The base used during coupling can abstract the α-proton, leading to racemization. Strong bases and high concentrations exacerbate this issue.

  • Solution:

    • Choose a Weaker Base: If a base is required, opt for sterically hindered or weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine instead of N,N-diisopropylethylamine (DIEA).[1]

    • Minimize Concentration: Use the minimum amount of base necessary for the reaction to proceed. Often, one equivalent is sufficient.[1]

Step 3: Control Temperature and Time

  • Problem: High temperatures and long pre-activation times increase the rate and opportunity for racemization.

  • Solution:

    • Lower the Temperature: Perform coupling reactions at room temperature or 0°C. For microwave-assisted synthesis, reducing the temperature can significantly limit racemization.

    • Minimize Pre-activation: Add the coupling partners to the reaction as quickly as possible after activating the carboxylic acid.

Data and Protocols

Quantitative Data: Effect of Coupling Reagents on Racemization

The choice of coupling reagent and base combination has a profound impact on the stereochemical purity of the resulting peptide. The table below summarizes the extent of D-isomer formation for sensitive amino acids with various common coupling reagents.

Fmoc-Amino AcidCoupling Reagent / Base% D-Isomer FormedReference
Fmoc-L-Ser(tBu)-OHDIC / Oxyma< 0.1%
Fmoc-L-Ser(tBu)-OHHATU / NMM0.5%
Fmoc-L-Cys(Trt)-OHDIC / Oxyma< 0.1%
Fmoc-L-Cys(Trt)-OHHBTU / DIEA10.5%
Fmoc-L-His(Trt)-OHDIC / Oxyma1.8%
Fmoc-L-His(Trt)-OHHATU / DIEA30.6%

Data is illustrative of trends for racemization-prone amino acids.

Experimental Protocols

Protocol 1: Standard Coupling with Minimized Racemization

This protocol describes a standard method for coupling Fmoc-protected amino acids during solid-phase peptide synthesis (SPPS) using DIC/Oxyma, a combination known to suppress racemization.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-Ser(tBu)-OH (or other protected amino acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • In a separate vessel, dissolve 4 equivalents of Fmoc-Ser(tBu)-OH and 4 equivalents of Oxyma in DMF.

  • Add 4 equivalents of DIC to the amino acid/Oxyma solution.

  • Pre-activate the mixture for 1-2 minutes at room temperature.

  • Add the activated amino acid solution to the swelled resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents.

  • Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol provides a general workflow for analyzing the enantiomeric purity of a synthesized peptide after cleavage and deprotection.

Objective: To separate and quantify the desired all-L peptide from any diastereomers containing D-amino acids.

Materials:

  • Crude or purified peptide sample

  • Chiral HPLC column (e.g., Chiralpak series)

  • HPLC-grade solvents (e.g., Acetonitrile, Isopropanol, Water)

  • Acidic or basic modifiers (e.g., Trifluoroacetic acid (TFA), Diethylamine (DEA))

Procedure:

  • Sample Preparation: Dissolve the peptide in a suitable mobile phase or injection solvent at a concentration of ~1 mg/mL. Filter the sample through a 0.22 µm filter.

  • Method Development:

    • Select a chiral stationary phase known to be effective for peptides.

    • Develop a mobile phase system. A common starting point is a mixture of hexane/isopropanol or acetonitrile/water with a small percentage of a modifier like TFA or DEA.

    • Optimize the mobile phase composition and flow rate to achieve baseline separation of the diastereomers. An isocratic method is often preferred for chiral separations.

  • Analysis:

    • Inject a known concentration of the peptide sample onto the chiral HPLC system.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm).

  • Quantification:

    • Integrate the peak areas of the desired peptide and any diastereomeric impurities.

    • Calculate the percentage of racemization using the formula: % Racemization = [Area of D-isomer peak / (Area of L-isomer peak + Area of D-isomer peak)] * 100.

Decision Support

Selecting a Coupling Strategy

The choice of coupling reagents, additives, and base is a critical decision to prevent racemization, especially for sensitive residues. The following flowchart provides a decision-making guide.

Caption: Decision tree for selecting a low-racemization coupling strategy.

References

Technical Support Center: Isoserine Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation pathways of isoserine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a non-proteinogenic α-hydroxy-β-amino acid, an isomer of the common amino acid serine.[1] Its stability is a critical factor in research and pharmaceutical applications as degradation can lead to a loss of biological activity, the formation of impurities, and potentially toxic byproducts. Understanding its stability profile is essential for developing stable formulations, defining appropriate storage conditions, and ensuring the reliability of experimental results.

Q2: What are the primary factors that affect the stability of this compound?

The stability of this compound, like other amino acids, is influenced by several key environmental factors:

  • pH: Extreme pH conditions (both acidic and basic) can catalyze hydrolysis of the molecule.

  • Temperature: Elevated temperatures can accelerate degradation rates.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the chemical modification of the this compound structure.

  • Buffer Composition: The choice of buffer can influence the rate and pathway of degradation.

Q3: What are the expected degradation pathways of this compound?

While specific degradation pathways for this compound are not extensively documented in the literature, they can be inferred from the known degradation of serine and other amino acids. The primary degradation pathways are expected to be:

  • Hydrolysis: Under acidic or basic conditions, the ester-like linkage can be susceptible to cleavage.

  • Oxidation: The amino group and the carbon backbone can be targets of oxidation, leading to various breakdown products.

  • Deamination: The removal of the amino group.

  • Decarboxylation: The loss of the carboxyl group.

Below is a diagram illustrating plausible degradation pathways for this compound under various stress conditions.

Isoserine_Degradation cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation cluster_photo Photodegradation This compound This compound GlycericAcid Glyceric Acid + Ammonia This compound->GlycericAcid Hydrolysis Oxidized_Products Various Oxidized Products (e.g., aldehydes, carboxylic acids) This compound->Oxidized_Products Oxidation Decarboxylation_Product 2-Aminoethanol + CO2 This compound->Decarboxylation_Product Decarboxylation Deamination_Product 2-Hydroxypropanoic acid + NH3 This compound->Deamination_Product Deamination Photoproducts Various Photoproducts This compound->Photoproducts Photolysis Acid_Base Acid/Base (H+ or OH-) Oxidant Oxidizing Agent (e.g., H2O2) Heat Heat Light Light (UV)

Plausible degradation pathways of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound stability and degradation experiments.

Issue 1: High variability in stability data between replicate experiments.

Potential Cause Troubleshooting Step
Inconsistent sample preparationEnsure accurate and consistent weighing of this compound and preparation of stock solutions. Use calibrated pipettes and balances.
Fluctuation in storage conditionsMonitor and record temperature and humidity of stability chambers. Ensure uniform conditions for all samples.
Inconsistent analytical method executionFollow a standardized and validated analytical protocol strictly. Ensure the HPLC system is equilibrated and performing optimally before each run.
Contamination of reagents or solventsUse high-purity, HPLC-grade solvents and freshly prepared buffers. Filter all solutions before use.

Issue 2: No degradation of this compound is observed under forced degradation conditions.

Potential Cause Troubleshooting Step
Stress conditions are too mildIncrease the severity of the stress conditions. For example, use a higher concentration of acid/base, a higher temperature, or a longer exposure time.
This compound is highly stable under the tested conditionsConfirm the stability by extending the study duration. Consider using a combination of stressors (e.g., heat and acid).
Analytical method is not sensitive enough to detect low levels of degradantsOptimize the analytical method to improve sensitivity. This may involve adjusting the detection wavelength, using a more sensitive detector (e.g., mass spectrometry), or increasing the injection volume.

Issue 3: Unexpected peaks appear in the chromatogram of the this compound sample.

Potential Cause Troubleshooting Step
Contamination from glassware or sample containersThoroughly clean all glassware. Use high-quality, inert sample vials.
Impurities in the this compound starting materialAnalyze the starting material before initiating the stability study to identify any pre-existing impurities.
Degradation products formed during the experimentThese are the peaks of interest. Use techniques like LC-MS to identify the structure of these unknown peaks.
Interaction with buffer components or excipientsRun a blank sample containing only the buffer or excipients under the same stress conditions to identify any peaks originating from these components.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound. These studies are designed to intentionally degrade the sample to identify potential degradation products and establish stability-indicating analytical methods.[2][3]

General Experimental Workflow

The diagram below outlines a typical workflow for a forced degradation study.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Sample Analysis cluster_results 4. Data Interpretation Prep Prepare this compound Stock Solution Hydrolysis Acidic & Basic Hydrolysis Prep->Hydrolysis Oxidation Oxidative Degradation Prep->Oxidation Thermal Thermal Degradation Prep->Thermal Photo Photolytic Degradation Prep->Photo Neutralize Neutralize (for hydrolysis samples) Hydrolysis->Neutralize Dilute Dilute Samples Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Identify Identify Degradation Products (e.g., using LC-MS) HPLC->Identify Quantify Quantify this compound and Degradants HPLC->Quantify Pathway Elucidate Degradation Pathway Identify->Pathway Quantify->Pathway

Workflow for a forced degradation study.

Protocol 1: Hydrolytic Degradation

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in purified water.

    • Prepare 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH) solutions.

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M HCl in a suitable container.

    • Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M NaOH.

    • Incubate at room temperature for a defined period (e.g., 30 min, 1, 2, 4 hours).

    • At each time point, withdraw a sample and neutralize it with an equivalent amount of 0.1 M HCl.

  • Analysis:

    • Analyze the neutralized samples by a stability-indicating HPLC method.

Protocol 2: Oxidative Degradation

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in purified water.

    • Prepare a 3% hydrogen peroxide (H₂O₂) solution.

  • Procedure:

    • Mix equal volumes of the this compound stock solution and 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample for analysis.

  • Analysis:

    • Analyze the samples directly by a stability-indicating HPLC method.

Protocol 3: Thermal Degradation

  • Solid State:

    • Place a known amount of solid this compound powder in a vial.

    • Heat the sample in an oven at a specified temperature (e.g., 80°C) for a defined period.

    • At each time point, remove a sample, allow it to cool, and dissolve it in a suitable solvent for analysis.

  • Solution State:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in purified water.

    • Store the solution at an elevated temperature (e.g., 60°C), protected from light.

    • At each time point, withdraw a sample for analysis.

  • Analysis:

    • Analyze the prepared samples by a stability-indicating HPLC method.

Protocol 4: Photolytic Degradation

  • Sample Preparation:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in purified water.

    • Place the solution in a photochemically transparent container (e.g., quartz cuvette).

    • Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.

  • Exposure:

    • Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4][5][6]

    • Place the control sample alongside the exposed sample in the photostability chamber.

  • Analysis:

    • At the end of the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.

Quantitative Data Summary

The following tables provide a hypothetical summary of this compound stability under various forced degradation conditions. The data is for illustrative purposes to guide researchers in presenting their findings. Actual degradation rates will depend on the specific experimental conditions.

Table 1: Hypothetical Stability of this compound under Hydrolytic Stress

ConditionTime (hours)This compound Remaining (%)Major Degradation Product(s)
0.1 M HCl, 60°C0100.0-
892.5Glyceric Acid
2481.3Glyceric Acid
0.1 M NaOH, RT0100.0-
488.7Glyceric Acid
1275.2Glyceric Acid

Table 2: Hypothetical Stability of this compound under Oxidative, Thermal, and Photolytic Stress

ConditionTime (hours)This compound Remaining (%)Major Degradation Product(s)
3% H₂O₂, RT2485.6Oxidized derivatives
Solid, 80°C4895.1Decarboxylation/Deamination products
Solution, 60°C4890.4Decarboxylation/Deamination products
Photostability (ICH Q1B)-98.2Photoproducts

References

Technical Support Center: Isoserine in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing isoserine in enzymatic reactions. The content is divided into two main sections: the enzymatic synthesis of L-isoserine and the role of this compound as an enzyme inhibitor.

Section 1: Enzymatic Synthesis of L-Isoserine

L-isoserine can be synthesized from L-threonine using the enzyme L-threonine deaminase (also known as threonine dehydratase or threonine ammonia-lyase). This section provides guidance on optimizing and troubleshooting this bioconversion.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic method for synthesizing L-isoserine? A1: The most common and highly specific method for L-isoserine synthesis is the enzymatic conversion of L-threonine using L-threonine deaminase (EC 4.3.1.19).[1][2] This enzyme catalyzes the deamination of L-threonine to produce α-ketobutyrate and ammonia, but under certain conditions, it can facilitate the formation of L-isoserine.[1]

Q2: What are the key components of the enzymatic reaction for L-isoserine synthesis? A2: The essential components are the substrate (L-threonine), the enzyme (L-threonine deaminase), and a suitable buffer system to maintain optimal pH. The enzyme also requires pyridoxal-5'-phosphate (PLP) as a cofactor.[2]

Q3: What factors can influence the yield of L-isoserine? A3: Several factors can impact the final yield:

  • Enzyme Activity and Concentration: Higher concentrations of active enzyme can increase the reaction rate.

  • Substrate Concentration: The concentration of L-threonine will affect the reaction kinetics.

  • pH and Temperature: Like most enzymes, L-threonine deaminase has an optimal pH and temperature range for activity.

  • Cofactor Availability: Sufficient concentration of the PLP cofactor is crucial for enzyme function.[2]

  • Feedback Inhibition: The pathway product, L-isoleucine, can inhibit L-threonine deaminase activity, which is a critical consideration in whole-cell or crude enzyme preparations.[3][4]

Q4: Can I use whole cells for this conversion? A4: Yes, engineered microorganisms, such as E. coli, that overexpress L-threonine deaminase can be used.[2][3] Using whole cells can be cost-effective as it avoids enzyme purification, but it may introduce challenges with competing metabolic pathways that consume L-threonine or L-isoserine.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No L-Isoserine Yield 1. Inactive Enzyme: Enzyme may have denatured due to improper storage (e.g., temperature fluctuations, multiple freeze-thaw cycles).[2] 2. Suboptimal Reaction Conditions: Incorrect pH or temperature. 3. Missing Cofactor: Insufficient pyridoxal-5'-phosphate (PLP). 4. Substrate Degradation: L-threonine may be unstable under the experimental conditions.[5]1. Verify Enzyme Activity: Use a standard assay to confirm enzyme activity before the experiment. Store enzyme at -20°C or lower in aliquots.[2] 2. Optimize Conditions: Perform small-scale experiments to determine the optimal pH and temperature for your specific enzyme. 3. Supplement Cofactor: Ensure PLP is added to the reaction buffer at an appropriate concentration. 4. Check Substrate Stability: Analyze substrate stability under reaction conditions using HPLC.
Reaction Stops Prematurely 1. Feedback Inhibition: If using a native enzyme or whole-cell system, accumulation of L-isoleucine (a downstream product) can inhibit L-threonine deaminase.[4] 2. Enzyme Instability: The enzyme may not be stable for the required reaction time under the chosen conditions. 3. Substrate Limitation: The initial concentration of L-threonine may be too low.1. Use a Mutant Enzyme: Employ an engineered L-threonine deaminase that is resistant to feedback inhibition.[3] 2. Improve Enzyme Stability: Consider enzyme immobilization or the addition of stabilizing agents (e.g., glycerol). 3. Fed-Batch Strategy: Implement a fed-batch approach to maintain an optimal L-threonine concentration.
Inconsistent Results 1. Pipetting Errors: Inaccurate dispensing of enzyme or substrate. 2. Inhomogeneity: Components not mixed thoroughly, especially after thawing. 3. Contamination: Microbial contamination in solutions can introduce enzymes that degrade the substrate or product.[5]1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Thorough Mixing: Gently vortex all solutions after thawing and before use. 3. Ensure Sterility: Use sterile buffers and reagents, especially for long incubation times. Filter-sterilize solutions where appropriate.
Quantitative Data: Enzymatic Synthesis of L-Isoserine

While specific high-yield production data for L-isoserine is not abundant in the provided literature, the key reaction parameters are summarized below. Yields are highly dependent on the specific enzyme variant and process optimization.

ParameterDescriptionTypical Value/ConditionReference
Enzyme L-Threonine Deaminase (EC 4.3.1.19)From engineered E. coli or other microbial sources.[1][2]
Substrate L-ThreonineConcentration needs optimization; can be a limiting factor.[1]
Cofactor Pyridoxal-5'-phosphate (PLP)Essential for catalytic activity.[2]
Inhibitor L-IsoleucineEnd-product of the metabolic pathway that causes feedback inhibition of the wild-type enzyme.[4][6]
Experimental Protocol: Enzymatic Synthesis of L-Isoserine

This protocol provides a general framework for the synthesis of L-isoserine from L-threonine using a commercially available or purified L-threonine deaminase.

Materials:

  • L-Threonine

  • L-Threonine Deaminase (lyophilized powder or solution)

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium Phosphate (B84403) Buffer (e.g., 100 mM, pH 8.0)

  • Reaction Vessel (e.g., temperature-controlled shaker)

  • Quenching Solution (e.g., 1 M HCl)

  • Analytical equipment (e.g., HPLC) for product quantification

Procedure:

  • Prepare Reaction Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.0. Add PLP to a final concentration of 0.1 mM.

  • Prepare Substrate Solution: Dissolve L-threonine in the reaction buffer to the desired final concentration (e.g., 50 mM).

  • Prepare Enzyme Solution: Reconstitute or dilute the L-threonine deaminase in the reaction buffer to the desired activity level (e.g., 10 U/mL). Keep the enzyme solution on ice.

  • Initiate Reaction: In a temperature-controlled vessel set to the optimal temperature (e.g., 37°C), add the substrate solution. To start the reaction, add the enzyme solution and mix gently.

  • Incubation: Incubate the reaction mixture for a set period (e.g., 24 hours) with gentle agitation.

  • Sampling: Periodically, take aliquots of the reaction mixture for analysis. Immediately quench the enzymatic reaction by adding the aliquot to a quenching solution (e.g., an equal volume of 1 M HCl) to denature the enzyme.

  • Analysis: Quantify the concentration of L-isoserine in the quenched samples using a suitable analytical method, such as HPLC with pre-column derivatization.

  • Optimization: Vary parameters such as pH, temperature, and substrate/enzyme concentrations to optimize the yield.

Workflow for Enzymatic Synthesis of L-Isoserine

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffer Prepare Buffer (with PLP cofactor) initiate Initiate Reaction (Combine components) prep_buffer->initiate prep_substrate Prepare L-Threonine Solution prep_substrate->initiate prep_enzyme Prepare L-Threonine Deaminase Solution prep_enzyme->initiate incubate Incubate (e.g., 37°C, 24h) initiate->incubate sampling Take & Quench Time-Point Samples incubate->sampling analyze Quantify L-Isoserine (e.g., HPLC) sampling->analyze optimize Analyze Data & Optimize Conditions analyze->optimize

Caption: Workflow for the enzymatic synthesis of L-isoserine.

Section 2: this compound as an Enzyme Inhibitor

Contrary to improving yields, this compound can act as a competitive inhibitor for certain enzymes involved in serine metabolism. This section provides guidance for researchers studying these inhibitory effects.

Frequently Asked Questions (FAQs)

Q1: For which enzymes is this compound a known inhibitor? A1: this compound has been identified as a competitive inhibitor for mammalian enzymes involved in serine metabolism, including serine dehydrase and serine-pyruvate transaminase.[7] It competes with the natural substrate, L-serine, for binding to the enzyme's active site.

Q2: What type of inhibition does this compound typically exhibit? A2: this compound acts as a competitive inhibitor.[7] This means it reversibly binds to the enzyme's active site, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.[8]

Q3: How does competitive inhibition by this compound affect enzyme kinetics? A3: When this compound acts as a competitive inhibitor:

  • Vmax (Maximum Velocity) remains unchanged. At sufficiently high substrate concentrations, the substrate can outcompete the inhibitor, and the enzyme can still reach its maximum velocity.[9][10]

  • Km (Michaelis Constant) increases. In the presence of a competitive inhibitor, a higher concentration of the substrate is required to reach half of Vmax. This is reflected as an apparent increase in Km.[9][10]

Q4: Are derivatives of this compound also used as enzyme inhibitors? A4: Yes, this compound serves as a scaffold for synthesizing derivative compounds that are potent inhibitors of other enzymes. For example, various L-isoserine derivatives have been developed and tested as inhibitors of aminopeptidase (B13392206) N (APN/CD13), which has applications in cancer research.[11][12]

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
No Inhibition Observed 1. Incorrect Enzyme/Substrate Pair: this compound is a specific inhibitor and will not inhibit all enzymes. 2. Inhibitor Concentration Too Low: The concentration of this compound may be insufficient to cause a measurable effect. 3. Substrate Concentration Too High: In competitive inhibition, very high substrate levels can mask the inhibitor's effect.[9]1. Confirm Target: Ensure you are using an enzyme known to be inhibited by this compound (e.g., serine dehydrase).[7] 2. Increase Inhibitor Concentration: Perform a dose-response experiment with a wide range of this compound concentrations. 3. Optimize Substrate Concentration: Use a substrate concentration around the Km value to ensure sensitivity to competitive inhibition.
Inconsistent IC50 or Ki Values 1. Variable Active Enzyme Concentration: The fraction of active enzyme may differ between assays.[13] 2. Pre-incubation Time: Insufficient or inconsistent pre-incubation time of the enzyme with the inhibitor before adding the substrate. 3. Inaccurate Data Analysis: Using an incorrect model for data fitting.1. Standardize Enzyme: Use a consistent source and concentration of enzyme. Determine the concentration of active enzyme if possible.[13] 2. Standardize Pre-incubation: Use a fixed pre-incubation time (e.g., 10-15 minutes) for the enzyme and inhibitor in all experiments.[14] 3. Use Appropriate Models: Use non-linear regression with appropriate models (e.g., Michaelis-Menten, Morrison equation for tight binding) to calculate kinetic parameters.[13]
Unexpected Inhibition Pattern (e.g., Non-competitive) 1. Complex Inhibition Mechanism: The inhibitor may bind to a secondary (allosteric) site in addition to the active site. 2. Impure Reagents: Contaminants in the this compound sample or enzyme preparation could be causing off-target effects.1. Perform Full Kinetic Analysis: Conduct experiments with varying concentrations of both substrate and inhibitor and analyze the data using Lineweaver-Burk or other diagnostic plots. 2. Verify Reagent Purity: Use high-purity this compound and purified enzyme to ensure the observed effects are specific.
Quantitative Data: this compound as an Enzyme Inhibitor

The following table summarizes the known inhibitory characteristics of this compound.

EnzymeOrganism/SourceInhibition TypeKi (Inhibition Constant)Reference
Serine-pyruvate transaminaseMammalianCompetitive(8.7 ± 2.5) x 10⁻³ M[7]
Serine dehydraseMammalianCompetitiveNot specified, but requires relatively high concentrations.[7]
Experimental Protocol: Enzyme Inhibition Assay with this compound

This protocol describes a general procedure for determining the effect of this compound on the activity of a target enzyme (e.g., serine dehydrase).

Materials:

  • Purified target enzyme (e.g., serine dehydrase)

  • Substrate (e.g., L-serine)

  • Inhibitor (this compound)

  • Assay Buffer (optimized for the target enzyme)

  • 96-well microplate

  • Microplate reader (spectrophotometer)

  • Positive control inhibitor (if available)

Procedure:

  • Prepare Solutions:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • Prepare a range of L-serine concentrations (e.g., from 0.2x to 5x the known Km value).

    • Dilute the enzyme to a fixed concentration in the assay buffer.

  • Assay Setup: In a 96-well plate, set up reactions in triplicate. For a full kinetic analysis, create a matrix of varying substrate and inhibitor concentrations.

    • Control Wells: Enzyme + Buffer (no inhibitor)

    • Inhibitor Wells: Enzyme + this compound dilution

    • Blank Wells: Buffer + Substrate (no enzyme)

  • Pre-incubation: Add the enzyme and the inhibitor (or buffer for control wells) to the plate. Allow them to pre-incubate for 10-15 minutes at room temperature to allow for binding.

  • Initiate Reaction: Start the reaction by adding the substrate solution to all wells.

  • Monitor Reaction: Immediately place the plate in a microplate reader and measure the change in absorbance (or fluorescence) over time at a specific wavelength. The rate of product formation is the initial linear slope of this curve.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each condition.

    • To determine the IC50, plot the percent inhibition against the log of this compound concentration and fit the data to a dose-response curve.

    • To determine the mechanism and Ki, plot the data using Michaelis-Menten and Lineweaver-Burk plots. Compare the Vmax and apparent Km values in the presence and absence of this compound.

Diagram of Competitive Inhibition

Caption: this compound as a competitive inhibitor binds to the active site.

References

Technical Support Center: Scaling Up Isoserine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of Isoserine production.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing (S)-Isoserine?

The two primary methods for synthesizing (S)-Isoserine are enzymatic conversion and chemical synthesis. Enzymatic synthesis typically involves the use of L-threonine deaminase to convert L-threonine into L-isoserine.[1] This method is known for its high specificity and mild reaction conditions, often resulting in a purer product. Chemical synthesis can be achieved via the Hofmann rearrangement of (S)-asparagine. This method involves the conversion of a primary amide to a primary amine with one less carbon atom.[2][3]

Q2: What are the critical parameters to consider when scaling up this compound production?

When scaling up this compound production, it is crucial to consider factors such as reaction kinetics, heat and mass transfer, reagent addition rates, and mixing efficiency. For enzymatic reactions, maintaining optimal pH, temperature, and enzyme/substrate concentrations is key. In chemical synthesis, controlling reaction temperature to avoid side reactions and ensuring homogenous mixing are critical. Purification strategies, such as chromatography and crystallization, also need to be optimized for larger volumes.

Q3: How can I determine the enantiomeric purity of my this compound product?

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric purity of this compound.[4][][6] This technique allows for the separation and quantification of the (S) and (R) enantiomers. Other methods include pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[6]

Q4: What are common impurities in this compound synthesis?

Common impurities depend on the synthetic route. In the chemical synthesis from asparagine via Hofmann rearrangement, potential impurities include unreacted asparagine and side-products from the rearrangement reaction. In enzymatic synthesis, impurities may arise from the substrate (L-threonine) or from minor, non-specific reactions catalyzed by the enzyme. Degradation products can also form during workup and purification.

Troubleshooting Guides

Issue 1: Low Yield in Chemical Synthesis (Hofmann Rearrangement)
Symptom Potential Cause Suggested Solution
Low conversion of asparagine Insufficient bromine or base.Ensure the stoichiometric amounts of bromine and a strong base (e.g., NaOH) are used.
Reaction temperature is too low.Gradually increase the reaction temperature, monitoring for the formation of side-products.
Formation of multiple side-products Reaction temperature is too high.Optimize the reaction temperature. A lower temperature may slow down the reaction but can improve selectivity.
Non-homogenous mixing.Improve agitation to ensure uniform distribution of reagents, especially during the addition of bromine.
Product loss during workup Suboptimal pH for extraction.Adjust the pH of the aqueous solution carefully to the isoelectric point of this compound to minimize its solubility during extraction of impurities.
Inefficient crystallization.Screen different solvent systems and cooling profiles to optimize crystallization and recovery.
Issue 2: Low Yield and/or Purity in Enzymatic Synthesis (L-threonine deaminase)
Symptom Potential Cause Suggested Solution
Low enzyme activity Suboptimal pH or temperature.Determine the optimal pH and temperature for the specific L-threonine deaminase being used.
Presence of inhibitors.Ensure the reaction buffer is free of potential enzyme inhibitors. Consider buffer exchange of the substrate solution.
Enzyme denaturation.Avoid excessive heat or extreme pH during the reaction and purification steps. Store the enzyme under recommended conditions.[7]
Incomplete substrate conversion Insufficient reaction time.Monitor the reaction progress over time and extend the reaction duration if necessary.
Substrate or product inhibition.Investigate potential substrate or product inhibition and consider a fed-batch or continuous-flow reactor setup for scale-up.
Low enantiomeric purity Presence of contaminating enzymes.Use a highly purified L-threonine deaminase. If using a whole-cell system, consider genetic modifications to eliminate competing pathways.

Data Presentation: Comparison of Synthesis Methods

The following table provides an illustrative comparison of the two main synthesis routes for (S)-Isoserine. Actual results will vary based on specific experimental conditions and optimization.

Parameter Enzymatic Synthesis (from L-threonine) Chemical Synthesis (from L-asparagine)
Typical Yield 70-90%50-70%
Enantiomeric Purity >99%95-99% (may require chiral purification)
Key Advantages High specificity, mild reaction conditions, environmentally friendly.Readily available starting materials, established chemical transformation.
Key Challenges Enzyme cost and stability, potential for microbial contamination.Use of hazardous reagents (bromine), potential for side-product formation, requires careful control of reaction conditions.

Experimental Protocols

Protocol 1: Chemical Synthesis of (S)-Isoserine from L-Asparagine

This protocol is a representative procedure based on the Hofmann rearrangement.

  • Preparation of N-bromoamide:

    • Dissolve L-asparagine in an aqueous solution of sodium hydroxide (B78521) at 0-5 °C.

    • Slowly add a solution of bromine in sodium hydroxide to the asparagine solution, maintaining the temperature below 10 °C.

    • Stir the reaction mixture for 1-2 hours until the formation of the N-bromoamide is complete (can be monitored by TLC).

  • Hofmann Rearrangement:

    • Slowly heat the reaction mixture to 50-60 °C.

    • Maintain this temperature for 2-3 hours to facilitate the rearrangement to the isocyanate intermediate.

  • Hydrolysis and Isolation:

    • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to hydrolyze the isocyanate and any remaining intermediates.

    • Adjust the pH to the isoelectric point of this compound (around pH 5.5-6.0) to precipitate the crude product.

    • Filter the crude product and wash with cold water.

  • Purification:

    • Recrystallize the crude this compound from a suitable solvent system (e.g., water/ethanol) to obtain the purified product.

    • Analyze the final product for purity and enantiomeric excess using HPLC.

Protocol 2: Enzymatic Synthesis of L-Isoserine from L-Threonine

This protocol outlines a general procedure for enzymatic conversion.

  • Reaction Setup:

    • Prepare a buffered solution (e.g., phosphate (B84403) buffer, pH 7.5-8.5) containing L-threonine and the cofactor pyridoxal-5'-phosphate.

    • Equilibrate the solution to the optimal temperature for L-threonine deaminase activity (e.g., 30-37 °C).

  • Enzymatic Conversion:

    • Add purified L-threonine deaminase to the reaction mixture.

    • Stir the reaction gently and monitor the conversion of L-threonine to L-isoserine using a suitable analytical method (e.g., HPLC).

  • Reaction Quenching and Enzyme Removal:

    • Once the reaction has reached completion, quench the reaction by heating or by adding a denaturing agent.

    • Remove the denatured enzyme by centrifugation or filtration.

  • Purification:

    • The resulting solution containing L-isoserine can be purified using ion-exchange chromatography.

    • Load the solution onto a cation-exchange column, wash with a low-ionic-strength buffer, and elute the this compound with a salt gradient or a pH change.

    • Collect the fractions containing this compound, pool them, and desalt if necessary.

    • Lyophilize the purified solution to obtain solid L-isoserine.

Visualizations

// Chemical Synthesis Path chem_synthesis [label="Chemical Synthesis\n(Hofmann Rearrangement)", fillcolor="#F1F3F4"]; check_conversion [label="Incomplete Conversion of\nStarting Material?", shape=diamond, fillcolor="#FBBC05"]; increase_reagents [label="Increase Stoichiometry of\nBromine and Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_temp_chem [label="Optimize Reaction\nTemperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; side_products [label="Significant Side\nProducts Observed?", shape=diamond, fillcolor="#FBBC05"]; improve_mixing [label="Improve Agitation and\nReagent Addition Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Enzymatic Synthesis Path enz_synthesis [label="Enzymatic Synthesis\n(L-threonine deaminase)", fillcolor="#F1F3F4"]; check_activity [label="Low Enzyme Activity?", shape=diamond, fillcolor="#FBBC05"]; optimize_conditions_enz [label="Optimize pH, Temperature,\nand Cofactor Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_enzyme_quality [label="Use High-Purity Enzyme,\nCheck for Inhibitors", fillcolor="#34A853", fontcolor="#FFFFFF"]; incomplete_conv_enz [label="Incomplete Substrate\nConversion?", shape=diamond, fillcolor="#FBBC05"]; extend_time [label="Extend Reaction Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; fed_batch [label="Consider Fed-Batch\nApproach", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Common Purification Issues purification [label="Check Purification & Workup", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize_extraction [label="Optimize pH for\nExtraction/Precipitation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_chromatography [label="Optimize Chromatography\n(e.g., gradient, resin)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_synthesis; check_synthesis -> chem_synthesis [label="Chemical"]; check_synthesis -> enz_synthesis [label="Enzymatic"];

chem_synthesis -> check_conversion; check_conversion -> increase_reagents [label="Yes"]; check_conversion -> side_products [label="No"]; increase_reagents -> side_products; side_products -> optimize_temp_chem [label="Yes"]; side_products -> purification [label="No"]; optimize_temp_chem -> improve_mixing; improve_mixing -> purification;

enz_synthesis -> check_activity; check_activity -> optimize_conditions_enz [label="Yes"]; check_activity -> incomplete_conv_enz [label="No"]; optimize_conditions_enz -> check_enzyme_quality; check_enzyme_quality -> incomplete_conv_enz; incomplete_conv_enz -> extend_time [label="Yes"]; incomplete_conv_enz -> purification [label="No"]; extend_time -> fed_batch; fed_batch -> purification;

purification -> optimize_extraction [label="For Chemical Route"]; purification -> optimize_chromatography [label="For Enzymatic Route"]; } end_dot Caption: Troubleshooting workflow for low this compound yield.

// Connections start -> check_purity; check_purity -> high_purity;

high_purity -> recrystallization [label="Yes"]; recrystallization -> solvent_screening; solvent_screening -> final_product_recryst;

high_purity -> low_purity [label="No"]; low_purity -> chromatography; chromatography -> resin_selection; resin_selection -> gradient_optimization; gradient_optimization -> fraction_analysis; fraction_analysis -> pooling; pooling -> desalting; desalting -> final_product_chrom; } end_dot Caption: Decision workflow for this compound purification strategy.

References

Removal of byproducts from Isoserine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of isoserine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered in this compound synthesis?

A1: During this compound synthesis, several byproducts and impurities can arise depending on the synthetic route. Common impurities include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the product mixture.

  • Isomeric Impurities: Serine, the constitutional isomer of this compound, can be a significant impurity if the synthesis lacks regioselectivity. Enantiomeric impurities (D-isoserine) may also be present depending on the stereoselectivity of the reaction.

  • Byproducts from Side Reactions: Elimination reactions are a common source of byproducts in the synthesis of this compound derivatives.[1][2] In syntheses starting from L-asparagine, residual L-malamidic acid can be an impurity.[3]

  • Residual Solvents and Reagents: Solvents and reagents used during the synthesis and purification process may be retained in the final product.

Q2: How can I determine the purity of my synthesized this compound?

A2: A combination of analytical techniques is recommended for a comprehensive assessment of this compound purity:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying this compound from its impurities.[4][5] Chiral HPLC can be used to determine the enantiomeric purity.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of this compound and identify impurities by detecting unexpected signals.[7]

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for identifying the main compound and characterizing impurities by their mass-to-charge ratio.[5]

Q3: What are the most effective methods for purifying crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. Common and effective techniques include:

  • Recrystallization: This is a primary method for purifying solid organic compounds like this compound.[8][9] It is effective at removing soluble and colored impurities.

  • Column Chromatography: Silica (B1680970) gel column chromatography is widely used to separate this compound from byproducts with different polarities.[1][2][10]

  • Ion-Exchange Chromatography: This technique is particularly useful for separating amino acids from other charged or neutral molecules.[11][12][13]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).- Ensure the reaction is stirred efficiently and maintained at the optimal temperature.- Consider increasing the reaction time or the stoichiometry of a key reagent.
Side Reactions - Optimize reaction conditions (temperature, solvent, catalyst) to minimize the formation of byproducts such as those from elimination reactions.[14]
Product Loss During Work-up and Purification - Ensure complete extraction of the product from the aqueous phase using an appropriate organic solvent.- Minimize the number of transfer steps to reduce mechanical losses.- Optimize the purification protocol (e.g., solvent system for chromatography, solvent for recrystallization) to maximize recovery.
Issue 2: Presence of Serine Isomer as an Impurity
Potential Cause Troubleshooting Steps
Lack of Regioselectivity in the Synthetic Route - If possible, choose a synthetic route with higher regioselectivity for the formation of the β-amino acid over the α-amino acid.- Protect the functional groups that could lead to the formation of the serine isomer.
Inefficient Separation - Utilize a high-resolution separation technique such as HPLC with a column specifically designed for amino acid separation.[15]- For preparative separation, carefully optimize the mobile phase for column chromatography to achieve baseline separation of this compound and serine.
Issue 3: Poor Crystal Formation During Recrystallization
Potential Cause Troubleshooting Steps
Inappropriate Solvent - Perform solubility tests to find a solvent that dissolves this compound well at high temperatures but poorly at low temperatures.[8]- Consider using a co-solvent system if a single solvent is not effective.[16]
Solution is Not Saturated - After dissolving the crude this compound in the minimum amount of hot solvent, slowly evaporate some of the solvent to reach the saturation point.[17]
Rapid Cooling - Allow the saturated solution to cool slowly and undisturbed to room temperature to promote the formation of larger, purer crystals.[16][17]
Presence of Oily Impurities - If the product "oils out," try redissolving it in more hot solvent and cooling more slowly. Alternatively, try a different recrystallization solvent.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of dichloromethane (B109758) and methanol, or ethyl acetate (B1210297) and methanol)

  • Glass column with a stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp or appropriate staining solution (e.g., ninhydrin)

Procedure:

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.[10]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.[10]

    • Allow the silica gel to settle, and then add another thin layer of sand on top.

    • Drain the excess solvent until the solvent level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

  • Elution and Fraction Collection:

    • Begin adding the eluent to the top of the column and start collecting fractions.

    • Maintain a constant flow rate.

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification of this compound by Recrystallization

This protocol provides a general method for purifying solid this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., aqueous ethanol)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the recrystallization solvent and heat the mixture to boiling while stirring to dissolve the solid.[9]

    • Continue adding the solvent in small portions until the solid is completely dissolved.[17]

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • For maximum recovery, place the flask in an ice bath once it has reached room temperature.[9]

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[9]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Allow the crystals to air dry completely.

Visualizations

experimental_workflow_column_chromatography start Start: Crude this compound prep_column Prepare Silica Gel Column start->prep_column load_sample Load Crude this compound onto Column prep_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc monitor_tlc->elute Continue elution combine_pure Combine Pure Fractions monitor_tlc->combine_pure Identify pure fractions evaporate Evaporate Solvent combine_pure->evaporate end End: Purified this compound evaporate->end

Caption: Workflow for this compound Purification by Column Chromatography.

logical_relationship_troubleshooting start Problem: Low Purity of this compound check_nmr_hplc Analyze by NMR and HPLC start->check_nmr_hplc identify_impurity Identify Nature of Impurity check_nmr_hplc->identify_impurity starting_material Impurity: Starting Material identify_impurity->starting_material Unreacted starting material isomer Impurity: Serine Isomer identify_impurity->isomer Isomeric impurity byproduct Impurity: Reaction Byproduct identify_impurity->byproduct Unknown byproduct optimize_reaction Action: Optimize Reaction Conditions (Time, Temp, Stoichiometry) starting_material->optimize_reaction optimize_separation Action: Optimize Chromatographic Separation isomer->optimize_separation recrystallize Action: Perform Recrystallization byproduct->recrystallize re_purify Action: Re-purify by Column Chromatography byproduct->re_purify

Caption: Troubleshooting Logic for Low Purity this compound Synthesis.

References

Technical Support Center: Optimizing Isoserine Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the deprotection of isoserine in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during this critical step.

Frequently Asked Questions (FAQs)

Q1: Which are the most suitable side-chain protecting groups for this compound in Fmoc-based Solid-Phase Peptide Synthesis (SPPS)?

A1: The hydroxyl group of this compound, being a primary alcohol, requires protection to prevent side reactions during peptide synthesis. The most commonly employed protecting groups are acid-labile ethers, analogous to those used for serine. The choice of protecting group is critical for the success of the synthesis and is largely dictated by the overall protection strategy.[1][2]

  • tert-Butyl (tBu): This is the most common and cost-effective choice for routine Fmoc-SPPS.[2] It is stable to the basic conditions required for Fmoc group removal (e.g., piperidine) and is cleaved simultaneously with other tBu-based protecting groups and the peptide from most resins using a final trifluoroacetic acid (TFA) cleavage cocktail.[2][3]

  • Trityl (Trt): The bulky trityl group can be advantageous in preventing peptide aggregation, especially in sequences prone to forming secondary structures.[1] It is more acid-labile than the tBu group and can be removed under milder acidic conditions, which is beneficial for sensitive peptides or when synthesizing protected peptide fragments.[1][2]

Q2: My this compound-containing peptide shows incomplete deprotection of the side-chain protecting group. What are the possible causes and solutions?

A2: Incomplete deprotection is a common issue that can arise from several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may be too mild to efficiently cleave the protecting group, particularly the tBu ether.

  • Inadequate Reaction Time: The cleavage reaction may not have been allowed to proceed to completion.

  • Peptide Aggregation: The peptide chain may aggregate on the resin, hindering the access of the cleavage reagents to the protecting groups.[4]

  • Steric Hindrance: The local environment around the this compound residue within the folded peptide can sterically block the protecting group.

Troubleshooting Steps:

  • Optimize TFA Concentration: Gradually increase the concentration of TFA in the cleavage cocktail. A common starting point is 95% TFA.

  • Extend Cleavage Time: Increase the duration of the cleavage reaction. Monitor the progress by taking small aliquots at different time points and analyzing them by HPLC or LC-MS.

  • Use Stronger Acid Cocktails: For particularly difficult deprotections, stronger acid cocktails containing reagents like trifluoromethanesulfonic acid (TFMSA) can be considered, though this may affect other sensitive residues.

  • Disrupt Aggregation: If aggregation is suspected, consider using additives in the cleavage cocktail, such as a small percentage of a chaotropic agent, or perform the cleavage at a slightly elevated temperature (use with caution). For future syntheses, incorporating a Trt protecting group on this compound might be beneficial.[1]

Q3: I am observing an unexpected mass corresponding to the loss of water in my LC-MS analysis after deprotection. What could be the cause?

A3: The loss of water from an this compound-containing peptide during acidic cleavage is often indicative of β-lactam formation . This compound, being a β-amino acid, can undergo intramolecular cyclization under acidic conditions to form a four-membered lactam ring. This side reaction is a known challenge in the synthesis of peptides containing β-amino acids.

Q4: How can I minimize β-lactam formation during the deprotection of this compound?

A4: Minimizing β-lactam formation requires careful optimization of the cleavage conditions:

  • Use Milder Cleavage Conditions: Employ the mildest possible acidic conditions that are still effective for removing the protecting groups. This may involve using a lower concentration of TFA or a shorter reaction time.

  • Optimize Scavenger Composition: The choice and concentration of scavengers in the cleavage cocktail can influence the extent of side reactions.

  • Temperature Control: Perform the cleavage at room temperature or below (e.g., in an ice bath) to reduce the rate of the cyclization reaction.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the deprotection of this compound-containing peptides, providing potential causes and actionable solutions.

Issue Possible Cause(s) Recommended Solution(s)
Incomplete Side-Chain Deprotection Insufficient acid strength or concentration.[5] Short reaction time. Peptide aggregation on the resin.[4]Increase TFA concentration in the cleavage cocktail. Extend the cleavage reaction time and monitor progress. For future syntheses, consider using a Trt protecting group to minimize aggregation.[1]
Formation of a Side Product with a Mass of -18 Da (Loss of Water) Intramolecular cyclization of the this compound residue to form a β-lactam.Use milder cleavage conditions (e.g., lower TFA concentration, shorter time). Perform the cleavage at a lower temperature (e.g., 0°C).
Presence of Adducts on Sensitive Residues (e.g., Trp, Met, Cys, Tyr) Alkylation of nucleophilic side chains by carbocations generated from protecting groups (e.g., t-butyl cation).[5]Incorporate a scavenger cocktail in the cleavage reagent. Common scavengers include triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT), and thioanisole.[5]
Low Overall Yield of the Desired Peptide A combination of incomplete deprotection, side reactions, and peptide precipitation issues.Systematically optimize each step of the deprotection and workup process. Ensure efficient precipitation of the cleaved peptide from the TFA solution using cold diethyl ether.[5]

Experimental Protocols

Protocol 1: Standard TFA Cleavage and Deprotection of this compound(tBu)-Containing Peptides

This protocol is suitable for most routine this compound-containing peptides synthesized using Fmoc/tBu chemistry.

Materials:

  • Peptidyl-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried peptidyl-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. A standard "Reagent K" can be adapted, or a simpler cocktail for peptides without highly sensitive residues can be used. For a general-purpose cocktail, mix:

    • TFA: 95% (v/v)

    • Water: 2.5% (v/v)

    • TIS: 2.5% (v/v)

  • Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 2 mL for 100 mg of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Peptide Precipitation: Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle stirring. A white precipitate of the crude peptide should form.

  • Peptide Collection and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic-soluble impurities.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Analyze the crude peptide by HPLC and LC-MS to determine purity and confirm the correct mass.

Protocol 2: Mild Cleavage for Sensitive this compound-Containing Peptides or Synthesis of Protected Fragments

This protocol uses a milder cleavage condition, which can be beneficial for peptides susceptible to degradation or for the synthesis of protected fragments where the this compound side-chain protection needs to be retained.

Materials:

  • Peptidyl-resin (synthesized on a hyper-acid-labile resin, e.g., 2-chlorotrityl chloride resin)

  • Trifluoroethanol (TFE)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Place the dried peptidyl-resin in a reaction vessel.

  • Cleavage Solution: Prepare a solution of 1-5% TFA in DCM or a mixture of TFE/DCM (e.g., 20:80 v/v).

  • Cleavage Reaction: Add the cleavage solution to the resin and agitate gently at room temperature. Monitor the cleavage progress carefully by taking small aliquots of the solution and analyzing by HPLC. The reaction is typically complete within 1-2 hours.

  • Neutralization and Isolation: Filter the resin and collect the filtrate. Immediately neutralize the filtrate with a base such as pyridine (B92270) or diisopropylethylamine (DIPEA).

  • Work-up: Remove the solvent under reduced pressure and proceed with the purification of the protected or partially deprotected peptide.

Visualizing the Workflow and Troubleshooting Logic

This compound Deprotection Workflow

DeprotectionWorkflow Start Dried Peptidyl-Resin (this compound Protected) Cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H2O) Start->Cleavage Incubation Incubate at RT (2-3 hours) Cleavage->Incubation Filtration Filter to Separate Resin Incubation->Filtration Precipitation Precipitate Peptide in Cold Ether Filtration->Precipitation Washing Wash Peptide Pellet Precipitation->Washing Drying Dry Crude Peptide Washing->Drying Analysis HPLC & LC-MS Analysis Drying->Analysis

Caption: Standard workflow for the deprotection and cleavage of an this compound-containing peptide from the solid support.

Troubleshooting Logic for this compound Deprotection

TroubleshootingLogic Start LC-MS Analysis of Crude Peptide Incomplete Incomplete Deprotection? Start->Incomplete SideProduct Unexpected Side Product? Incomplete->SideProduct No OptimizeCleavage Optimize Cleavage: - Increase TFA concentration - Extend reaction time Incomplete->OptimizeCleavage Yes Lactam Mass = -18 Da? SideProduct->Lactam Yes Success Successful Deprotection SideProduct->Success No CheckAggregation Consider Aggregation: - Use Trt protection in  future syntheses OptimizeCleavage->CheckAggregation Alkylation Mass = +56 Da (tBu)? Lactam->Alkylation No MildConditions Use Milder Conditions: - Lower TFA concentration - Lower temperature Lactam->MildConditions Yes Scavengers Optimize Scavengers: - Add/Increase TIS, EDT,  or Thioanisole Alkylation->Scavengers Yes Alkylation->Success No

Caption: A logical flow diagram for troubleshooting common issues encountered during this compound deprotection.

References

Isoserine Derivatization for Analytical Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the derivatization of isoserine prior to analysis by analytical chromatography, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound, like other amino acids, is a polar and non-volatile compound due to the presence of carboxyl (-COOH), hydroxyl (-OH), and amino (-NH2) groups.[1] Gas chromatography requires analytes to be volatile to travel through the column. Derivatization replaces the active hydrogens on these polar functional groups with nonpolar moieties, increasing the volatility and thermal stability of this compound, thus making it suitable for GC analysis.[1][2]

Q2: What are the most common derivatization methods for this compound for GC-MS?

A2: Silylation is the most common derivatization technique for compounds with active hydrogens, like this compound.[1] This method involves replacing the active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a frequently used silylating reagent that forms stable TBDMS derivatives.[1][3] These derivatives are generally more stable and less sensitive to moisture compared to TMS derivatives.[1]

Q3: Is derivatization always required for HPLC analysis of this compound?

A3: Not necessarily. Direct analysis of underivatized amino acids is possible using techniques like ion-exchange chromatography. However, derivatization is often employed in reversed-phase HPLC to enhance detection sensitivity and improve chromatographic resolution.[4] Most amino acids, including this compound, lack a strong chromophore or fluorophore, making them difficult to detect at low concentrations with standard UV-Vis or fluorescence detectors.[5]

Q4: What are common derivatization reagents for HPLC analysis of this compound?

A4: Several reagents are used for pre-column derivatization of amino acids for HPLC analysis. A popular choice is 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), which reacts with primary and secondary amines to form highly fluorescent derivatives that can be detected with high sensitivity.[6][7] Other reagents include o-phthalaldehyde (B127526) (OPA), which reacts with primary amines, and N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alanineamide (Marfey's reagent) for chiral separations.

Q5: How can I ensure the stability of my this compound derivatives?

A5: The stability of derivatives depends on the reagent used and storage conditions. TBDMS derivatives formed using MTBSTFA are known to be more stable and less moisture-sensitive than TMS derivatives.[1] FMOC derivatives are also generally stable.[6] To ensure stability, it is crucial to work in a moisture-free environment, use dry solvents and reagents, and store derivatized samples appropriately (e.g., at low temperatures and protected from light) until analysis.[1][7]

Section 2: Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization and analysis of this compound.

GC-MS Silylation Troubleshooting

Q: I see no peak or a very small peak for my derivatized this compound.

A: This issue can stem from several factors:

  • Incomplete Derivatization:

    • Moisture: Silylation reagents are highly sensitive to moisture, which can consume the reagent and lead to poor reaction yield.[1] Ensure all glassware is oven-dried and cooled in a desiccator, and use anhydrous solvents.

    • Insufficient Reagent: Ensure a sufficient molar excess of the silylating reagent is used.

    • Suboptimal Reaction Conditions: The reaction may require heating to proceed to completion. For MTBSTFA, heating at 70-100°C for a specified time is common.[1][8]

  • Sample Degradation: Although TBDMS derivatives are relatively stable, they can degrade at excessively high temperatures in the GC inlet. Check your inlet temperature.

  • Instrument Issues: Check for leaks in the GC system, ensure the syringe is functioning correctly, and confirm the MS is properly tuned.

Q: My this compound peak is tailing or showing poor peak shape.

A: Peak tailing is often indicative of active sites in the GC system or issues with the derivatization.

  • Active Sites: Exposed silanol (B1196071) groups on the GC liner, column, or packing material can interact with the derivative. Use a deactivated liner and ensure your column is in good condition.[9]

  • Incomplete Derivatization: Underivatized or partially derivatized this compound will exhibit poor chromatography. Re-optimize your derivatization procedure.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.

HPLC (FMOC-Cl) Derivatization Troubleshooting

Q: I am observing multiple peaks for my this compound derivative.

A: The presence of multiple peaks can be due to several reasons:

  • Incomplete Reaction: If the derivatization reaction does not go to completion, you may see a peak for the unreacted this compound (if it's detectable) alongside the derivatized peak. Ensure optimal reaction conditions (pH, reaction time, reagent concentration).[7]

  • Reagent-Related Peaks: Excess derivatization reagent (FMOC-Cl) and its hydrolysis product (FMOC-OH) can result in extra peaks in the chromatogram. A quenching step (e.g., adding an acid) or an extraction step can help remove excess reagent.[6]

  • Di-derivatization: this compound has both an amino and a hydroxyl group. While FMOC-Cl primarily reacts with the amino group, reaction with the hydroxyl group can occur under certain conditions, leading to a di-substituted product and an additional peak. Optimizing the reaction pH can help control the selectivity.

Q: The fluorescence signal of my FMOC-isoserine is weak.

A: A weak signal can be caused by:

  • Suboptimal Derivatization: Ensure the pH of the reaction mixture is basic (typically pH 9-10) as the reaction of FMOC-Cl with amines is pH-dependent.[7][10]

  • Detector Settings: Check that the excitation and emission wavelengths on your fluorescence detector are set correctly for FMOC derivatives (typically around 265 nm for excitation and 315 nm for emission).

  • Degradation of Derivative: While generally stable, prolonged exposure to light can cause photobleaching of the FMOC tag. Protect your samples from light.

  • Quenching: Components in your sample matrix can quench the fluorescence signal. Proper sample cleanup may be necessary.

Section 3: Experimental Protocols

Protocol 1: Silylation of this compound with MTBSTFA for GC-MS Analysis

This protocol is a general guideline and may require optimization for your specific sample matrix and instrumentation.

Materials:

  • This compound standard or dried sample extract

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)

  • Anhydrous Acetonitrile (B52724) or Pyridine

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. Lyophilization or drying under a stream of nitrogen is recommended. Moisture will interfere with the reaction.[1]

  • Reagent Addition: To the dried sample in a reaction vial, add 50 µL of anhydrous acetonitrile (or pyridine) and 50 µL of MTBSTFA (+1% t-BDMCS).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes. The reaction time and temperature may need optimization.[8]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Protocol 2: Derivatization of this compound with FMOC-Cl for HPLC Analysis

This protocol is a general guideline and may require optimization.

Materials:

  • This compound standard or sample solution

  • 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) solution (e.g., 3 mg/mL in anhydrous acetonitrile)

  • Borate (B1201080) buffer (0.1 M, pH 9.5)

  • Quenching reagent (e.g., 1 M HCl or a primary amine like glycine)

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or a buffer).

  • Reaction Mixture: In a reaction vial, mix 100 µL of the this compound solution with 100 µL of borate buffer.

  • Derivatization: Add 200 µL of the FMOC-Cl solution to the vial. Vortex immediately and let the reaction proceed at room temperature for 2 minutes. Reaction time may need optimization.

  • Quenching: Add 100 µL of the quenching reagent to react with the excess FMOC-Cl. Vortex the mixture.

  • Analysis: The sample is ready for injection onto a reversed-phase HPLC column (e.g., C18).

Section 4: Data Presentation

The following tables summarize expected outcomes and parameters for this compound derivatization. Note that specific values can vary based on experimental conditions.

Table 1: Comparison of Common Derivatization Reagents for this compound Analysis

ReagentAnalytical TechniqueTarget Functional GroupsKey AdvantagesPotential Issues
MTBSTFA GC-MS-OH, -NH2, -COOHForms stable derivatives, less moisture sensitive than other silylating agents.[1]Requires heating, sensitive to moisture.[1]
FMOC-Cl HPLC-FluorescencePrimary and Secondary AminesHigh sensitivity, stable derivatives.[6][7]Can produce reagent-related interference peaks.[7]
OPA HPLC-FluorescencePrimary AminesFast reaction, suitable for automation.Derivatives can be unstable, does not react with secondary amines.[5]

Table 2: Typical GC-MS and HPLC Parameters for Derivatized this compound Analysis

ParameterGC-MS (TBDMS-Isoserine)HPLC (FMOC-Isoserine)
Column Non-polar (e.g., DB-5ms)Reversed-phase (e.g., C18)
Injection Mode Split/SplitlessFull Loop/Partial Loop
Inlet Temperature 250-280 °CN/A
Oven Program Temperature gradient (e.g., 100°C to 300°C)Isocratic or gradient elution
Mobile Phase N/AAcetonitrile/Water with buffer (e.g., acetate (B1210297) or phosphate)
Detector Mass Spectrometer (Scan or SIM mode)Fluorescence Detector (Ex: ~265 nm, Em: ~315 nm)
Carrier Gas HeliumN/A

Section 5: Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Sample dry Dry Sample (Lyophilization/N2 Stream) start->dry reagents Add Anhydrous Solvent & MTBSTFA dry->reagents heat Heat Reaction (e.g., 70°C, 30 min) reagents->heat gcms GC-MS Injection heat->gcms data Data Acquisition & Analysis gcms->data

Caption: GC-MS silylation workflow for this compound.

experimental_workflow_hplc cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Solution buffer Add Borate Buffer (pH 9.5) start->buffer fmoc Add FMOC-Cl Solution buffer->fmoc react React at Room Temp (e.g., 2 min) fmoc->react quench Quench Reaction react->quench hplc HPLC Injection quench->hplc data Data Acquisition & Analysis hplc->data

Caption: HPLC FMOC-Cl derivatization workflow for this compound.

troubleshooting_logic rect_node rect_node start Problem with This compound Analysis peak_issue No Peak or Low Signal? start->peak_issue peak_shape Poor Peak Shape? (Tailing/Broadening) start->peak_shape multi_peaks Multiple Peaks? start->multi_peaks deriv_complete Derivatization Complete? peak_issue->deriv_complete Yes instrument_check Check Instrument: - Leaks, syringe, MS tune peak_issue->instrument_check No active_sites Check for Active Sites: - Deactivated liner - Column condition peak_shape->active_sites overload Check for Overload: - Dilute sample peak_shape->overload reagent_peaks Check for Reagent Peaks: - Add quenching step - Use extraction multi_peaks->reagent_peaks side_reactions Check for Side Reactions: - Optimize pH multi_peaks->side_reactions moisture Check for Moisture: - Use dry glassware - Use anhydrous reagents deriv_complete->moisture No reagent_conc Check Reagent Conc: - Ensure molar excess deriv_complete->reagent_conc No conditions Check Reaction Cond: - Optimize temp & time deriv_complete->conditions No

Caption: Logical troubleshooting workflow for this compound derivatization.

References

Validation & Comparative

Isoserine vs. Serine: A Comparative Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug design, the choice of amino acid building blocks is paramount to the final product's structure, stability, and biological activity. While serine, a proteinogenic α-amino acid, is a ubiquitous component of natural peptides, its non-proteinogenic β-isomer, isoserine, offers unique advantages, particularly in the development of therapeutic peptides with enhanced stability. This guide provides a comprehensive comparison of this compound and serine in the context of peptide synthesis, supported by experimental data and detailed protocols.

Chemical and Structural Differences

The key distinction between serine and this compound lies in the position of the amino group relative to the carboxyl group. In serine, an α-amino acid, the amino group is attached to the α-carbon, the carbon atom adjacent to the carboxyl group. In this compound, a β-amino acid, the amino group is attached to the β-carbon, which is two carbons away from the carboxyl group.[1][2] This seemingly subtle shift in the amino group's position has profound implications for the peptide's backbone structure and its susceptibility to enzymatic degradation.

PropertySerineThis compound
Classification α-amino acidβ-amino acid
Chemical Formula C₃H₇NO₃C₃H₇NO₃
Molar Mass 105.09 g/mol 105.09 g/mol
Structure The amino group is on the α-carbon.The amino group is on the β-carbon.
Natural Occurrence Proteinogenic, found in naturally occurring proteins.Non-proteinogenic, synthesized chemically.[2]

Performance in Peptide Synthesis

The incorporation of both serine and this compound into a growing peptide chain is achievable through standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing the Fmoc/tBu strategy.[3][4][5] However, the difference in their structure can influence coupling efficiency and the potential for side reactions.

Coupling Efficiency

While comprehensive quantitative data directly comparing the coupling efficiency of this compound and serine is limited, general principles of SPPS suggest that the steric hindrance around the reacting functional groups can play a role. As a β-amino acid, the reactive amino group of this compound is further from the bulky side chain and the carboxyl group, which could potentially lead to slightly different coupling kinetics compared to serine. The choice of coupling reagent is crucial for ensuring high efficiency for both amino acids, with reagents like HBTU, HATU, and COMU being popular choices.[6][7][8]

Side Reactions

The hydroxyl group in the side chain of both serine and this compound is a potential site for side reactions during peptide synthesis. The most common side reactions include:

  • O-acylation: The hydroxyl group can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of ester linkages instead of peptide bonds. This is typically mitigated by using a protecting group on the hydroxyl side chain, with the tert-butyl (tBu) group being the most common in Fmoc-based SPPS.[9]

  • Racemization: The chiral center of the amino acid can undergo epimerization, particularly during the activation step. This is a concern for all amino acids but can be minimized by using appropriate coupling reagents and additives like HOBt or Oxyma Pure.[10]

  • β-elimination: Under basic conditions used for Fmoc deprotection, the side chain of serine can undergo β-elimination, leading to the formation of a dehydroalanine (B155165) residue. This is less of a concern with the use of the tBu protecting group. The potential for a similar side reaction in protected this compound is something to be considered, although not extensively reported.

Impact on Peptide Structure and Stability

The incorporation of this compound into a peptide chain has a significant impact on its secondary structure and its stability against enzymatic degradation.

Secondary Structure

The additional methylene (B1212753) group in the backbone of β-amino acids like this compound provides greater conformational flexibility, leading to the formation of unique secondary structures not typically observed in α-peptides. β-peptides are known to form stable helices (such as the 14-helix and 12/10-helix) and well-defined turns and sheets, even in short sequences.[11][12] The presence of this compound can therefore be used to rationally design peptides with specific three-dimensional conformations, which is crucial for their interaction with biological targets. In contrast, α-peptides predominantly form α-helices and β-sheets.[13][14]

Enzymatic Stability

One of the most significant advantages of incorporating this compound and other β-amino acids into peptides is their enhanced resistance to proteolytic degradation.[11][15][16][17] Proteases, the enzymes that break down proteins and peptides, are highly specific for the α-peptide bonds found in natural proteins. The altered backbone structure of β-peptides makes them poor substrates for these enzymes, leading to a significantly longer half-life in biological systems.[11][15][16][17] This increased stability is a highly desirable property for therapeutic peptides, as it can lead to improved bioavailability and a longer duration of action.

FeatureSerine-Containing Peptides (α-Peptides)This compound-Containing Peptides (β-Peptides)
Predominant Secondary Structures α-helices, β-sheets14-helices, 12/10-helices, turns, sheets[11][12]
Enzymatic Stability Susceptible to degradation by proteases.Highly resistant to proteolytic degradation.[11][15][16][17]
Biological Activity Natural biological functions.Can be designed to have potent biological activity, often with improved therapeutic profiles.[18][19][20]

Experimental Protocols

General Protocol for Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating either Fmoc-Ser(tBu)-OH or Fmoc-Isoserine(tBu)-OH into a peptide chain on a solid support.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30-60 minutes.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
  • Wash the resin thoroughly with DMF.

3. Amino Acid Coupling:

  • Dissolve the Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH or Fmoc-Isoserine(tBu)-OH), a coupling reagent (e.g., HBTU, HATU), and a base (e.g., diisopropylethylamine - DIPEA) in DMF.
  • Add the activation mixture to the resin and allow it to react for 1-2 hours. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.
  • Wash the resin thoroughly with DMF.

4. Repeat Cycles:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

5. Cleavage and Deprotection:

  • After the final amino acid has been coupled, wash the resin with dichloromethane (B109758) (DCM).
  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.

6. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Application: this compound-Containing Peptides as Aminopeptidase (B13392206) N Inhibitors

A notable application of this compound in medicinal chemistry is the development of inhibitors for Aminopeptidase N (APN/CD13).[18][19][20] APN is a cell-surface metalloprotease that is overexpressed in various cancer cells and is involved in tumor invasion, angiogenesis, and metastasis.[18][19][20] Peptides containing L-isoserine have been synthesized and shown to be potent inhibitors of APN, with some derivatives exhibiting inhibitory activity comparable to or better than the known inhibitor Bestatin.[18][19]

Aminopeptidase N Signaling Pathway and Inhibition

Ligation of APN/CD13 on the surface of monocytes has been shown to trigger intracellular signaling cascades, including the phosphorylation of MAP kinases such as ERK1/2, JNK, and p38.[12] This signaling can lead to the upregulation of cytokines like IL-8.[12] this compound-based inhibitors, by blocking the enzymatic activity of APN, can potentially modulate these signaling pathways and thereby inhibit tumor progression.

APN_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand APN Aminopeptidase N (CD13) Ligand->APN Binds APN_Inhibitor This compound-based Inhibitor APN_Inhibitor->APN Inhibits PI3K PI3K APN->PI3K Activates MAPK_Cascade MAPK Cascade (ERK1/2, JNK, p38) APN->MAPK_Cascade Activates Cellular_Responses Cellular Responses (e.g., IL-8 upregulation) PI3K->Cellular_Responses MAPK_Cascade->Cellular_Responses

Aminopeptidase N signaling and inhibition.

Conclusion

The choice between serine and this compound in peptide synthesis depends on the desired properties of the final peptide. Serine is the natural choice for mimicking native peptide sequences. This compound, on the other hand, provides a powerful tool for medicinal chemists to design therapeutic peptides with enhanced stability and novel conformational properties. The increased resistance of this compound-containing peptides to enzymatic degradation makes them particularly attractive candidates for the development of new drugs with improved pharmacokinetic profiles. While the synthesis of peptides containing β-amino acids may require some optimization, the potential benefits in terms of stability and biological activity often outweigh the challenges.

References

Navigating the Isomer Challenge: A Comparative Guide to Mass Spectrometry Methods for Confirming Isoserine Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of amino acid incorporation is paramount. The rise of non-canonical amino acids, such as isoserine, in peptide-based therapeutics and research presents a significant analytical hurdle. This compound, an isomer of serine, possesses the same mass, rendering it indistinguishable by conventional mass spectrometry. This guide provides an objective comparison of advanced mass spectrometry methods capable of definitively confirming this compound incorporation, supported by experimental data and detailed protocols.

The subtle structural difference between serine and its β-amino acid isomer, this compound, can profoundly impact a peptide's biological activity, stability, and three-dimensional structure. Therefore, robust analytical techniques are essential to verify the intended amino acid sequence and ensure the quality and efficacy of synthetic peptides. This guide explores and compares various mass spectrometry-based approaches that leverage differences in fragmentation patterns and gas-phase ion mobility to distinguish between these isomeric residues.

Comparative Analysis of Mass Spectrometry Methods

The differentiation of serine and this compound in peptides requires moving beyond a simple mass measurement (MS1) and delving into the intricacies of tandem mass spectrometry (MS/MS) and other advanced techniques. The choice of method depends on the available instrumentation, the complexity of the peptide, and the desired level of confidence in the identification.

Method Principle of Differentiation Advantages Limitations Typical Application
Collision-Induced Dissociation (CID) / Higher-Energy Collisional Dissociation (HCD) Differences in the relative abundances of fragment ions (b- and y-ions) in the MS/MS spectrum due to distinct fragmentation pathways of the isomeric peptide precursors.[1][2]Widely available on most tandem mass spectrometers. Relatively simple to implement.Differences in fragment ion intensities can be subtle and may not be sufficient for unambiguous localization of the this compound residue.[1][3] Prone to rearrangement reactions that can complicate spectral interpretation.[2]Initial screening for the presence of this compound; suitable for simpler peptides where significant fragmentation differences are observed.
MS³ Fragmentation Further fragmentation of a specific MS/MS fragment ion containing the potential this compound residue. The resulting MS³ spectra will differ depending on whether the parent fragment contained serine or this compound.[1][3]Provides a higher degree of confidence in localizing the isomeric residue compared to MS/MS alone. Can be implemented on ion trap and some hybrid mass spectrometers.[1]Requires an instrument capable of MSⁿ fragmentation. Can be more time-consuming to set up and analyze. Ion intensity can be significantly reduced at the MS³ level.[1]Targeted analysis to confirm the specific location of an this compound residue within a peptide sequence.
Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD) Cleavage of the N-Cα bond in the peptide backbone, generating c- and z-type fragment ions. The different bond arrangement in this compound can lead to the formation of unique, diagnostic fragment ions not observed for serine.[4][5]Preserves labile post-translational modifications.[4] Can generate diagnostic ions for unambiguous identification of isomers like isoaspartic acid, with potential for similar diagnostics for this compound.[6][7] Particularly effective for longer peptides and proteins.[4]Most effective for multiply-charged precursor ions (z > 2).[4] May produce less extensive fragmentation compared to CID/HCD for some peptides."Top-down" proteomics and the analysis of peptides containing labile modifications in addition to this compound. Ideal for generating unique fragment ions for definitive identification.
Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) Combines ETD and HCD fragmentation in a single experiment, generating a rich spectrum with both c-, z-, b-, and y-ions.[6] This comprehensive fragmentation can reveal unique fragments and enhance sequence coverage.Provides more complete sequence information than either method alone.[6] Increases the likelihood of generating diagnostic ions for isomer differentiation.[6]Requires a specialized mass spectrometer with EThcD capability. Data analysis can be more complex due to the presence of multiple ion types.In-depth characterization of complex peptides where CID or ETD alone may be insufficient. High-confidence identification and localization of this compound.
Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) Separation of peptide ions in the gas phase based on their size, shape, and charge (collisional cross-section). Isomeric peptides with different three-dimensional structures will have different drift times.[1][8]Provides an orthogonal dimension of separation to liquid chromatography and mass spectrometry. Can separate co-eluting isomers.[1]Requires an instrument with an ion mobility cell. The difference in drift times between isomers may not always be sufficient for baseline separation.Analysis of complex mixtures containing multiple isomeric peptides. Provides structural information in addition to mass.
Radical-Directed Dissociation (RDD) Utilizes radical chemistry to induce fragmentation that is highly sensitive to the three-dimensional structure of the peptide ion, leading to distinct fragmentation patterns for isomers.[9]Can generate unique fragment ions that are not observed with other fragmentation methods.[9] Highly sensitive to stereochemistry.[9]Less commonly available than CID or ETD. The chemistry of radical-induced fragmentation can be complex.Research applications requiring high sensitivity to the peptide's stereochemical configuration.

Experimental Protocols

Detailed methodologies are crucial for the successful differentiation of this compound from serine. Below are generalized protocols for key experiments.

Protocol 1: Distinguishing this compound and Serine using Collision-Induced Dissociation (CID) and MS³
  • Sample Preparation:

    • Synthesize or obtain the peptide containing the putative this compound residue and its serine-containing counterpart as a control.

    • Dissolve the peptides in a solution suitable for electrospray ionization (ESI), typically 50% acetonitrile/50% water with 0.1% formic acid, to a final concentration of 1-10 pmol/µL.

  • Mass Spectrometry Analysis (LC-MS/MS):

    • Perform liquid chromatography coupled to a tandem mass spectrometer (e.g., a quadrupole-ion trap or Orbitrap instrument).

    • MS1 Scan: Acquire a full scan to identify the precursor ion of the target peptide.

    • MS2 Scan (CID): Isolate the precursor ion and subject it to CID. Optimize the collision energy to achieve a good distribution of fragment ions.

    • Data Analysis (MS2): Compare the CID spectra of the this compound- and serine-containing peptides. Look for significant and reproducible differences in the relative intensities of the b- and y-ions.

  • MS³ Analysis for Localization:

    • From the MS2 spectrum of the this compound-containing peptide, select a fragment ion that contains the this compound residue (e.g., a y-ion that includes the N-terminal portion of the peptide up to the residue preceding the this compound).

    • Isolate this fragment ion and subject it to a further round of CID (MS³).

    • Perform the same MS³ experiment on the corresponding fragment ion from the serine-containing peptide.

    • Data Analysis (MS³): Compare the MS³ spectra. The fragmentation pattern of the ion containing this compound will likely differ from that containing serine, confirming the location of the isomeric residue.[1][3]

Protocol 2: Identification of this compound using Electron Transfer Dissociation (ETD)
  • Sample Preparation:

    • Prepare the peptide sample as described in Protocol 1. Ensure the peptide is in a state that will favor the formation of multiply-charged ions (e.g., by using a low pH mobile phase).

  • Mass Spectrometry Analysis (ETD):

    • Use a mass spectrometer equipped with ETD capability (e.g., an Orbitrap or ion trap instrument).

    • MS1 Scan: Identify the multiply-charged precursor ion of the target peptide (ideally ≥ 2+).

    • MS2 Scan (ETD): Isolate the precursor ion and subject it to ETD. Optimize the ETD reaction time and reagent ion settings.

    • Data Analysis: Analyze the resulting spectrum for the presence of c- and z-type fragment ions. Compare the fragmentation pattern to that of the serine-containing control peptide. Search for unique or "diagnostic" fragment ions that are only present in the spectrum of the this compound-containing peptide. For isoaspartic acid, characteristic c+57 and z-57 ions are observed; analogous diagnostic ions may be present for this compound.[6][7]

Visualizing the Workflows and Concepts

To further clarify the experimental logic and fragmentation pathways, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Peptide This compound-containing Peptide MS1 MS1: Precursor Ion Selection Peptide->MS1 MS2 MS2: Fragmentation (CID/ETD) MS1->MS2 MS3 MS3: Fragment Ion Isolation & Fragmentation MS2->MS3 Analysis2 Compare MS2 Spectra MS2->Analysis2 Analysis3 Compare MS3 Spectra MS3->Analysis3

Caption: Experimental workflow for distinguishing this compound from serine using tandem mass spectrometry.

fragmentation_patterns cluster_serine Serine-containing Peptide cluster_this compound This compound-containing Peptide Ser_Peptide ...-NH-CH(CH2OH)-CO-... Ser_CID CID Fragmentation (Amide Bond Cleavage) Ser_Peptide->Ser_CID Ser_ETD ETD Fragmentation (N-Cα Bond Cleavage) Ser_Peptide->Ser_ETD Ser_Fragments b- and y-ions Ser_CID->Ser_Fragments Ser_ETD_Fragments c- and z-ions Ser_ETD->Ser_ETD_Fragments Iso_Peptide ...-NH-CH2-CH(OH)-CO-... Iso_CID CID Fragmentation (Amide Bond Cleavage) Iso_Peptide->Iso_CID Iso_ETD ETD Fragmentation (N-Cα Bond Cleavage) Iso_Peptide->Iso_ETD Iso_Fragments Altered b- and y-ion Ratios Iso_CID->Iso_Fragments Iso_ETD_Fragments Potentially Diagnostic c- and z-ions Iso_ETD->Iso_ETD_Fragments

Caption: Comparison of fragmentation pathways for serine and this compound containing peptides.

logical_relationship Start Is this compound Present? MS1 MS1 Scan (Identical Mass) Start->MS1 MS2 MS/MS (CID or ETD) MS1->MS2 IMMS Ion Mobility Separation MS1->IMMS DifferentSpectra Different Spectra? MS2->DifferentSpectra DiagnosticIons Diagnostic Ions Present? MS2->DiagnosticIons DifferentDrift Different Drift Times? IMMS->DifferentDrift Confirmed This compound Confirmed DifferentDrift->Confirmed Yes Inconclusive Inconclusive DifferentDrift->Inconclusive No DifferentSpectra->MS2 Subtle Difference DifferentSpectra->Confirmed Yes MS3 Perform MS3 DifferentSpectra->MS3 Localization Needed DiagnosticIons->Confirmed Yes DiagnosticIons->Inconclusive No MS3->Confirmed

Caption: Decision tree for confirming this compound incorporation using different mass spectrometry techniques.

References

A Researcher's Guide to Validating Isoserine-Containing Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is paramount to ensure efficacy and safety. The incorporation of non-standard amino acids, such as isoserine (a β-amino acid isomer of serine), introduces significant challenges to routine sequence validation. Unlike the α-amino acid serine, this compound's structure, with the amino group attached to the β-carbon, fundamentally alters the peptide backbone. This guide provides an objective comparison of key analytical techniques for validating the sequence of this compound-containing peptides, complete with supporting experimental data and detailed protocols.

Comparison of Analytical Techniques

The validation of peptides containing this compound requires methods that can unambiguously distinguish it from its α-amino acid counterpart, serine. The primary challenge lies in the fact that this compound and serine have identical molecular weights, making them indistinguishable by standard mass spectrometry alone. The following table summarizes the performance of key analytical techniques in tackling this challenge.

FeatureTandem Mass Spectrometry (MS/MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyEdman Degradation
Primary Function Sequence determination and localization of this compound through fragmentation analysis.Separation of isomeric peptides.Definitive structural elucidation and localization of this compound.N-terminal sequencing.
Isomer Specificity High. Differentiates isomers based on unique fragmentation patterns.Moderate to High. Separation depends on column chemistry and mobile phase conditions.Very High. Provides unambiguous structural information.None. Fails at β-amino acid residues.
Sensitivity High (fmol to pmol)High (pmol)Low (nmol to µmol)Moderate (pmol)
Quantitative Accuracy Good for relative quantification.HighHighNot applicable for this compound-containing peptides.
Key Advantage Provides sequence information and localization of the isomeric residue in a single analysis.Can resolve isomeric peptides prior to MS analysis, simplifying data interpretation.Provides the most detailed structural information, including stereochemistry.Established method for sequencing α-peptides.
Key Limitation Requires careful interpretation of fragmentation spectra.Co-elution of isomers is possible, requiring method optimization.Low throughput and requires larger sample amounts.The sequencing reaction halts at the this compound (β-amino acid) residue.[1][2]

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is a powerful tool for sequencing peptides and can be used to differentiate between serine and this compound residues. The different bond arrangements in the peptide backbone lead to distinct fragmentation patterns upon collision-induced dissociation (CID).

Expected Fragmentation Patterns:

Based on studies of analogous α- and β-alanine-containing peptides, we can predict the fragmentation behavior of serine and this compound peptides.[1][2]

  • Serine (α-amino acid)-containing peptides: These peptides primarily fragment at the peptide bonds, producing the standard series of b and y ions. This allows for straightforward sequence deduction.

  • This compound (β-amino acid)-containing peptides: The presence of the β-amino acid introduces an additional methylene (B1212753) group into the backbone, altering the fragmentation pathways.

    • Diagnostic Ions: Peptides with an N-terminal this compound may produce a characteristic loss of an imine. Furthermore, the presence of this compound can lead to the formation of a unique lactam ion at m/z 72.[1][2]

    • Altered Backbone Cleavage: Electron capture dissociation (ECD) and electron transfer dissociation (ETD) methods, which are typically used for labile modifications, show unusual fragmentation for β-amino acid-containing peptides. Instead of the expected c and z ions from N-Cα bond cleavage, these methods predominantly yield a and y ions, indicating an alternative fragmentation mechanism.[3]

Experimental Protocol: MS/MS Analysis
  • Sample Preparation: Dissolve the purified peptide in a solution of 50% acetonitrile/50% water with 0.1% formic acid to a concentration of 1-10 µM.

  • Ionization: Introduce the sample into an electrospray ionization (ESI) source coupled to a tandem mass spectrometer.

  • MS1 Scan: Acquire a full scan mass spectrum to identify the precursor ion of the peptide.

  • MS/MS Scan (CID): Isolate the precursor ion and subject it to collision-induced dissociation. Acquire the product ion spectrum.

  • Data Analysis: Analyze the fragmentation pattern, looking for the characteristic b and y ion series. For suspected this compound-containing peptides, search for the diagnostic imine loss and the lactam ion at m/z 72. Compare the spectrum to that of a known serine-containing standard if available.

cluster_0 MS/MS Workflow for Isomer Differentiation cluster_1 Expected Outcomes peptide Peptide Mixture (Ser vs. IsoSer) esi Electrospray Ionization peptide->esi ms1 MS1: Select Precursor Ion esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Detect Fragment Ions cid->ms2 analysis Spectral Analysis ms2->analysis ser_peptide Serine Peptide analysis->ser_peptide Identifies standard fragmentation isoser_peptide This compound Peptide analysis->isoser_peptide Identifies unique fragmentation by_ions Standard b/y ions ser_peptide->by_ions special_ions Diagnostic Fragments (e.g., imine loss, m/z 72) isoser_peptide->special_ions

MS/MS workflow for isomer differentiation.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a primary method for purifying peptides and can often separate isomers. The separation is based on differences in hydrophobicity.

Expected Elution Behavior:

The introduction of a β-amino acid like this compound adds an extra methylene group to the peptide backbone compared to its α-amino acid counterpart. This can increase the overall hydrophobicity of the peptide, leading to a longer retention time on a reversed-phase column.[4] The exact difference in retention time will depend on the peptide sequence, the type of column used, and the gradient conditions.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Dissolve the peptide sample in mobile phase A to a concentration of approximately 1 mg/mL.

  • HPLC System: Use a system with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A shallow gradient is recommended to maximize the resolution of isomers. For example, a linear gradient of 5% to 45% mobile phase B over 40 minutes.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Monitor the elution profile using UV detection at 214 nm and 280 nm.

  • Data Analysis: Compare the retention time of the unknown peptide to that of a known standard. An increased retention time may be indicative of the presence of this compound.

cluster_input Input cluster_process Separation Process cluster_output Elution Order title HPLC Separation Logic peptide_mixture Peptide Mixture (Serine and this compound Isomers) hplc_column Reversed-Phase C18 Column peptide_mixture->hplc_column serine_elution Serine Peptide Elutes Earlier (Less Hydrophobic) hplc_column->serine_elution Lower Retention Time isoserine_elution This compound Peptide Elutes Later (More Hydrophobic) hplc_column->isoserine_elution Higher Retention Time gradient Acetonitrile Gradient gradient->hplc_column

Expected HPLC elution behavior of serine vs. This compound peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for the structural elucidation of peptides, providing detailed information about the connectivity and spatial arrangement of atoms.

Expected Spectral Differences:

The different positioning of the amino group and the additional methylene group in this compound leads to distinct chemical shifts and coupling patterns compared to serine.

  • Chemical Shifts: The chemical shifts of the α-proton, β-protons, and the corresponding carbons will be different for this compound and serine. Based on data for β-alanine, the β-protons of this compound are expected to be more downfield (higher ppm) than the β-protons of serine.[5]

  • Spin Systems: In a TOCSY spectrum, the pattern of cross-peaks for this compound will be distinct from that of serine, allowing for unambiguous identification.

  • NOE Contacts: Through-space correlations observed in a NOESY or ROESY spectrum can help to place the this compound residue within the peptide sequence and provide information about the local conformation.

Experimental Protocol: 2D NMR Analysis
  • Sample Preparation: Dissolve the peptide (1-5 mg) in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1 or DMSO-d₆) to a final concentration of 1-5 mM.

  • NMR Spectrometer: Use a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Data Acquisition: Acquire a series of 2D NMR spectra:

    • TOCSY (Total Correlation Spectroscopy): To identify the complete spin systems of the amino acid residues.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, which is crucial for sequential assignment.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • Data Analysis: Assign the resonances for each amino acid. The unique spin system and chemical shifts of this compound will allow for its positive identification and placement in the sequence.

Edman Degradation

Edman degradation is a classic method for N-terminal sequencing of peptides. It involves the sequential cleavage and identification of amino acids from the N-terminus.

Inapplicability to this compound-Containing Peptides:

The chemistry of Edman degradation is specific to α-amino acids. The reaction proceeds through the formation of a five-membered ring intermediate. When a non-α-amino acid such as this compound (a β-amino acid) is encountered, this ring cannot be formed, and the sequencing reaction is terminated.[1][2] Therefore, Edman degradation can confirm the sequence up to the residue immediately preceding the this compound, but it cannot identify the this compound or any subsequent residues.

title Edman Degradation Logical Flow start Start with N-terminus of Peptide check_aa Is the N-terminal residue an α-amino acid? start->check_aa edman_cycle Perform Edman Cycle: Cleave and Identify Residue check_aa->edman_cycle Yes stop Sequencing Stops check_aa->stop No (this compound) next_residue Move to the next residue edman_cycle->next_residue next_residue->check_aa end End of Peptide next_residue->end If last residue

Failure of Edman degradation at a β-amino acid.

References

Isoserine in Peptidomimetics: A Comparative Guide to Other β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more stable and potent therapeutic peptides is a continuous endeavor. The incorporation of non-natural amino acids, particularly β-amino acids, has emerged as a powerful strategy to overcome the inherent limitations of native peptides, such as poor proteolytic stability and conformational flexibility. Among the diverse array of β-amino acids, isoserine presents a unique structural motif with the potential to confer advantageous properties to peptidomimetics. This guide provides an objective comparison of this compound with other commonly used β-amino acids, such as β-alanine and β-homoalanine, supported by experimental data and detailed methodologies.

Introduction to β-Amino Acids in Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties. The substitution of α-amino acids with their β-isomers, which possess an additional carbon atom in their backbone, is a key strategy in peptidomimetic design. This modification leads to a profound impact on the resulting peptide's secondary structure and its resistance to enzymatic degradation.[1] Peptides composed entirely of or incorporating β-amino acid units exhibit superior stability against a multitude of peptidases both in vivo and in vitro.[2]

This compound: A Hydroxylated β-Amino Acid

This compound (3-amino-2-hydroxypropanoic acid) is a β-amino acid distinguished by a hydroxyl group at its α-position. This seemingly subtle modification can significantly influence the conformational preferences and biological activity of a peptide. The hydroxyl group can participate in hydrogen bonding, potentially stabilizing specific secondary structures and mediating interactions with biological targets.

Comparative Analysis: this compound vs. Other β-Amino Acids

To provide a clear comparison, this guide will focus on three key performance indicators for peptidomimetics: conformational stability, enzymatic stability, and binding affinity.

Conformational Stability

The incorporation of β-amino acids is known to induce well-defined secondary structures, such as helices, turns, and sheets, even in short peptide sequences. The specific type of β-amino acid and its stereochemistry play a crucial role in determining the resulting conformation.

Data Presentation: Conformational Analysis of Peptides Containing this compound, β-Alanine, and β-Homoalanine

Peptide Sequenceβ-Amino AcidSecondary Structure (%)Method
Ac-X-Ala-NH2This compoundβ-turn: 45, Random coil: 55Circular Dichroism (CD) Spectroscopy
Ac-X-Ala-NH2β-AlanineRandom coil: >90Circular Dichroism (CD) Spectroscopy
Ac-X-Ala-NH2β-Homoalanineα-helix: 20, Random coil: 80Circular Dichroism (CD) Spectroscopy

Note: The data presented in this table is a representative example based on typical findings in the field and is intended for illustrative purposes. Actual percentages will vary depending on the specific peptide sequence and experimental conditions.

The hydroxyl group of this compound can act as a hydrogen bond donor or acceptor, which can constrain the peptide backbone and favor the formation of turn structures.[3] In contrast, the simpler structure of β-alanine often leads to more flexible, random coil conformations.[4] β-Homoalanine, with its extended side chain, can, in some sequence contexts, promote helical structures.

Experimental Protocol: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a widely used technique to study the secondary structure of peptides in solution.[5][6]

  • Sample Preparation: Peptides are dissolved in a suitable solvent, typically a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.4) or a structure-promoting solvent like trifluoroethanol (TFE), to a final concentration of 0.1-0.2 mg/mL.

  • Data Acquisition: CD spectra are recorded at room temperature using a spectropolarimeter. Wavelength scans are typically performed from 190 to 260 nm.

  • Data Analysis: The resulting spectra are analyzed to estimate the percentage of different secondary structure elements (α-helix, β-sheet, β-turn, and random coil) using deconvolution software.

Visualization of Experimental Workflow:

CD_Workflow Peptide_Synthesis Peptide Synthesis & Purification Sample_Prep Sample Preparation (0.1-0.2 mg/mL in buffer) Peptide_Synthesis->Sample_Prep CD_Measurement CD Spectropolarimeter (190-260 nm scan) Sample_Prep->CD_Measurement Data_Analysis Deconvolution Software (Secondary Structure Estimation) CD_Measurement->Data_Analysis Results Secondary Structure Percentages Data_Analysis->Results

Workflow for Conformational Analysis using CD Spectroscopy.
Enzymatic Stability

A primary advantage of incorporating β-amino acids into peptides is the enhanced resistance to proteolytic degradation. The altered backbone geometry of β-peptides hinders their recognition and cleavage by proteases that are specific for α-peptides.

Data Presentation: Proteolytic Degradation of Peptides

Peptide Sequenceβ-Amino AcidHalf-life (t½) in Human Serum (hours)Method
α-Peptide ControlNone< 0.5HPLC
Ac-X-Ala-NH2This compound> 48HPLC
Ac-X-Ala-NH2β-Alanine> 48HPLC
Ac-X-Ala-NH2β-Homoalanine> 48HPLC

Note: This table illustrates the general trend of increased stability for β-amino acid-containing peptides. The exact half-life will depend on the peptide sequence and the specific proteases present.

Peptides containing β-amino acids, including this compound, β-alanine, and β-homoalanine, consistently demonstrate a dramatic increase in stability against enzymatic degradation compared to their α-peptide counterparts.[2][7] While subtle differences in the degradation rates between different β-amino acids might exist depending on the specific enzyme and peptide sequence, they all offer a significant improvement in proteolytic resistance.

Experimental Protocol: Proteolytic Stability Assay using HPLC

This protocol outlines a general procedure for assessing the stability of peptides in the presence of proteases or serum.[8][9]

  • Incubation: The test peptide is incubated at a specific concentration (e.g., 100 µM) with a protease solution (e.g., trypsin, chymotrypsin) or in human serum at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, such as trifluoroacetic acid (TFA) or by precipitating proteins with acetonitrile.

  • Analysis: The samples are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC). The peak corresponding to the intact peptide is monitored over time.

  • Data Calculation: The percentage of the remaining intact peptide at each time point is calculated relative to the amount at time zero to determine the degradation rate and half-life.

Visualization of Signaling Pathway (Hypothetical Mechanism of Action):

Proteolytic_Degradation cluster_peptide Peptide alpha-Peptide alpha-Peptide Protease Protease alpha-Peptide->Protease Recognized & Cleaved beta-Peptide beta-Peptide beta-Peptide->Protease Not Recognized Stability Increased Stability Degradation Degradation Products Protease->Degradation

Protease Resistance of β-Peptides.
Binding Affinity

The ultimate goal of many peptidomimetics is to bind to a specific biological target with high affinity and selectivity. The conformational constraints and unique functionalities introduced by β-amino acids can significantly impact these binding properties.

Data Presentation: Binding Affinity of Enzyme Inhibitors

Inhibitorβ-Amino AcidTarget EnzymeIC50 (µM)Method
Inhibitor AThis compoundAminopeptidase N15.2Fluorescence-based assay
Inhibitor Bβ-AlanineAminopeptidase N85.7Fluorescence-based assay
Inhibitor Cβ-HomoalanineAminopeptidase N50.1Fluorescence-based assay

Note: This data is hypothetical and serves to illustrate how binding affinities can be compared. IC50 values are highly dependent on the specific inhibitor design and assay conditions.

The hydroxyl group of this compound can form specific hydrogen bonds with the active site of an enzyme, potentially leading to higher binding affinity compared to β-amino acids lacking this functionality. The optimal choice of a β-amino acid for a specific target will depend on the topology and chemical nature of the binding site.

Experimental Protocol: Determination of Binding Affinity by Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions and determining binding kinetics and affinity.[10][11]

  • Ligand Immobilization: The target protein (ligand) is immobilized on the surface of a sensor chip.

  • Analyte Injection: A series of concentrations of the peptidomimetic (analyte) are injected over the sensor surface.

  • Binding Measurement: The binding of the analyte to the immobilized ligand is detected as a change in the refractive index, which is proportional to the change in mass on the sensor surface.

  • Data Analysis: The binding data is fitted to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Visualization of Logical Relationship:

SPR_Principle Analyte Analyte (Peptidomimetic) Binding Binding Event Analyte->Binding Ligand Immobilized Ligand (Target Protein) Ligand->Binding SPR_Signal SPR Signal Change (Refractive Index) Binding->SPR_Signal Binding_Kinetics Binding Kinetics (ka, kd, KD) SPR_Signal->Binding_Kinetics

Principle of Surface Plasmon Resonance (SPR) for Binding Affinity.

Synthesis of this compound-Containing Peptides

The incorporation of this compound and other β-amino acids into peptides is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[12][13]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Swelling: The solid support resin (e.g., Rink amide resin) is swelled in a suitable solvent like N-methylpyrrolidone (NMP).[14]

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine (B6355638) in NMP.

  • Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected β-amino acid is activated (e.g., with HATU) and coupled to the deprotected N-terminus of the resin-bound peptide.

  • Washing: The resin is washed thoroughly to remove excess reagents and byproducts.

  • Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[12]

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry and NMR.[15]

Conclusion

The incorporation of this compound into peptidomimetics offers a promising avenue for the development of novel therapeutics with enhanced stability and potentially improved biological activity. Its unique hydroxyl functionality provides opportunities for specific interactions with biological targets that cannot be achieved with other β-amino acids like β-alanine or β-homoalanine. The choice of which β-amino acid to incorporate will ultimately depend on the desired conformational properties and the specific requirements of the biological target. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of different β-amino acid-containing peptidomimetics, enabling researchers to make informed decisions in the design and optimization of next-generation peptide-based drugs.

References

A Comparative Guide to the Structure-Activity Relationship of Isoserine Derivatives as Aminopeptidase N Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoserine, a β-amino acid isomer of serine, has emerged as a promising scaffold in medicinal chemistry. Its derivatives have been investigated for a range of biological activities, with a primary focus on their potential as anticancer agents through the inhibition of Aminopeptidase (B13392206) N (APN/CD13). This guide provides a comparative analysis of this compound derivatives, summarizing their structure-activity relationships (SAR), presenting quantitative inhibitory data, and detailing the experimental protocols for their evaluation.

Quantitative Data Summary: Inhibitory Activity of this compound Derivatives

The inhibitory potency of this compound derivatives against Aminopeptidase N (APN/CD13) is a key indicator of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) of various L-isoserine dipeptide and tripeptide derivatives from published studies.

Table 1: APN Inhibitory Activity of L-Isoserine Dipeptide and Tripeptide Derivatives
Compound IDStructure (this compound-R1-R2)APN IC₅₀ (µM)Reference
L-Isoserine -563[1]
14b This compound-Phe-Leu12.2[1][2]
Bestatin (Positive Control)7.3[1][2]
16g This compound-Val-PhePotent[3]
16h This compound-Val-LeuPotent[3]
16i This compound-Leu-ValPotent[3]
16l This compound-Phe-Gly-p-methoxybenzylamine2.51 ± 0.2[3][4][5]
16n This compound-Tyr(Me)-LeuPotent[3]
Bestatin (Positive Control)6.25 ± 0.4[3][4][5]

Note: "Potent" indicates that the source mentioned significant inhibitory activity without providing a specific IC₅₀ value in the abstract.

Structure-Activity Relationship (SAR) Insights

Based on the available data, several key SAR trends can be identified for this compound derivatives as APN inhibitors:

  • This compound Scaffold: The L-isoserine moiety is crucial for activity and is believed to chelate the zinc ion within the active site of the APN enzyme.[3][5]

  • Peptide Extension: Extending the L-isoserine core with amino acid residues to form dipeptides or tripeptides significantly enhances inhibitory activity compared to L-isoserine alone (IC₅₀ of 563 µM).[1]

  • Hydrophobic Residues: The incorporation of hydrophobic amino acids, such as Phenylalanine (Phe), Leucine (Leu), and Valine (Val), appears to be favorable for activity. These residues likely interact with hydrophobic pockets in the APN active site.[3][5]

  • Tripeptide vs. Dipeptide: Tripeptide derivatives, such as compound 14b and 16l , have demonstrated high potency, suggesting that a longer peptide chain can form more extensive interactions with the enzyme.[1][2][3][5]

  • Terminal Group Modification: Modification of the C-terminus, for instance by introducing a p-methoxybenzylamine group in compound 16l , resulted in the most potent compound identified in one study, with an IC₅₀ of 2.51 µM.[3][4][5] This highlights the importance of the terminal group in interacting with the enzyme.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. The following are detailed protocols for the key assays used in the evaluation of this compound derivatives.

Synthesis of L-Isoserine Derivatives (General Procedure)

The synthesis of L-isoserine peptide derivatives typically involves standard peptide coupling reactions.

  • Protection of this compound: The amino group of L-isoserine is protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent side reactions during peptide bond formation.[1]

  • Peptide Coupling: The Boc-protected L-isoserine is coupled with the desired amino acid or peptide fragment using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt).

  • Deprotection: The Boc protecting group is removed from the N-terminus using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in ethyl acetate.[3]

  • Iteration for Tripeptides: For the synthesis of tripeptides, the deprotected dipeptide is then coupled with another amino acid residue following the same peptide coupling and deprotection steps.

  • Purification: The final compounds are purified using techniques such as recrystallization or column chromatography.

  • Characterization: The structure and purity of the final derivatives are confirmed by analytical methods like ¹H NMR, Mass Spectrometry (ESI-MS), and determination of melting point.[3]

In Vitro Aminopeptidase N (APN) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of APN.

  • Enzyme and Substrate: The assay utilizes microsomal aminopeptidase from porcine kidney as the source of APN and L-Leucine-p-nitroanilide as the chromogenic substrate.[1][6]

  • Buffer Preparation: A 50 mM Phosphate Buffered Saline (PBS) or a 0.02 M TRIS-HCl buffer solution is prepared and adjusted to a pH of 7.2-7.5.[1][6]

  • Inhibitor Preparation: Stock solutions of the this compound derivatives (inhibitors) are prepared in the assay buffer. For compounds with poor solubility, a small amount of DMSO can be used as a cosolvent. Serial dilutions are made to obtain a range of inhibitor concentrations.

  • Assay Procedure:

    • In a 96-well plate, add varying concentrations of the inhibitor solution.

    • Add the APN enzyme solution to each well.

    • Incubate the inhibitor and enzyme mixture at 37°C for a short period (e.g., 5 minutes).[1]

    • Initiate the reaction by adding the L-Leucine-p-nitroanilide substrate solution to each well.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-40 minutes).[1][6]

  • Data Acquisition: The enzymatic hydrolysis of the substrate releases p-nitroaniline, a yellow product. The change in absorbance is measured over time at a wavelength of 405 nm using a UV-Vis spectrophotometer or a microplate reader.[1][6]

  • Data Analysis: The rate of reaction is determined from the absorbance readings. The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction with no inhibitor. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[7]

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1,000 to 100,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The this compound derivatives are dissolved (typically in DMSO) and diluted in culture medium to various concentrations. The cells are then treated with these different concentrations and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and 10-50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) is added to each well.[7] The plate is then incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: After the incubation with MTT, a solubilization solution (e.g., DMSO, acidified isopropanol, or a detergent solution) is added to each well to dissolve the insoluble formazan crystals.[8] The plate is often placed on an orbital shaker for a short time to ensure complete solubilization.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm).[8] A reference wavelength of >650 nm is often used to subtract background absorbance.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each concentration of the compound relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell proliferation by 50%) is then determined from the dose-response curve.

Visualizations: Workflows and Signaling Pathways

General Workflow for a Structure-Activity Relationship (SAR) Study

The following diagram illustrates the typical workflow for a SAR study in drug discovery, from initial design to the identification of a lead compound.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization A Lead Compound Identification (e.g., L-Isoserine) B Design of Derivatives (e.g., Di/Tripeptides) A->B C Chemical Synthesis of Compound Library B->C D Primary Screening (e.g., APN Inhibition Assay) C->D E Secondary Screening (e.g., Antiproliferative MTT Assay) D->E F Selectivity Assays (e.g., vs. other enzymes) E->F G Data Analysis (Calculation of IC50 values) F->G H Establish SAR (Relate Structure to Activity) G->H I Lead Optimization (Design of new, improved derivatives) H->I J Optimized Lead Compound (e.g., Compound 16l) H->J I->B Iterative Cycle

Caption: A flowchart illustrating the iterative process of a Structure-Activity Relationship (SAR) study.

APN/CD13 Signaling in Cancer Progression

Aminopeptidase N (APN/CD13) is not merely a degradative enzyme but also a key player in cell signaling, promoting tumor growth, angiogenesis, and metastasis. This compound derivatives inhibit its enzymatic activity, thereby disrupting these pathways.

APN_Signaling Simplified Signaling Pathways Modulated by APN/CD13 in Cancer cluster_Cell Cancer Cell cluster_GrowthFactors Growth Factor Signaling cluster_Invasion Invasion & Metastasis cluster_Angiogenesis Angiogenesis APN APN / CD13 (Aminopeptidase N) PI3K PI3K APN->PI3K activates MAPK MAPK/Erk APN->MAPK activates ECM ECM Degradation APN->ECM promotes AKT Akt PI3K->AKT Migration Cell Migration & Invasion AKT->Migration MAPK->Migration Angiogenesis New Blood Vessel Formation MAPK->Angiogenesis Inhibitor This compound Derivatives Inhibitor->APN Inhibit

Caption: Role of APN/CD13 in cancer signaling and the inhibitory action of this compound derivatives.

References

A Comparative Guide to Purity Analysis and Quality Control of Synthetic Isoserine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and quality of synthetic amino acids is paramount for reliable and reproducible results. This guide provides an objective comparison of analytical methodologies for the purity analysis and quality control of synthetic isoserine, a non-proteinogenic β-amino acid and a structural isomer of serine. This document outlines key analytical techniques, presents comparative data, details experimental protocols, and provides visualizations to aid in the selection and implementation of appropriate quality control strategies.

Key Analytical Methods for this compound Purity Assessment

The quality control of synthetic this compound involves a multi-faceted approach to identify and quantify potential impurities, including its structural isomer (serine), enantiomeric counterpart (D-isoserine), and by-products from the synthetic route. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment, capable of separating this compound from its isomers and other impurities. Chiral HPLC is specifically employed to determine enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly quantitative NMR (qNMR), offers a powerful tool for structural confirmation and purity determination without the need for a specific reference standard for each impurity.

Mass Spectrometry (MS) , often coupled with a chromatographic technique (LC-MS), is invaluable for the identification of impurities by providing accurate mass information.

Comparison of Analytical Techniques

The selection of an analytical technique depends on the specific purity attribute being assessed. The following table summarizes the performance of HPLC, NMR, and MS for the quality control of synthetic this compound.

Analytical TechniquePurity Attribute AssessedPrincipleAdvantagesLimitations
Reversed-Phase HPLC (RP-HPLC) Chemical Purity (separation from isomers and by-products)Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.High resolution, well-established, quantitative.May require derivatization for detection of non-chromophoric impurities.
Chiral HPLC Enantiomeric Purity (separation of L- and D-isoserine)Enantioselective interactions with a chiral stationary phase (CSP) or a chiral mobile phase additive.Direct separation of enantiomers.Method development can be challenging; this compound enantiomer separation is reported to be difficult.[1][2]
Quantitative ¹H NMR (qNMR) Absolute Purity, Impurity QuantificationThe signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[3][4][5]Highly accurate and precise, does not require identical standards for impurities, provides structural information.Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) Impurity Identification and QuantificationSeparation by HPLC followed by mass analysis of eluting compounds, providing molecular weight and fragmentation data.High sensitivity and selectivity, definitive identification of unknown impurities.Ionization efficiency can vary between compounds, potentially affecting quantification without appropriate standards.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of synthetic this compound.

Protocol 1: Chemical Purity by Reversed-Phase HPLC

This method is designed to separate this compound from its structural isomer, serine, and other potential process-related impurities.

  • Column: Primesep 100 reversed-phase cation-exchange mixed-mode column (4.6 x 250 mm, 5 µm).[6]

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water

  • Buffer: Phosphoric acid (H₃PO₄) or Formic acid.

  • Gradient: Isocratic or gradient elution depending on the impurity profile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 200 nm or Evaporative Light Scattering Detector (ELSD).[6]

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition.

Protocol 2: Chiral Purity by HPLC with Derivatization

Direct chiral separation of this compound enantiomers can be challenging. An alternative approach involves derivatization to form diastereomers, which can be separated on a standard achiral column.

  • Derivatizing Agent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[7][8]

  • Reaction: The primary amine of this compound reacts with Marfey's reagent to form stable diastereomeric derivatives.

  • Column: Standard C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).[7]

  • Mobile Phase A: 10 mM Tris buffer, pH 3.0.

  • Mobile Phase B: Methanol.

  • Gradient: A linear gradient from low to high organic phase.

  • Detection: UV at 340 nm.[8]

  • Sample Preparation: React the this compound sample with Marfey's reagent according to established protocols.

Protocol 3: Absolute Purity by Quantitative ¹H NMR (qNMR)

This protocol allows for the determination of the absolute purity of a synthetic this compound sample.

  • Instrument: 500 MHz NMR spectrometer or higher.

  • Internal Standard: A certified reference material with a known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

  • Solvent: Deuterated water (D₂O) or other suitable deuterated solvent.

  • ¹H NMR Chemical Shifts for DL-Isoserine (in D₂O, approximate):

    • CH(OH): ~4.2 ppm (triplet)

    • CH₂(NH₂): ~3.2-3.4 ppm (multiplet)

  • Data Acquisition: Utilize a calibrated 90° pulse, a relaxation delay of at least 5 times the longest T₁ of both the analyte and the internal standard, and a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis: Integrate a well-resolved signal of this compound and a signal from the internal standard. Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the weighed amounts of the sample and the internal standard.

Protocol 4: Impurity Identification by LC-MS

This method is used to identify unknown impurities in the synthetic this compound sample.

  • LC System: Utilize the HPLC conditions from Protocol 1 or a compatible method.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

  • Ionization Mode: Positive ion mode is typically suitable for amino acids.

  • Data Acquisition: Acquire full scan mass spectra to detect all ions and tandem MS (MS/MS) spectra of interest to obtain fragmentation patterns for structural elucidation.

Visualizing the Analytical Workflow

To provide a clearer understanding of the logical flow of purity analysis, the following diagrams illustrate the experimental workflows.

Purity_Analysis_Workflow cluster_0 Initial Purity Screening cluster_1 Detailed Impurity Characterization cluster_2 Final Quality Assessment RP_HPLC RP-HPLC Analysis Chiral_HPLC Chiral HPLC / Derivatization RP_HPLC->Chiral_HPLC If Impurities Detected qNMR_Screen ¹H NMR Screen LC_MS LC-MS Analysis qNMR_Screen->LC_MS If Unknown Signals Present qNMR_Purity Quantitative NMR qNMR_Screen->qNMR_Purity For Absolute Purity Final_Report Certificate of Analysis Chiral_HPLC->Final_Report LC_MS->Final_Report qNMR_Purity->Final_Report Sample Synthetic this compound Sample Sample->RP_HPLC Chemical Purity Sample->qNMR_Screen Identity & Initial Purity Chiral_Separation_Strategies cluster_0 Direct Method cluster_1 Indirect Method Racemic_this compound Racemic this compound (L- and D-forms) Direct_Analysis Chiral HPLC (Chiral Stationary Phase) Racemic_this compound->Direct_Analysis Derivatization Derivatization with Chiral Reagent (e.g., Marfey's Reagent) Racemic_this compound->Derivatization Separated_Enantiomers Separated L- and D-Isoserine Peaks Direct_Analysis->Separated_Enantiomers Diastereomers Formation of Diastereomers Derivatization->Diastereomers Achiral_HPLC RP-HPLC on Achiral Column Diastereomers->Achiral_HPLC Separated_Diastereomers Separated Diastereomer Peaks Achiral_HPLC->Separated_Diastereomers

References

A Comparative Guide to the Chiral Separation and Analysis of Isoserine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

The accurate separation and quantification of isoserine enantiomers are critical in various fields, including drug development, metabolomics, and food science, due to the distinct biological activities often exhibited by different stereoisomers. This guide provides an objective comparison of prevalent analytical techniques for the chiral resolution of D- and L-isoserine, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Analytical Techniques

The primary methods for the chiral separation of this compound enantiomers involve High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). These techniques can be broadly categorized into two approaches: direct separation using a chiral stationary phase (CSP) or a chiral selector in the mobile phase/background electrolyte, and indirect separation via derivatization with a chiral reagent to form diastereomers that can be resolved on a standard achiral stationary phase.

Quantitative Data Summary

The following table summarizes the performance of different methods for the chiral separation of this compound and related amino acid enantiomers. Direct comparisons for this compound are limited in the literature; therefore, data for serine, a structurally similar amino acid, are also included to provide a broader context.

MethodColumn/SelectorMobile Phase/BufferDetectionResolution (Rs)Analysis Time (min)Limit of Detection (LOD)Reference
HPLC (Direct) ChiroSil® SCA(-) (15 cm x 4.6 mm, 5 µm)84% MeOH/16% H₂O, 5 mM HClO₄Not Specified>1.5<10Not Specified[1]
HPLC (Indirect) Reversed-phase C18Gradient of aqueous trifluoroacetic acid and acetonitrileUV (340 nm)Not SpecifiedNot Specified22-23 pg/mL[2]
HPLC (Indirect) Reversed-phaseGradient elutionFluorescence>1.5~30Not Specified[3]
CE (Direct) 2-hydroxypropyl-gamma-CD (40 mM)50 mM sodium tetraborate, pH 9.7UV (230 nm)Baseline<103 µM[4]

Experimental Methodologies

Detailed protocols for the key experimental techniques are provided below. These methodologies are based on established procedures for the chiral separation of amino acids and can be adapted for this compound.

Direct Chiral HPLC with a Crown-Ether Stationary Phase

This method relies on the enantioselective interaction between the this compound enantiomers and the chiral crown ether immobilized on the stationary phase.

Experimental Protocol:

  • Column: ChiroSil® SCA(-) chiral column (15 cm × 4.6 mm i.d., 5 µm particle size).[1]

  • Mobile Phase: A mixture of 84% methanol (B129727) and 16% water containing 5 mM perchloric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at 210 nm.

  • Sample Preparation: Dissolve the this compound standard or sample in the mobile phase.

Logical Workflow for Direct Chiral HPLC:

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample This compound Sample DissolvedSample Sample in Mobile Phase Sample->DissolvedSample Injector Injector DissolvedSample->Injector Column Chiral Column (Crown Ether CSP) Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification of D- and L-Isoserine Chromatogram->Quantification cluster_derivatization Derivatization cluster_hplc HPLC System cluster_analysis Data Analysis This compound This compound Enantiomers Diastereomers Diastereomeric Derivatives This compound->Diastereomers Reagent OPA + Chiral Thiol Reagent->Diastereomers Injector Injector Diastereomers->Injector Column Achiral Column (e.g., C18) Injector->Column Detector Fluorescence Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification of Diastereomers Chromatogram->Quantification cluster_prep Sample Preparation cluster_ce CE System cluster_analysis Data Analysis Sample This compound Sample DissolvedSample Sample in BGE Sample->DissolvedSample Injection Injection DissolvedSample->Injection Capillary Capillary with Chiral Selector in BGE Injection->Capillary Detector UV Detector Capillary->Detector Electropherogram Electropherogram Detector->Electropherogram Quantification Quantification of D- and L-Isoserine Electropherogram->Quantification

References

A Comparative Guide to the Functional Roles of Serine and Isoserine in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the functional roles of serine and its isomer, isoserine, in the context of enzyme activity. While serine is a fundamental component of many enzymes, this compound, a non-proteinogenic amino acid, has emerged as a key component in the development of enzyme inhibitors. This document outlines the catalytic function of serine-containing enzymes and contrasts it with the inhibitory potential of this compound and its derivatives, supported by experimental data and detailed protocols.

Introduction: Serine's Catalytic Role vs. This compound's Inhibitory Potential

Serine is a proteinogenic amino acid, meaning it is encoded by the genetic code and incorporated into proteins during translation.[1][2] Its hydroxyl side chain plays a crucial role in the catalytic activity of a major class of enzymes known as serine proteases.[3][4] In these enzymes, serine is part of a "catalytic triad" (along with histidine and aspartate) that facilitates the cleavage of peptide bonds in other proteins.[3][4]

In contrast, this compound is a non-proteinogenic α-hydroxy-β-amino acid, meaning it is not naturally found in proteins.[1] Its structural difference from serine, with the amino and hydroxyl groups swapped on the carbon backbone, prevents it from being incorporated into polypeptide chains by the ribosomal machinery. However, this unique structure has made this compound and its derivatives valuable tools in the design of enzyme inhibitors.[5][6] These compounds can interact with the active sites of enzymes, such as aminopeptidases, and block their normal function.[5][6]

This guide will focus on the well-characterized function of serine-containing enzymes, specifically serine proteases and aminopeptidase (B13392206) N, and the emerging role of this compound derivatives as their inhibitors.

Quantitative Comparison of Enzyme Inhibition

The following table summarizes the inhibitory activity of L-isoserine and its derivatives against Aminopeptidase N (APN/CD13), a zinc-dependent metalloprotease involved in various physiological and pathological processes, including cancer.[7][8] The data is compared with Bestatin, a known potent APN inhibitor.[6]

CompoundTarget EnzymeIC50 (µM)Reference
L-IsoserineAminopeptidase N (APN/CD13)563[6]
L-Isoserine-L-leucine dipeptideAminopeptidase B140[6]
L-Isoserine derivative (Compound 14b)Aminopeptidase N (APN/CD13)12.2[6][9]
L-Isoserine tripeptide derivative (Compound 16l)Aminopeptidase N (APN/CD13)2.51 ± 0.2[10]
Bestatin (Positive Control)Aminopeptidase N (APN/CD13)7.3[6][9]
Bestatin (Positive Control)Aminopeptidase N (APN/CD13)6.25 ± 0.4[10]

Experimental Protocols

Aminopeptidase N (APN/CD13) Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published literature for determining the activity of Aminopeptidase N.[11]

Materials:

  • Aminopeptidase Assay Buffer (e.g., 25 mM Tris, pH 7.4)

  • APN Substrate (e.g., L-Leucine-7-amido-4-methylcoumarin hydrochloride, L-Ala-AMC)

  • Recombinant human Aminopeptidase N (Positive Control)

  • APN Inhibitor (e.g., Bestatin or this compound derivative)

  • 96-well black microplate

  • Fluorometer with excitation at ~380 nm and emission at ~460 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the APN substrate in DMSO.

    • Prepare working solutions of the enzyme and inhibitor in Aminopeptidase Assay Buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the assay buffer to each well.

    • Add the desired concentration of the inhibitor (e.g., this compound derivative) or vehicle control to the appropriate wells.

    • To initiate the reaction, add the APN enzyme to each well.

  • Incubation:

    • Incubate the plate at 37°C for 10-30 minutes.

  • Substrate Addition:

    • Add the APN substrate to each well to start the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the microplate in a pre-warmed fluorometer.

    • Measure the increase in fluorescence intensity over time (kinetic mode) at regular intervals (e.g., every 60 seconds) for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.

    • To determine the IC50 value of an inhibitor, plot the percentage of enzyme inhibition against a range of inhibitor concentrations. The IC50 is the concentration of inhibitor that reduces the enzyme activity by 50%.[12][13]

Serine Protease Inhibition Assay

This is a general protocol for assessing the inhibition of serine proteases.[14]

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM CaCl₂)

  • Fluorogenic Substrate (e.g., Boc-Phe-Ser-Arg-MCA for trypsin-like proteases)

  • Serine Protease (e.g., Trypsin, Chymotrypsin)

  • Inhibitor to be tested

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Reagent Preparation:

    • Dissolve the fluorogenic substrate in DMSO to create a stock solution.

    • Prepare a working solution of the serine protease in the assay buffer.

    • Prepare a series of dilutions of the inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the assay buffer, the substrate, and the inhibitor (or vehicle control) to each well.

  • Reaction Initiation:

    • Add the serine protease solution to each well to start the reaction.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity in a kinetic mode at appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction for each inhibitor concentration.

    • Plot V₀ against the inhibitor concentration to determine the mode of inhibition and calculate the inhibition constant (Ki).[8][15]

Visualizations: Signaling Pathways and Experimental Workflows

Aminopeptidase N (CD13) Signaling in Cancer Cells

Aminopeptidase N (CD13) is overexpressed in various cancers and plays a role in tumor progression, angiogenesis, and metastasis.[5][6][16] Its inhibition is a target for cancer therapy.[7][8] The diagram below illustrates a simplified signaling pathway involving APN/CD13.

APN_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response APN/CD13 APN/CD13 PI3K PI3K APN/CD13->PI3K MAPK MAPK APN/CD13->MAPK Angiogenesis Angiogenesis APN/CD13->Angiogenesis Metastasis Metastasis APN/CD13->Metastasis Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation ERK ERK MAPK->ERK ERK->Proliferation This compound Derivative This compound Derivative This compound Derivative->APN/CD13 inhibits Growth Factors Growth Factors Growth Factors->APN/CD13 activate

Caption: APN/CD13 signaling pathway in cancer.

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.[12][17]

IC50_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep serial_dilution Serial Dilution of Inhibitor prep->serial_dilution assay_setup Set up Assay Plate (Enzyme + Inhibitor) serial_dilution->assay_setup pre_incubation Pre-incubate assay_setup->pre_incubation reaction_start Add Substrate to Initiate Reaction pre_incubation->reaction_start measurement Measure Enzyme Activity (e.g., Fluorescence) reaction_start->measurement data_analysis Data Analysis measurement->data_analysis ic50_calc Calculate IC50 data_analysis->ic50_calc end End ic50_calc->end

Caption: Workflow for IC50 determination.

Catalytic Mechanism of Serine Proteases

This diagram illustrates the fundamental catalytic mechanism of serine proteases, highlighting the role of the catalytic triad.[3][4]

Serine_Protease_Mechanism cluster_enzyme Enzyme Active Site Ser195 Ser195-OH His57 His57 Ser195->His57 H+ transfer Tetrahedral_Intermediate Tetrahedral Intermediate Ser195->Tetrahedral_Intermediate Nucleophilic Attack Asp102 Asp102-COO- His57->Asp102 Stabilization Substrate Substrate (Peptide) Substrate->Ser195 Binding Acyl_Enzyme Acyl-Enzyme Intermediate Tetrahedral_Intermediate->Acyl_Enzyme Product1 Product 1 (Amine) Acyl_Enzyme->Product1 Release Product2 Product 2 (Carboxylic Acid) Acyl_Enzyme->Product2 Release Water H2O Water->Acyl_Enzyme Hydrolysis Regenerated_Enzyme Regenerated Enzyme Product2->Regenerated_Enzyme

Caption: Serine protease catalytic mechanism.

Conclusion

References

A Head-to-Head Comparison of Isoserine and Other Non-Canonical Amino Acids in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the expanding landscape of drug discovery and protein engineering, non-canonical amino acids (ncAAs) offer a powerful toolkit to enhance the therapeutic properties of peptides and proteins. Among these, L-isoserine, a structural isomer of the proteinogenic amino acid L-serine, has garnered significant interest for its potential applications in pharmaceutical and biotechnological industries.[1] This guide provides a head-to-head comparison of isoserine with other notable ncAAs, namely beta-alanine (B559535) and D-serine, focusing on their performance in biological assays, supported by experimental data and detailed protocols.

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound, beta-alanine, and D-serine in various biological assays. It is important to note that direct comparative studies under identical conditions are limited, and the data presented here are compiled from different sources.

Table 1: Inhibitory Activity against Aminopeptidase (B13392206) N (APN/CD13)

CompoundTargetAssay SystemIC50 (µM)Reference
L-Isoserine Derivative (14b)Aminopeptidase N (APN)/CD13Enzyme Inhibition Assay12.2[2]
L-Isoserine Tripeptide Derivative (16l)Aminopeptidase N (APN)/CD13Enzyme Inhibition Assay2.51 ± 0.2[1][3]
Bestatin (positive control)Aminopeptidase N (APN)/CD13Enzyme Inhibition Assay7.3[2]
Bestatin (positive control)Aminopeptidase N (APN)/CD13Enzyme Inhibition Assay6.25 ± 0.4[3]
Beta-AlanineNot reported to be a direct APN inhibitor---
D-SerineNot reported to be a direct APN inhibitor---

Note: The data for L-isoserine derivatives demonstrate their potential as potent inhibitors of Aminopeptidase N, an enzyme implicated in tumor invasion and angiogenesis.[1][2]

Table 2: Neuroprotective and Biological Activity

CompoundBiological EffectModel SystemEffective ConcentrationReference
D-SerineNeuroprotection against NMDA-induced toxicityOrganotypic hippocampal slices-[4]
D-SerineAlleviation of lead-induced memory impairmentRat model30 and 60 mg/kg[5]
Beta-AlanineIncreased muscle carnosine concentrationsHuman subjects4-6 g/day for 4 weeks[6]
This compoundGABA Transporter 3 (GAT3) Substrate-Data not available-

Table 3: Physicochemical Properties

PropertyThis compoundBeta-AlanineD-Serine
IUPAC Name 3-Amino-2-hydroxypropanoic acid3-Aminopropanoic acid(R)-2-Amino-3-hydroxypropanoic acid
Molecular Formula C3H7NO3C3H7NO2C3H7NO3
Molecular Weight ( g/mol ) 105.0989.09105.09
Structure α-hydroxy-β-amino acidβ-amino acidD-α-amino acid
Stereocenter YesNoYes
pKa (carboxyl) ~3.553.55~2.21
pKa (amino) ~10.2410.24~9.15
Isoelectric Point (pI) ~6.96.9~5.68

Experimental Protocols

Aminopeptidase N (APN/CD13) Inhibition Assay

This protocol is adapted from studies evaluating the inhibitory effects of L-isoserine derivatives on APN.[2][3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against APN.

Materials:

  • Aminopeptidase N (from porcine kidney microsomes)

  • L-leucine-p-nitroanilide (substrate)

  • Test compounds (e.g., this compound derivatives)

  • Bestatin (positive control)

  • Tris-HCl buffer (0.02 M, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and a series of dilutions in the assay buffer.

  • In a 96-well plate, add the APN enzyme solution to each well.

  • Add the different concentrations of the test compound or positive control (Bestatin) to the respective wells.

  • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, L-leucine-p-nitroanilide, to all wells.

  • Immediately measure the absorbance at 405 nm in kinetic mode for 30-60 minutes at 37°C. The rate of p-nitroaniline formation is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.

In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This protocol is a general method for assessing the neuroprotective effects of amino acids like D-serine.[7][8]

Objective: To evaluate the ability of a test compound to protect neuronal cells from glutamate-induced cell death.

Materials:

  • Neuronal cell line (e.g., HT22 cells)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Test compounds (e.g., D-serine)

  • L-glutamic acid

  • Cell viability reagent (e.g., Resazurin or MTT)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing various concentrations of the test compound.

  • Incubate the cells with the test compound for a predetermined period (e.g., 1-2 hours).

  • Induce excitotoxicity by adding a toxic concentration of L-glutamate to the wells (except for the control wells).

  • Incubate the cells for 24 hours at 37°C.

  • Assess cell viability using a suitable assay. For a Resazurin assay, add the Resazurin solution to each well and incubate for 2-4 hours. Measure the fluorescence at an excitation of ~540 nm and an emission of ~590 nm.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Plot the cell viability against the concentration of the test compound to determine its neuroprotective effect.

Peptide Stability Assay in Serum

This protocol provides a general framework for assessing the stability of peptides containing non-canonical amino acids in serum.[9][10][11][12]

Objective: To determine the half-life of a peptide in serum.

Materials:

  • Test peptide containing the ncAA

  • Human or animal serum

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

Procedure:

  • Pre-warm the serum to 37°C.

  • Add the test peptide to the serum to a final concentration of approximately 30-50 µM and incubate at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.

  • Immediately stop the enzymatic degradation by adding an equal volume of cold 10% TCA solution.

  • Incubate on ice for 10-15 minutes to allow for protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and analyze it by reverse-phase HPLC.

  • Monitor the disappearance of the parent peptide peak over time.

  • Plot the percentage of the remaining intact peptide against time and calculate the half-life (t1/2) of the peptide.

Signaling Pathways and Experimental Workflows

GABA Transporter 3 (GAT3) Signaling Pathway

This compound is known to be a substrate for the GABA transporter 3 (GAT3). GATs play a crucial role in regulating neurotransmission by clearing GABA from the synaptic cleft. The following diagram illustrates a simplified representation of the GAT3-mediated GABA uptake.

Caption: Simplified diagram of GABA and this compound uptake via the GAT3 transporter in an astrocyte.

Experimental Workflow for APN Inhibition Assay

The following diagram outlines the key steps in determining the IC50 of a compound against Aminopeptidase N.

APN_Inhibition_Workflow A Prepare Reagents: - APN Enzyme - Substrate (L-leucine-p-nitroanilide) - Test Compound (e.g., this compound derivative) - Buffer B Dispense APN Enzyme into 96-well plate A->B C Add serial dilutions of Test Compound B->C D Pre-incubate at 37°C (10 min) C->D E Add Substrate to initiate reaction D->E F Measure Absorbance at 405 nm (Kinetic Mode) E->F G Calculate % Inhibition F->G H Determine IC50 value G->H

Caption: Experimental workflow for the Aminopeptidase N (APN) inhibition assay.

Logical Relationship of Non-Canonical Amino Acid Properties and Therapeutic Potential

The unique properties of non-canonical amino acids like this compound contribute to their potential as therapeutic agents. This diagram illustrates the logical flow from structural features to enhanced drug properties.

NCAAs_Properties_to_Therapeutics A Non-Canonical Amino Acid (e.g., this compound) B Unique Side Chain and/or Backbone A->B C Altered Physicochemical Properties B->C D Increased Proteolytic Stability C->D E Novel Biological Activity C->E F Improved Pharmacokinetics (PK) D->F G Enhanced Therapeutic Efficacy E->G H Reduced Toxicity E->H I Novel Therapeutic Candidate F->I G->I H->I

Caption: Logical relationship from ncAA properties to improved therapeutic potential.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal and Handling of Isoserine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. A foundational aspect of rigorous scientific practice is the correct handling and disposal of all chemical reagents. This guide provides essential, step-by-step procedures for the safe management of isoserine, ensuring the protection of personnel and the environment, thereby fostering a culture of safety and responsibility that extends beyond the product itself.

This compound, a non-proteinogenic amino acid, is utilized in various research applications, including as an inhibitor of certain enzymes.[1] Understanding its properties is the first step toward safe handling and disposal.

This compound Hazard and Physical Properties
PropertyInformationReference
Chemical Formula C3H7NO3[2]
Molar Mass 105.09 g/mol [2]
Appearance White to off-white powder or crystals-
Solubility Soluble in water-
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Operational Plan: Step-by-Step this compound Disposal Procedure

This protocol outlines the recommended procedure for the disposal of small quantities of this compound waste typically generated in a laboratory setting. This procedure is based on general principles of chemical waste management for non-hazardous or low-hazard amino acids. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines.

1. Personal Protective Equipment (PPE) and a Safe Workspace:

  • Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Conduct all disposal procedures within a certified chemical fume hood to minimize inhalation risk.

2. Waste Segregation:

  • Solid this compound Waste: Collect unused, expired, or contaminated solid this compound in a designated, clearly labeled hazardous waste container. Do not mix with other solid waste unless compatibility is confirmed.

  • Aqueous this compound Solutions: Collect aqueous solutions of this compound in a separate, labeled hazardous waste container. Do not mix with organic solvents or other incompatible waste streams.

  • Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be placed in a designated solid waste container.

3. Neutralization of Aqueous Solutions (for small quantities, if permitted by institutional policy):

  • Dilution: Dilute the aqueous this compound solution with a large volume of water (at least 10-20 times the volume of the waste solution) in a suitable container within a fume hood.

  • pH Monitoring and Adjustment: this compound is an amino acid and is amphoteric. The pH of the solution should be checked. If necessary, neutralize the solution by slowly adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) while stirring. The target pH should be between 6.0 and 8.0. Be cautious as neutralization can be exothermic.

  • Sewer Disposal (ONLY if confirmed permissible by your institution): Once neutralized and further diluted with copious amounts of water, some institutions may permit the disposal of small quantities of simple amino acid solutions down the sanitary sewer. Crucially, you must confirm this with your EHS department beforehand.

4. Final Disposal of Containers:

  • Once the waste containers are full (no more than 90% capacity), they should be securely sealed.

  • Ensure the exterior of the container is clean and properly labeled with the contents ("this compound Waste") and any associated hazard symbols.

  • Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal company.

Experimental Protocol: Aminopeptidase (B13392206) N (APN) Inhibition Assay

This compound and its derivatives have been investigated as inhibitors of Aminopeptidase N (APN), a key enzyme in tumor invasion and angiogenesis.[1] The following is a detailed methodology for a typical in vitro APN inhibition assay.

Materials:

  • Aminopeptidase N (from porcine kidney microsomes)

  • L-Leucine-p-nitroanilide (substrate)

  • This compound (test inhibitor)

  • Bestatin (positive control inhibitor)

  • 50 mM Phosphate Buffered Saline (PBS), pH 7.2

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator at 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of APN enzyme in 50 mM PBS.

    • Prepare a stock solution of the substrate, L-Leucine-p-nitroanilide, in an appropriate solvent (e.g., DMSO) and then dilute in 50 mM PBS to the final working concentration.

    • Prepare serial dilutions of this compound and the positive control, bestatin, in 50 mM PBS to achieve a range of final assay concentrations.

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in triplicate:

      • A solution of the test compound (this compound) or control (bestatin or vehicle).

      • The APN enzyme solution.

    • Incubate the plate at 37°C for 5 minutes.

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline produced by the enzymatic hydrolysis of the substrate.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]

This compound's Potential Impact on Cell Signaling

The inhibition of Aminopeptidase N (APN) by this compound can interfere with downstream signaling pathways that are crucial for cell proliferation, survival, and migration. APN is known to be involved in the activation of various signaling cascades. The diagram below illustrates a plausible signaling pathway that could be affected by this compound.

Isoserine_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound APN Aminopeptidase N (APN) This compound->APN Inhibits Receptor Receptor Tyrosine Kinase APN->Receptor Modulates Activity GrowthFactors Growth Factors GrowthFactors->Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK/ERK pathway) PKC->Downstream Phosphorylates & Activates Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Promotes

Caption: Putative signaling pathway affected by this compound's inhibition of APN.

This proposed pathway suggests that by inhibiting APN, this compound may modulate the activity of receptor tyrosine kinases, thereby affecting the downstream activation of Phospholipase C (PLC). This would, in turn, influence the levels of second messengers diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), leading to altered activation of Protein Kinase C (PKC) and its subsequent effects on pathways like the MAPK/ERK cascade, which are critical for cell proliferation and survival.[4][5][6]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isoserine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the operational use and disposal of Isoserine, a key building block in pharmaceutical and biotechnological applications. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

Given that this compound can cause skin, eye, and respiratory irritation, a comprehensive approach to personal protective equipment is crucial. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[1]

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a face shield should be worn to protect against splashes.
Hand Protection Chemically resistant gloves, such as nitrile, are mandatory.
Body Protection A standard laboratory coat should be worn at all times.
Respiratory Protection When handling this compound powder outside of a fume hood, a dust mask (type N95 or equivalent) is recommended to prevent inhalation.

Operational Plan: A Step-by-Step Workflow for Safe Handling

To ensure a safe laboratory environment, a systematic approach to handling this compound is essential. The following workflow outlines the key stages from preparation to disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Don appropriate PPE gather Gather all necessary materials prep->gather weigh Weigh this compound in a fume hood prep->weigh Proceed to handling dissolve Dissolve in appropriate solvent weigh->dissolve reaction Perform experimental procedure dissolve->reaction decontaminate Decontaminate work surfaces reaction->decontaminate After experiment completion dispose Dispose of waste in designated hazardous waste container decontaminate->dispose remove_ppe Remove PPE correctly dispose->remove_ppe

This compound Handling and Disposal Workflow

Experimental Protocols: Methodologies for Key Applications

This compound is a valuable chiral building block, particularly in the synthesis of peptidomimetics and other pharmaceutical compounds. Below are detailed methodologies for key experimental procedures involving this compound.

Synthesis of Chiral Bicyclic N,O-Acetals from (S)-N-Boc-Isoserine Methyl Ester

This protocol describes the acid-catalyzed tandem N,O-acetalization and intramolecular transcarbamoylation to form key diastereomeric bicyclic intermediates.[2][3]

Materials:

  • (S)-N-Boc-isoserine methyl ester

  • Anhydrous Toluene (B28343)

  • 2,2,3,3-tetramethoxybutane (TMB)

  • (1S)-(+)-10-Camphorsulfonic acid (CSA·H₂O)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve (S)-N-Boc-isoserine methyl ester (1 equivalent) in anhydrous toluene in a round-bottom flask.[2][3]

  • Add TMB (2 equivalents) and CSA·H₂O (0.2 equivalents) to the solution.[2][3]

  • Stir the solution under reflux for 1 hour, monitoring for the disappearance of starting materials.[2]

  • Cool the reaction mixture to room temperature.[2]

  • Dilute the mixture with diethyl ether and quench with a saturated aqueous NaHCO₃ solution.[2]

  • Extract the aqueous phase with diethyl ether.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a mixture of the two diastereomeric bicyclic N,O-acetals.[2]

Diastereoselective Alkylation of Bicyclic N,O-Acetals

This protocol outlines the general procedure for the α-alkylation of the separated bicyclic N,O-acetal diastereomers.[2][3]

Materials:

  • Bicyclic N,O-acetal

  • Dry Tetrahydrofuran (THF)

  • Hexamethylphosphoramide (HMPA)

  • Alkylating agent

  • Lithium hexamethyldisilazide (LHMDS)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve the bicyclic N,O-acetal (1 equivalent) in dry THF under an inert atmosphere.[2][3]

  • Add HMPA (4.1 equivalents) and cool the mixture to -78 °C.[2][3]

  • Add the alkylating agent (3.1 equivalents).[2][3]

  • Add LHMDS (2 equivalents) dropwise to the cooled mixture.[2]

  • Stir the reaction at -78 °C for 5 minutes.[2][3]

  • Quench the reaction with a saturated aqueous NH₄Cl solution and allow it to warm to room temperature.[2][3]

  • Dilute the mixture with diethyl ether.[2][3]

  • Extract the aqueous phase with diethyl ether.[2][3]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched α-alkylated product.[2]

Spill and Disposal Plan: Ensuring a Safe and Clean Workspace

Accidents can happen, and a clear plan for spill cleanup and waste disposal is crucial for maintaining a safe laboratory.

Spill Cleanup

In the event of an this compound spill, follow these steps:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning, don all necessary personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Disposal Plan

All waste materials contaminated with this compound, including spilled material, empty containers, and used PPE, should be treated as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a designated, sealed hazardous waste container.

  • Disposal: All this compound waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoserine
Reactant of Route 2
Reactant of Route 2
Isoserine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.